molecular formula C10H11NO2 B1289996 5-Phenylmorpholin-3-one CAS No. 119844-68-7

5-Phenylmorpholin-3-one

Cat. No.: B1289996
CAS No.: 119844-68-7
M. Wt: 177.2 g/mol
InChI Key: GXDVCRCMLDJGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylmorpholin-3-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDVCRCMLDJGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630243
Record name 5-Phenylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119844-68-7
Record name 5-Phenylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Phenylmorpholin-3-one: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylmorpholin-3-one is a heterocyclic organic compound featuring a morpholine ring with a phenyl group at the 5-position and a ketone at the 3-position. This molecule, particularly its chiral enantiomers, serves as a crucial building block in medicinal chemistry. Its structural motif is found in various pharmacologically active compounds, making a thorough understanding of its chemical properties and stability essential for its effective use in research and drug development. Most notably, (S)-5-phenylmorpholin-3-one is a key intermediate in the synthesis of dual orexin receptor antagonists, a class of drugs developed for the treatment of insomnia. This guide provides a comprehensive overview of the core chemical characteristics, stability profile, and relevant experimental insights for this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. Data is provided for the racemic mixture as well as the specific enantiomers where available.

PropertyValue
IUPAC Name This compound
Synonyms 5-phenyl-3-morpholinone
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [1][3][4]
Appearance Solid, Off-White Solid, White Crystalline Powder[1][5][6]
Melting Point 90-95 °C ((S)-enantiomer)[5]
Boiling Point 401.9 ± 45.0 °C at 760 mmHg (Predicted)[3][7]
Density 1.149 g/cm³ (Predicted)
pKa 13.66 ± 0.40 (Predicted)
Solubility Limited water solubility; good solubility in methanol and ethyl acetate.[5]
CAS Numbers 1260672-03-4 (Racemic)[1][2][3][7] 192815-71-7 ((R)-enantiomer)[6] 1052209-96-7 ((S)-enantiomer)[5][8]
InChI Key GXDVCRCMLDJGAS-UHFFFAOYSA-N (Racemic)[1][2][3][7]

Chemical Stability and Handling

Storage and Stability: this compound is a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container at temperatures ranging from 2-8°C to room temperature, protected from light and moisture.[3][5][6] The compound is sensitive to strong acids and may undergo hydrolysis.[5]

Reactivity and Degradation: The primary points of reactivity in this compound are the amide bond within the morpholinone ring and the ketone functional group.

  • Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding amino acid derivative. The rate of hydrolysis is expected to be pH-dependent.

  • Functionalization: The ketone group can be a site for various chemical transformations, such as reduction to a hydroxyl group or alkylation reactions, allowing for the synthesis of diverse derivatives.[5] This reactivity is fundamental to its use as a synthetic intermediate.

Safety and Handling: this compound is classified as harmful and requires careful handling.[1][3]

  • Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][6]

  • Precautions: Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn.[1] Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, or vapors.[1]

Experimental Protocols

General Synthetic Approach: The synthesis of morpholin-3-ones typically involves the cyclization of an appropriate amino alcohol with a reagent that provides the carbonyl carbon. A common method is the reaction of an amino alcohol with an α-haloacetyl halide or ester. For this compound, a plausible synthetic route would start from 2-amino-1-phenylethanol.

  • Reaction Scheme:

    • React 2-amino-1-phenylethanol with a protected chloroacetylating agent (e.g., ethyl chloroacetate) in the presence of a base.

    • The initial reaction would likely form an N-acylated intermediate.

    • Subsequent intramolecular cyclization, potentially under heating or with a stronger base, would form the morpholinone ring.

    • Purification is typically achieved by recrystallization or column chromatography.

General Analytical Methods: The characterization and purity assessment of this compound relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the phenyl group (signals typically in the 7.2-7.5 ppm range), the protons on the morpholine ring, and the N-H proton.

    • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and the presence of the carbonyl group (typically around 170 ppm), the phenyl carbons, and the carbons of the morpholine ring.

  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase HPLC method, likely using a C18 column, would be employed to determine the purity of the compound.

    • The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

    • Detection is usually performed using a UV detector, as the phenyl group provides a strong chromophore.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected [M+H]⁺ ion would be observed.

Role in Drug Discovery and Development

This compound is a valuable scaffold in drug discovery, primarily due to its role as a precursor to more complex molecules with therapeutic potential.

Intermediate in Orexin Antagonist Synthesis: The orexin system is a key regulator of sleep-wake cycles in the brain.[9] Orexin receptor antagonists are a class of drugs that block the activity of orexin neuropeptides and are used to treat insomnia.[10][11] (S)-5-Phenylmorpholin-3-one is a critical building block for the synthesis of certain dual orexin receptor antagonists (DORAs). The workflow below illustrates its central role in the construction of these complex therapeutic agents.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_elaboration Scaffold Elaboration cluster_final Final Product start1 2-Amino-1-phenylethanol intermediate (S)-5-Phenylmorpholin-3-one start1->intermediate Cyclization start2 Chloroacetylating Agent start2->intermediate elaboration Multi-step Synthesis & Functionalization intermediate->elaboration Core Building Block final_product Dual Orexin Receptor Antagonist (e.g., for Insomnia) elaboration->final_product API Synthesis

Workflow for Orexin Antagonist Synthesis.

This workflow highlights how a relatively simple chiral molecule serves as the foundational core upon which the complex structure of a final active pharmaceutical ingredient (API) is built. The specific stereochemistry of the (S)-enantiomer is often crucial for the desired biological activity and receptor binding affinity.

References

5-Phenylmorpholin-3-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Phenylmorpholin-3-one, a key chemical intermediate. This document details its chemical identity, physical properties, and available spectral data, alongside a detailed experimental protocol for its synthesis.

Core Compound Information

This compound is a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. It exists as a racemic mixture and as individual enantiomers, each with distinct properties and applications.

IdentifierRacemic this compound(S)-5-Phenylmorpholin-3-one(R)-5-Phenylmorpholin-3-one
CAS Number 1260672-03-4[1]1052209-96-7[2]192815-71-7[3]
Molecular Formula C₁₀H₁₁NO₂C₁₀H₁₁NO₂[2]C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol [1]177.20 g/mol [4]177.2 g/mol [3]
Appearance Solid[1]-Off-white solid[3]
Purity 98%[1]-95%[3]
Storage -Sealed in dry, 2-8°C[4]Store at 0-8°C[3]

Spectral Data

Experimental Protocols

Synthesis of 4-Phenylmorpholin-3-one (A Related Compound)

While a specific protocol for this compound is not detailed in the provided search results, a method for the synthesis of the related compound, 4-phenylmorpholin-3-one, has been reported. This procedure can serve as a foundational method for the synthesis of the target molecule, likely with modifications to the starting materials.

Reaction Scheme:

G 2-(Phenylamino)ethanol 2-(Phenylamino)ethanol Reaction Reaction 2-(Phenylamino)ethanol->Reaction 4-Phenylmorpholin-3-one 4-Phenylmorpholin-3-one Reaction->4-Phenylmorpholin-3-one Intramolecular Cyclization Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction Base Base Base->Reaction

Caption: General reaction scheme for the synthesis of 4-phenylmorpholin-3-one.

Procedure:

A common synthetic route involves the reaction of a substituted aniline with a haloacetyl halide followed by intramolecular cyclization. For example, the synthesis of N-phenylmorpholine compounds can be achieved by heating a substituted phenylamine and 2-chloroethyl ether in the presence of an alkali base. The reaction is typically carried out without a solvent at temperatures ranging from 130-180°C.

Signaling Pathways and Logical Relationships

The structural motif of this compound is a component of various biologically active molecules. Understanding its role within these larger structures can be visualized through signaling pathway diagrams. For instance, derivatives of phenylmorpholine are being investigated for their effects on monoamine uptake and nicotinic acetylcholine receptor function, which are relevant in the development of smoking cessation aids.

G cluster_0 Drug Development Workflow Phenylmorpholine Analogue Phenylmorpholine Analogue Monoamine Transporter Inhibition Monoamine Transporter Inhibition Phenylmorpholine Analogue->Monoamine Transporter Inhibition nAChR Antagonism nAChR Antagonism Phenylmorpholine Analogue->nAChR Antagonism Behavioral Effects of Nicotine Behavioral Effects of Nicotine Monoamine Transporter Inhibition->Behavioral Effects of Nicotine nAChR Antagonism->Behavioral Effects of Nicotine Smoking Cessation Aid Smoking Cessation Aid Behavioral Effects of Nicotine->Smoking Cessation Aid

Caption: Logical workflow illustrating the investigation of phenylmorpholine analogues as potential smoking cessation aids.

Conclusion

This compound is a valuable building block in the synthesis of complex organic molecules with potential therapeutic applications. While detailed spectral and synthetic data in the public domain are limited, this guide provides the foundational information necessary for researchers to source and utilize this compound effectively. Further investigation into its synthesis and characterization is warranted to fully explore its potential in drug discovery and development.

References

The Enigmatic allure of Substituted Phenylmorpholines: A Deep Dive into their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylmorpholine analogs, a class of psychoactive compounds, have garnered significant attention in the scientific community for their diverse biological activities. This technical guide provides an in-depth exploration of their core pharmacology, focusing on their interactions with key central nervous system targets. We will delve into their synthesis, structure-activity relationships (SAR), and the intricate signaling pathways they modulate, presenting a comprehensive overview for researchers and drug development professionals.

A Versatile Scaffold: Synthesis of Phenylmorpholine Analogs

The synthesis of substituted phenylmorpholine analogs typically involves a multi-step process, with several established routes allowing for the introduction of a wide array of substituents on both the phenyl and morpholine rings. A common and effective method is the cyclization of an appropriate amino alcohol precursor.

One general synthetic strategy begins with the reaction of a substituted 2-bromopropiophenone with ethanolamine. This initial step forms an intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol. Subsequent treatment with a reducing agent, such as sodium borohydride, yields the phenmetrazine free base[1]. Variations on this theme allow for the introduction of different substituents. For instance, 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs can be synthesized from optically active hydroxymorpholines. The keto forms of these precursors are reduced to diastereomeric diols, followed by cyclization using a strong acid like sulfuric acid to form the desired phenylmorpholine ring[2]. Another approach involves the reaction of a substituted aniline with 2-chloroethyl ether in the presence of a base, leading to the formation of N-phenylmorpholine compounds[3]. These synthetic methodologies provide a versatile platform for creating a diverse library of analogs for biological evaluation.

Dual-Action Pharmacology: Targeting Monoamine Transporters and Nicotinic Acetylcholine Receptors

The primary biological targets of many substituted phenylmorpholine analogs are the monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and nicotinic acetylcholine receptors (nAChRs). Their interaction with these targets underpins their stimulant and, in some cases, therapeutic effects.

Interaction with Monoamine Transporters

Substituted phenylmorpholines are well-documented as potent monoamine releasing agents and reuptake inhibitors[4]. They can competitively inhibit the uptake of dopamine, norepinephrine, and serotonin, and in many cases, also induce the reverse transport of these neurotransmitters, leading to an increase in their synaptic concentrations[5][6][7].

Structure-Activity Relationship at Monoamine Transporters:

The affinity and selectivity of phenylmorpholine analogs for the different monoamine transporters are heavily influenced by the nature and position of substituents on the phenyl and morpholine rings.

  • Phenyl Ring Substitution:

    • Halogenation: Introduction of halogen atoms (e.g., fluorine, chlorine) on the phenyl ring can significantly impact potency and selectivity. For instance, fluorinated phenmetrazine analogs (2-FPM, 3-FPM, and 4-FPM) are potent inhibitors of DAT and NET, with IC50 values comparable to cocaine, but exhibit weaker effects at SERT[8].

    • Methylation: The position of a methyl group on the phenyl ring also plays a crucial role. 4-methylphenmetrazine (4-MPM) is a more potent inhibitor at DAT and SERT compared to 2-MPM and the parent compound, phenmetrazine[8].

  • Morpholine Ring Substitution:

    • N-Alkylation: N-alkylation of the morpholine ring can modulate activity. For example, N-alkylation of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine with methyl, ethyl, and propyl groups influences potency at both monoamine transporters and nAChRs[2].

Quantitative Data for Monoamine Transporter Inhibition:

The following table summarizes the in vitro inhibitory potencies (IC50 values) of a selection of substituted phenylmorpholine analogs at the human dopamine, norepinephrine, and serotonin transporters.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
Phenmetrazine19301200>10000[8]
2-Methylphenmetrazine (2-MPM)67403300>10000[8]
3-Methylphenmetrazine (3-MPM)>100005200>10000[8]
4-Methylphenmetrazine (4-MPM)193020001900[8]
(S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine (5a)630180Inactive[2]
(S,S)-2-(3'-Fluorophenyl)-3,5,5-trimethylmorpholine (5b)---
(S,S)-2-(3'-Bromophenyl)-3,5,5-trimethylmorpholine (5c)---
(S,S)-N-Methyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5d)---
(S,S)-N-Ethyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5e)---
(S,S)-N-Propyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5f)---

Note: A hyphen (-) indicates that the data was not available in the cited literature.

Interaction with Nicotinic Acetylcholine Receptors

Several substituted phenylmorpholine analogs also exhibit significant activity as antagonists at various subtypes of nicotinic acetylcholine receptors (nAChRs)[2]. This interaction can contribute to their overall pharmacological profile and potential therapeutic applications, such as in smoking cessation.

Structure-Activity Relationship at nAChRs:

The structural features that govern the interaction of phenylmorpholine analogs with nAChRs are also being elucidated.

  • Aryl Substituents: The nature of the substituent on the phenyl ring influences the antagonistic potency at nAChRs. For 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, the rank order of potency at α3β4* nAChRs is bromo > chloro > fluoro[2].

Quantitative Data for nAChR Antagonism:

The following table presents data on the functional antagonism of selected phenylmorpholine analogs at the human α3β4* nAChR subtype.

Compoundα3β4* nAChR IC50 (µM)Reference
(S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine (5a)2.5[2]
(S,S)-2-(3'-Fluorophenyl)-3,5,5-trimethylmorpholine (5b)4.1[2]
(S,S)-2-(3'-Bromophenyl)-3,5,5-trimethylmorpholine (5c)1.8[2]
(S,S)-N-Methyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5d)3.2[2]
(S,S)-N-Ethyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5e)1.5[2]
(S,S)-N-Propyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5f)1.2[2]

Signaling Pathways and Experimental Workflows

The biological effects of substituted phenylmorpholine analogs are mediated through their modulation of complex signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Dopamine Transporter Signaling Pathway

The dopamine transporter plays a critical role in regulating dopamine levels in the synapse. Its activity is modulated by various intracellular signaling cascades, including those involving protein kinases such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK)[5]. Inhibition of DAT by phenylmorpholine analogs leads to an accumulation of synaptic dopamine, which then acts on postsynaptic and presynaptic dopamine receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase, decreasing cAMP levels[6].

DAT_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_in Dopamine (intracellular) DAT->DA_in Reuptake DA_vesicle Dopamine Vesicle DA_out Dopamine (extracellular) Phenylmorpholine Phenylmorpholine Analog Phenylmorpholine->DAT Inhibition PKC PKC PKC->DAT Modulation ERK ERK ERK->DAT Modulation D1R D1 Receptor DA_out->D1R D2R D2 Receptor DA_out->D2R AC Adenylyl Cyclase D1R->AC Stimulation D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream nAChR_Signaling cluster_presynaptic_nAChR Presynaptic Terminal cluster_channel Ion Channel cluster_postsynaptic_nAChR Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_channel Cation Influx (Na+, Ca2+) Acetylcholine Acetylcholine Acetylcholine->nAChR Activation Phenylmorpholine_ant Phenylmorpholine Analog (Antagonist) Phenylmorpholine_ant->nAChR Antagonism Depolarization Membrane Depolarization Ion_channel->Depolarization CaMK CaMK Ion_channel->CaMK Ca2+ mediated PI3K PI3K CaMK->PI3K Akt Akt PI3K->Akt Downstream_nAChR Downstream Signaling (e.g., Neuroprotection) Akt->Downstream_nAChR Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis and Data Interpretation Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer Phenylmorpholine Analog Baseline->Drug_Admin Post_Drug_Collection Collect Post-Drug Samples Drug_Admin->Post_Drug_Collection HPLC HPLC-ED Analysis Post_Drug_Collection->HPLC Data_Analysis Data Analysis: % Change from Baseline HPLC->Data_Analysis

References

Chiral Properties of 5-Phenylmorpholin-3-one Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylmorpholin-3-one is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry. The stereochemistry of this molecule is of paramount importance as the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the known chiral properties of the (R)- and (S)-enantiomers of this compound, including their physicochemical characteristics, synthesis, and potential biological relevance. While detailed experimental data for these specific enantiomers is not extensively available in peer-reviewed literature, this guide consolidates information from commercial suppliers and analogous compounds to provide a foundational understanding for researchers in the field. The potential role of the (S)-enantiomer as a key intermediate in the synthesis of orexin receptor antagonists highlights the significance of its stereochemistry in the development of novel therapeutics.

Physicochemical Properties

The enantiomers of this compound share the same molecular formula and weight but differ in their spatial arrangement, leading to differences in their interaction with plane-polarized light and other chiral environments. While comprehensive, peer-reviewed data is limited, the following table summarizes available information from commercial sources.

Property(R)-5-Phenylmorpholin-3-one(S)-5-Phenylmorpholin-3-oneRacemic this compound
Molecular Formula C₁₀H₁₁NO₂C₁₀H₁₁NO₂C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol 177.20 g/mol 177.20 g/mol
CAS Number 192815-71-71052209-96-71260672-03-4
Appearance Off-white solidWhite crystalline powderSolid
Melting Point Data not available90-95 °CData not available
Specific Rotation Data not availableData not available
Storage Conditions 0-8 °C2-8 °C, sealed in dryRoom temperature

Note: Data is primarily sourced from commercial supplier information and may not have undergone rigorous peer review. The absence of specific rotation data is a significant gap in the publicly available information for these compounds.

Synthesis and Chiral Separation

The synthesis of this compound can be approached through the preparation of the racemic mixture followed by chiral resolution, or through enantioselective synthesis. While specific protocols for this exact molecule are not readily found in the literature, the following sections provide representative experimental procedures based on the synthesis of analogous morpholinone structures.

Representative Synthesis of Racemic this compound

A common route to morpholin-3-ones involves the reaction of an amino alcohol with an α-haloacetate followed by cyclization.

Experimental Protocol:

  • N-Alkylation: To a solution of 2-amino-1-phenylethanol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add a base like potassium carbonate (2-3 equivalents).

  • Slowly add ethyl chloroacetate (1.1 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Cyclization: The crude intermediate is then subjected to cyclization. This can be achieved by heating in a high-boiling point solvent or by treatment with a base such as sodium ethoxide in ethanol.

  • The progress of the cyclization is monitored by TLC.

  • After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield racemic this compound.

G 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol N-Alkylation N-Alkylation 2-Amino-1-phenylethanol->N-Alkylation Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->N-Alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Alkylation Intermediate Intermediate N-Alkylation->Intermediate Cyclization (Heat or Base) Cyclization (Heat or Base) Intermediate->Cyclization (Heat or Base) Racemic this compound Racemic this compound Cyclization (Heat or Base)->Racemic this compound

General synthesis workflow for racemic this compound.
Chiral Resolution of Racemic this compound

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.

Representative Experimental Protocol for Chiral HPLC Resolution:

  • Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) such as Chiralcel® or Chiralpak® series.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min for analytical scale.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

    • Temperature: Column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

  • Data Analysis: The retention times of the two enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

  • Preparative Scale-up: For isolation of the individual enantiomers, the method can be scaled up to a preparative HPLC system with a larger column and higher flow rates.

G Racemic Mixture Racemic Mixture Chiral HPLC System Chiral HPLC System Racemic Mixture->Chiral HPLC System Separation on Chiral Column Separation on Chiral Column Chiral HPLC System->Separation on Chiral Column Enantiomer 1 (e.g., R) Enantiomer 1 (e.g., R) Separation on Chiral Column->Enantiomer 1 (e.g., R) Enantiomer 2 (e.g., S) Enantiomer 2 (e.g., S) Separation on Chiral Column->Enantiomer 2 (e.g., S)

Workflow for the chiral resolution of this compound.

Biological Relevance and Potential Applications

While direct pharmacological data for the enantiomers of this compound is scarce in the public domain, its application as a chiral building block in drug discovery provides significant insight into its biological relevance.

Intermediate in the Synthesis of Orexin Receptor Antagonists

The (S)-enantiomer of this compound has been identified as a key intermediate in the synthesis of dual orexin receptor antagonists. Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that play a crucial role in the regulation of sleep-wake cycles, appetite, and mood. Antagonists of these receptors are a novel class of therapeutics for the treatment of insomnia.

The incorporation of a specific enantiomer of a building block like this compound is critical for the final drug's stereochemistry, which in turn dictates its binding affinity and selectivity for the target receptors. The precise spatial orientation of the phenyl group in the (S)-enantiomer is likely essential for optimal interaction with the binding pocket of the orexin receptors.

G cluster_synthesis Drug Synthesis cluster_pharmacology Pharmacological Action S-Enantiomer (S)-5-Phenylmorpholin-3-one Multi-step Synthesis Multi-step Synthesis S-Enantiomer->Multi-step Synthesis Other Reagents Other Reagents Other Reagents->Multi-step Synthesis Orexin Antagonist Final Drug Candidate Multi-step Synthesis->Orexin Antagonist OrexinReceptor Orexin Receptor (OX1R/OX2R) Orexin Antagonist->OrexinReceptor Antagonism SignalingCascade Downstream Signaling Cascade OrexinReceptor->SignalingCascade Blocks Sleep-WakeRegulation Regulation of Sleep-Wake Cycle SignalingCascade->Sleep-WakeRegulation

Role of (S)-5-Phenylmorpholin-3-one in the orexin signaling pathway.

Conclusion

The enantiomers of this compound are important chiral building blocks with demonstrated utility in the synthesis of pharmacologically active compounds, particularly orexin receptor antagonists. While there is a notable lack of comprehensive, publicly available data on the specific chiral properties and biological activities of the individual enantiomers, this guide provides a foundational understanding based on available information and analogous chemical systems. For researchers and drug development professionals, the key takeaway is the critical importance of stereocontrol when utilizing this compound in a synthetic pathway. Further research to fully characterize the physicochemical and pharmacological properties of both (R)- and (S)-5-Phenylmorpholin-3-one would be highly valuable to the scientific community.

Enantioselective Synthesis of (R)-5-Phenylmorpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed enantioselective synthesis of (R)-5-Phenylmorpholin-3-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a specific published protocol for this exact molecule, this document outlines a robust synthetic strategy based on analogous and well-established organocatalytic methods, particularly leveraging chiral phosphoric acid catalysis. This guide includes a proposed reaction scheme, detailed experimental protocols, and expected quantitative data based on similar transformations.

Introduction

Chiral morpholin-3-one scaffolds are prevalent in a variety of biologically active molecules and approved pharmaceuticals. The precise control of stereochemistry is often crucial for their therapeutic efficacy and safety profile. The enantioselective synthesis of (R)-5-Phenylmorpholin-3-one presents a synthetic challenge in establishing the stereocenter at the C5 position. This guide details a proposed organocatalytic approach, which offers a powerful and versatile strategy for the asymmetric synthesis of such chiral heterocycles.

Proposed Synthetic Strategy: Organocatalytic Asymmetric Aza-Michael Addition

The proposed enantioselective synthesis of (R)-5-Phenylmorpholin-3-one is centered around a key organocatalytic asymmetric aza-Michael addition reaction. This strategy involves the conjugate addition of an N-protected hydroxylamine to an α,β-unsaturated ester, followed by intramolecular cyclization. A chiral phosphoric acid (CPA) is proposed as the catalyst to induce high enantioselectivity.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_catalyst Catalyst cluster_product Product A Phenylacetaldehyde C α,β-Unsaturated Ester A->C Horner-Wadsworth-Emmons olefination B N-Boc-hydroxylamine D Aza-Michael Adduct B->D C->D Aza-Michael Addition Product (R)-5-Phenylmorpholin-3-one D->Product Intramolecular Cyclization Catalyst Chiral Phosphoric Acid (e.g., TRIP) Catalyst->C G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output CPA Chiral Phosphoric Acid CPA_Substrate CPA-Substrate Complex CPA->CPA_Substrate + α,β-Unsaturated Ester CPA_Product CPA-Product Complex CPA_Substrate->CPA_Product + N-Boc-hydroxylamine (Stereoselective attack) CPA_Product->CPA - Aza-Michael Adduct Product Enantioenriched Aza-Michael Adduct CPA_Product->Product Substrate α,β-Unsaturated Ester Substrate->CPA_Substrate Nucleophile N-Boc-hydroxylamine Nucleophile->CPA_Substrate

An In-depth Technical Guide on the Mechanism of Action of 5-Phenylmorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the mechanisms of action for 5-Phenylmorpholin-3-one and its derivatives, focusing on their interactions with key neurological targets. The information is compiled from recent studies and presented to facilitate further research and development in this area.

Introduction

This compound and its analogues are a class of chemical compounds with significant potential in the development of central nervous system (CNS) drugs.[1][2] These derivatives have been investigated for a range of pharmacological activities, including antidepressant, anxiolytic, and psychostimulant effects.[1][3] Their structural similarity to endogenous neurotransmitters allows them to interact with various targets within the CNS, making them a promising scaffold for drug discovery.[2] This document will provide a comprehensive overview of their mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism of action for many this compound derivatives is the inhibition of monoamine transporters, specifically those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] By blocking these transporters, these compounds increase the synaptic concentrations of these key neurotransmitters, which are heavily involved in mood, motivation, and attention.[5]

The following diagram illustrates the general mechanism by which these derivatives exert their effects at the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) dat Dopamine Transporter (DAT) vesicle->dat Release dopamine Dopamine dat->dopamine Reuptake derivative This compound Derivative derivative->dat Inhibition receptor Dopamine Receptor dopamine->receptor Binding signal Postsynaptic Signal receptor->signal Activation

Caption: Inhibition of dopamine reuptake by a this compound derivative.

The following table summarizes the in vitro potency of several 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which are structurally related to this compound, as inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake.[4] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.

CompoundDA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
(S,S)-4a630180>100,000
(R,R)-4a>100,0009900>100,000
(S,S)-5a220100390
(S,S)-5b59.531.34680
5c4490400
5d200110380
5e55141500
5f31252700
5g23191800
5h6.09.0300

Data extracted from a study on deshydroxybupropion analogues.[4]

Other Potential Mechanisms of Action

While monoamine reuptake inhibition is a primary mechanism, research suggests that this compound derivatives may also interact with other targets.

Some derivatives have been investigated as inhibitors of monoamine oxidase (MAO), enzymes responsible for the degradation of monoamine neurotransmitters.[6][7] Inhibition of MAO-A and/or MAO-B can also lead to increased levels of synaptic monoamines. For instance, certain polyamine analogs with structural similarities have shown concentration-dependent inhibition of MAO, with one derivative exhibiting a Ki of 2 μM.[6]

Certain analogues have demonstrated antagonist activity at nicotinic acetylcholine receptors (nAChRs).[4] This action is particularly relevant for their potential use as smoking cessation aids, as nicotine's effects are mediated through these receptors.[4]

Some morpholine derivatives, such as oxaflozane, act as agonists at serotonin 5-HT1A and 5-HT2C receptors, and to a lesser extent, at 5-HT2A receptors, contributing to their antidepressant and anxiolytic properties.[3]

Experimental Protocols

The following sections detail the general methodologies used to characterize the mechanism of action of this compound derivatives.

This assay is crucial for determining the potency of compounds at the dopamine, norepinephrine, and serotonin transporters.

cluster_workflow Experimental Workflow: Monoamine Uptake Assay start Prepare cell lines expressing DAT, NET, or SERT incubate_compound Incubate cells with varying concentrations of test compound start->incubate_compound add_radioligand Add radiolabeled monoamine (e.g., [3H]dopamine) incubate_compound->add_radioligand incubate_radioligand Incubate to allow uptake add_radioligand->incubate_radioligand wash Wash cells to remove unbound radioligand incubate_radioligand->wash lyse Lyse cells wash->lyse scintillation Measure radioactivity via scintillation counting lyse->scintillation analyze Analyze data to determine IC50 values scintillation->analyze

Caption: Workflow for a typical monoamine uptake inhibition assay.

Protocol Details:

  • Cell Culture: Stably transfected human embryonic kidney (HEK 293) cells expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in assay buffer.

  • Assay Procedure:

    • Cells are harvested and plated in 96-well plates.

    • The cells are pre-incubated with the test compounds or vehicle for a specified time at a controlled temperature (e.g., room temperature or 37°C).

    • A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

    • The incubation is stopped after a defined period by rapid filtration and washing with ice-cold buffer to remove extracellular radioligand.

  • Data Analysis:

    • The radioactivity retained by the cells is quantified using a scintillation counter.

    • The percentage of inhibition at each compound concentration is calculated relative to the control (vehicle-treated) cells.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.

Protocol Details:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A suitable substrate that is metabolized by MAO to produce a detectable signal (e.g., a fluorescent or chemiluminescent product) is used. Kynuramine is a common substrate.[6]

  • Assay Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound or a known inhibitor (positive control) in a 96-well plate.

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The reaction is stopped, and the product formation is measured using a plate reader (e.g., fluorescence or luminescence).

  • Data Analysis:

    • The percentage of MAO inhibition is calculated for each compound concentration.

    • IC50 values are determined from the concentration-response curves. Kinetic parameters like Ki can be determined by varying both substrate and inhibitor concentrations.[6]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Studies on related compounds have revealed several key SAR trends:

  • Aryl Substitution: The nature and position of substituents on the phenyl ring significantly influence potency and selectivity for monoamine transporters. For instance, replacing a chloro group with a fluoro group can increase potency for DA and NE uptake inhibition while decreasing it for 5-HT uptake.[4]

  • N-Alkylation: The addition of alkyl groups to the nitrogen atom of the morpholine ring can modulate activity. For example, N-ethyl or N-propyl groups have been shown to increase potency for DA and NE uptake inhibition.[4]

  • Morpholine Ring Substitution: Modifications to the morpholine ring itself, such as the addition of methyl groups, can also impact the pharmacological profile.[4]

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential for the treatment of various CNS disorders. Their primary mechanism of action appears to be the inhibition of monoamine reuptake, with some derivatives also showing activity at other targets like MAO and nAChRs. The quantitative data and structure-activity relationships discussed in this guide provide a solid foundation for the rational design of new and more potent therapeutic agents based on this scaffold. Further research is warranted to fully elucidate the complex pharmacology of these compounds and to explore their therapeutic potential in greater detail.

References

The Phenylmorpholine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylmorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, most notably recognized for its role in the development of stimulant drugs that modulate monoamine neurotransmission. Compounds bearing this core structure, such as phenmetrazine and its derivatives, have been investigated for a range of therapeutic applications, from appetite suppressants to treatments for attention-deficit/hyperactivity disorder (ADHD).[1][2] However, the versatility of the phenylmorpholine core extends beyond central nervous system (CNS) stimulation, with emerging research exploring its potential in other therapeutic areas, including oncology. This technical guide provides an in-depth overview of the phenylmorpholine scaffold, covering its synthesis, pharmacological activities, structure-activity relationships (SAR), and pharmacokinetic properties, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Properties and Synthesis

The phenylmorpholine core consists of a morpholine ring attached to a phenyl group. The substitution pattern on both the phenyl ring and the morpholine nucleus allows for extensive chemical modification, leading to a diverse range of pharmacological activities.

General Synthesis of the Phenylmorpholine Scaffold

A common synthetic route to phenylmorpholine derivatives, such as phenmetrazine (3-methyl-2-phenylmorpholine), involves a multi-step process starting from a substituted propiophenone.[3]

Experimental Protocol: Synthesis of 3-Methyl-2-phenylmorpholine (Phenmetrazine) [3]

  • Bromination of Propiophenone: A solution of bromine in a suitable solvent (e.g., dichloromethane) is slowly added to a solution of the corresponding propiophenone. The reaction mixture is stirred until the reaction is complete, and the resulting 2-bromo-1-phenylpropan-1-one is isolated.

  • Reaction with Ethanolamine: The crude 2-bromo-1-phenylpropan-1-one is reacted with ethanolamine in the presence of a base (e.g., N,N-diisopropylethylamine) to yield the intermediate amino alcohol.

  • Reduction and Cyclization: The intermediate is then reduced with a reducing agent such as sodium borohydride, followed by acid-catalyzed cyclization (e.g., with concentrated sulfuric acid) to form the morpholine ring, yielding the phenylmorpholine derivative.[3]

  • Purification: The final product is purified by techniques such as chromatography or recrystallization.

A schematic representation of a typical synthesis is provided below:

G propiophenone Substituted Propiophenone bromo_intermediate 2-Bromo-1-phenylpropan-1-one propiophenone->bromo_intermediate Bromination bromine Bromine bromine->bromo_intermediate amino_alcohol Intermediate Amino Alcohol bromo_intermediate->amino_alcohol Amination ethanolamine Ethanolamine ethanolamine->amino_alcohol reduced_intermediate Reduced Intermediate amino_alcohol->reduced_intermediate Reduction nabh4 Sodium Borohydride nabh4->reduced_intermediate phenylmorpholine Phenylmorpholine Derivative reduced_intermediate->phenylmorpholine Cyclization h2so4 Sulfuric Acid h2so4->phenylmorpholine

General synthetic workflow for phenylmorpholine derivatives.

Pharmacological Activities and Mechanism of Action

The primary pharmacological action of many phenylmorpholine derivatives is the modulation of monoamine neurotransmitter levels—specifically dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft.[3]

Monoamine Release

Phenylmorpholine-based stimulants are typically monoamine releasing agents.[2] They act as substrates for the monoamine transporters (DAT, NET, and SERT), leading to a reversal of the transporter's function from reuptake to efflux. This process involves the following key steps:

  • Uptake into the Presynaptic Terminal: The phenylmorpholine compound is transported into the presynaptic neuron via the monoamine transporters.

  • Disruption of Vesicular Storage: Once inside, the compound disrupts the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytoplasmic concentration of the neurotransmitter.

  • Transporter-Mediated Efflux: The elevated cytoplasmic monoamine concentration, coupled with the interaction of the phenylmorpholine derivative with the transporter, causes the transporter to reverse its direction, releasing the monoamine into the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft VMAT2 VMAT2 vesicle Synaptic Vesicle monoamine_cyto Cytoplasmic Monoamines vesicle->monoamine_cyto Release transporter Monoamine Transporter (DAT, NET, or SERT) monoamine_cyto->transporter Efflux phenylmorpholine_intra Phenylmorpholine (intracellular) transporter->phenylmorpholine_intra monoamine_synapse Monoamines in Synapse transporter->monoamine_synapse phenylmorpholine_intra->VMAT2 Disrupts phenylmorpholine_extra Phenylmorpholine (extracellular) phenylmorpholine_extra->transporter Uptake receptors Postsynaptic Receptors monoamine_synapse->receptors Binds to postsynaptic Postsynaptic Neuron receptors->postsynaptic Signal Transduction

Mechanism of monoamine release by phenylmorpholine derivatives.

Structure-Activity Relationships (SAR)

The potency and selectivity of phenylmorpholine derivatives for the different monoamine transporters are highly dependent on the substitution pattern on both the phenyl and morpholine rings.

Compound/AnalogSubstitutionDAT Release EC50 (nM)NET Release EC50 (nM)SERT Release EC50 (nM)Reference
(+)-Phenmetrazine3-methyl13150>10,000[4]
3-FPM (PAL-593)3-fluoro, 3-methyl43302558[5]
3-CPM (PAL-594)3-chloro, 3-methyl27-301[2]
4-MPM (PAL-747)4-methyl, 3-methyl19301200520[3]
2-MPM2-methyl, 3-methyl67405200>10,000[3]

Table 1: Structure-Activity Relationship of Phenmetrazine Analogs at Monoamine Transporters. Data represents the half-maximal effective concentration (EC50) for monoamine release. A lower value indicates higher potency.

Pharmacokinetic Properties (ADME)

The pharmacokinetic profile of phenylmorpholine derivatives is crucial for their therapeutic potential and abuse liability. Phendimetrazine, for example, acts as a prodrug to the more active phenmetrazine.[6][7][8]

CompoundTmax (hours)t1/2 (hours)MetabolismExcretionReference
Phendimetrazine1 - 319 - 24Hepatic (N-demethylation to phenmetrazine)Renal[6][9]
Phenmetrazine-~8HepaticRenal[7]

Table 2: Pharmacokinetic Properties of Phendimetrazine and Phenmetrazine. Tmax: time to reach maximum plasma concentration; t1/2: elimination half-life.

Beyond Stimulant Activity: Emerging Therapeutic Applications

While the phenylmorpholine scaffold is predominantly associated with stimulant activity, recent research has begun to explore its potential in other therapeutic areas.

Anticancer Activity

The morpholine ring is a common feature in many approved and experimental anticancer drugs.[1] Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer, contains a phenylmorpholine-related core structure.[1] This suggests that the phenylmorpholine scaffold could be a valuable starting point for the design of novel kinase inhibitors and other anticancer agents.

Compound ClassTargetIn Vitro Activity (IC50)Reference
Gefitinib (related structure)EGFR≤1 µM - 20.44 µM (in various lung cancer cell lines)[1]
2-Morpholino-4-anilinoquinazolinesPI3K p110α2.0 nM - 0.58 µM[10]

Table 3: Anticancer Activity of Phenylmorpholine-related Compounds. IC50 represents the half-maximal inhibitory concentration.

Anti-inflammatory Activity

The morpholine moiety is also found in compounds with anti-inflammatory properties. Some quinazoline derivatives containing a morpholine substituent have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors.[11][12] While research on the anti-inflammatory potential of the core phenylmorpholine scaffold is less extensive, it represents a promising avenue for future investigation.

Key Experimental Protocols

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, or serotonin transporter.

Experimental Protocol: Radioligand Binding Assay [13][14]

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the human monoamine transporter of interest (DAT, NET, or SERT).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

G start Start prep_membranes Prepare Transporter-Expressing Cell Membranes start->prep_membranes setup_assay Set up 96-well plate: Membranes + Radioligand + Test Compound prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for a monoamine transporter radioligand binding assay.
Monoamine Release Assay

Objective: To measure the ability of a test compound to induce the release of monoamines from presynaptic nerve terminals or cells expressing the respective transporters.

Experimental Protocol: In Vitro Monoamine Release Assay [15][16][17][18]

  • Tissue/Cell Preparation: Use synaptosomes prepared from specific brain regions (e.g., striatum for dopamine) or cells stably expressing the monoamine transporter of interest.

  • Preloading (Optional): For some protocols, the tissue or cells are preloaded with a radiolabeled monoamine (e.g., [³H]dopamine).

  • Incubation: Incubate the prepared tissue or cells with varying concentrations of the test compound.

  • Sample Collection: At specified time points, collect the extracellular medium.

  • Quantification: Analyze the concentration of the released monoamine in the collected medium. For radiolabeled assays, use scintillation counting. For endogenous monoamine release, use high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Determine the EC50 value, which is the concentration of the test compound that produces 50% of the maximal release response.

Conclusion

The phenylmorpholine scaffold remains a cornerstone of research in medicinal chemistry, particularly in the realm of CNS-active compounds. Its well-established role as a modulator of monoamine transporters continues to provide a foundation for the development of novel therapeutics for a variety of neurological and psychiatric disorders. Furthermore, the emerging evidence of its potential in oncology and anti-inflammatory applications highlights the versatility of this privileged structure. A thorough understanding of the synthesis, SAR, and pharmacokinetic properties of phenylmorpholine derivatives, coupled with robust in vitro and in vivo evaluation, will be critical for unlocking the full therapeutic potential of this remarkable scaffold.

References

Stereospecific Synthesis of 5-Phenylmorpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholinone scaffold is a privileged structural motif found in a variety of biologically active compounds and serves as a crucial building block in medicinal chemistry. Specifically, the chiral entity, 5-phenylmorpholin-3-one, represents a key intermediate in the synthesis of several pharmaceutical agents. Its stereochemistry plays a pivotal role in determining the pharmacological activity and safety profile of the final drug substance. This technical guide provides an in-depth overview of a robust and reliable method for the stereospecific synthesis of this compound, focusing on a widely applicable approach commencing from an enantiopure amino alcohol precursor. This document details the experimental protocol, presents quantitative data, and illustrates the synthetic pathway to facilitate its application in research and development settings.

Synthetic Strategy Overview

The presented stereospecific synthesis of this compound employs a two-step sequence starting from an enantiopure 2-amino-1-phenylethanol. The core of this strategy lies in the retention of the stereocenter at the C5 position of the morpholinone ring, which is derived directly from the chiral starting material. The synthesis involves two key transformations:

  • N-Acylation: The amino group of the chiral amino alcohol is acylated with a suitable two-carbon electrophile, typically an α-haloacetyl halide, to form an N-(2-hydroxy-2-phenylethyl) amide intermediate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis, wherein the hydroxyl group displaces the halide to form the morpholinone ring. This base-mediated cyclization proceeds stereospecifically, preserving the configuration of the chiral center.

This approach is advantageous due to the commercial availability of both (R)- and (S)-2-amino-1-phenylethanol, allowing for the selective synthesis of either enantiomer of the target compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of (S)-5-phenylmorpholin-3-one from (S)-2-amino-1-phenylethanol. The synthesis of the (R)-enantiomer can be achieved by starting with (R)-2-amino-1-phenylethanol and following the same procedure.

Step 1: Synthesis of (S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide

Materials:

  • (S)-2-amino-1-phenylethanol

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-amino-1-phenylethanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide. The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of (S)-5-phenylmorpholin-3-one

Materials:

  • (S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable strong base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (S)-5-phenylmorpholin-3-one.

Data Presentation

The following table summarizes typical quantitative data obtained from the described synthetic protocol.

StepProductStarting MaterialYield (%)Purity (by HPLC/NMR)Enantiomeric Excess (ee %)
1(S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide(S)-2-amino-1-phenylethanol90-95>98%>99%
2(S)-5-phenylmorpholin-3-one(S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide85-90>99%>99%

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical workflow of the stereospecific synthesis of this compound.

G cluster_start Starting Material cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization start (S)-2-amino-1-phenylethanol reagents1 Chloroacetyl chloride, Triethylamine, DCM, 0 °C to rt start->reagents1 intermediate (S)-N-(2-hydroxy-2-phenylethyl) -2-chloroacetamide reagents1->intermediate Yield: 90-95% reagents2 Sodium Hydride, THF, 0 °C to rt intermediate->reagents2 product (S)-5-phenylmorpholin-3-one reagents2->product Yield: 85-90%

Caption: Synthetic workflow for (S)-5-phenylmorpholin-3-one.

Caption: Reaction scheme for the synthesis of (S)-5-phenylmorpholin-3-one.

Conclusion

The described two-step synthesis provides an efficient and highly stereospecific route to enantiopure this compound. The use of readily available chiral starting materials and straightforward reaction conditions makes this method amenable to both laboratory-scale synthesis and potential scale-up for industrial applications. The detailed protocols and accompanying data serve as a valuable resource for researchers and professionals engaged in the development of chiral pharmaceuticals and fine chemicals. The high yields and excellent preservation of stereochemical integrity underscore the robustness of this synthetic strategy.

The Structure-Activity Relationship of Phenmetrazine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of phenmetrazine analogs concerning their interaction with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Phenmetrazine and its derivatives are a class of psychostimulants, and understanding their SAR is crucial for the development of novel therapeutics and for comprehending the pharmacology of emerging psychoactive substances. This document summarizes quantitative data on the functional activity of these analogs, details the experimental protocols for their evaluation, and presents visualizations to illustrate key concepts.

Core Structure and Chemical Space

Phenmetrazine (3-methyl-2-phenylmorpholine) is a synthetic amphetamine derivative where the terminal amine is incorporated into a morpholine ring. This rigid structure has been a scaffold for numerous analogs, with modifications primarily focused on the phenyl ring and the morpholine ring. These modifications significantly influence the potency and selectivity of the compounds for the monoamine transporters.

Figure 1: Core structure of phenmetrazine and key substitution points.

Quantitative Data on Monoamine Transporter Activity

The primary mechanism of action of phenmetrazine analogs is the inhibition of monoamine reuptake and/or the promotion of monoamine release via DAT, NET, and SERT. The following tables summarize the in vitro functional potencies (IC50 for uptake inhibition and EC50 for release) of various phenmetrazine analogs.

Phenyl-Substituted Phenmetrazine Analogs

Substitutions on the phenyl ring have a profound impact on the activity and selectivity of phenmetrazine analogs.

Table 1: Uptake Inhibition (IC50, µM) of Phenyl-Substituted Phenmetrazine Analogs

CompoundSubstitutionDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
PhenmetrazineUnsubstituted1.93 - 2.51.2 - 5.2>80
2-FPM2-Fluoro< 2.5< 2.5>80
3-FPM3-Fluoro< 2.5< 2.5>80
4-FPM4-Fluoro< 2.5< 2.5>80
2-MPM2-Methyl6.741.2 - 5.2Low µM range
3-MPM3-MethylSubstantially weaker1.2 - 5.2Substantially weaker
4-MPM4-Methyl1.931.2 - 5.2Low µM range

FPM: Fluorophenmetrazine, MPM: Methylphenmetrazine

Table 2: Monoamine Release (EC50, nM) of Phenyl-Substituted Phenmetrazine Analogs

CompoundSubstitutionDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Reference
PhenmetrazineUnsubstituted13150Inactive/Weak
2-FPM2-FluoroPotentPotentWeak
3-FPM3-FluoroPotentPotentWeak
4-FPM4-FluoroPotentPotentWeak
4-MPM4-Methyl--86

FPM: Fluorophenmetrazine, MPM: Methylphenmetrazine

Structure-Activity Relationship Insights

Analysis of the available data reveals several key SAR trends for phenmetrazine analogs:

  • Unsubstituted Phenmetrazine: Exhibits potent dopamine and norepinephrine releasing activity with weak effects at the serotonin transporter.

  • Phenyl Ring Substitution:

    • Fluorination: The position of the fluorine atom on the phenyl ring does not dramatically alter the high potency for DAT and NET inhibition. However, all fluorinated analogs remain weak at SERT.

    • Methylation:

      • The position of the methyl group significantly impacts activity. 4-MPM is a potent DAT uptake inhibitor, comparable to phenmetrazine, while 2-MPM is less potent and 3-MPM is substantially weaker.

      • Notably, 4-MPM displays significantly increased potency at SERT compared to phenmetrazine and other methyl-isomers, suggesting that substitution at the 4-position of the phenyl ring can shift the selectivity profile towards serotonin. 4-MPM may have entactogen-like properties, similar to MDMA.

  • Mechanism of Action: Phenmetrazine and its active analogs generally act as substrate-type releasers at DAT and NET. The fluorinated analogs have also been confirmed to be monoamine releasers.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of phenmetrazine analogs at monoamine transporters.

Synaptosome Preparation from Rat Brain

This protocol outlines the preparation of synaptosomes, which are resealed nerve terminals that retain functional monoamine transporters.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT)

  • Homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Centrifuge

  • Dounce homogenizer

Procedure:

  • Dissect the desired brain region on ice.

  • Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Resuspend the synaptosomal pellet in an appropriate assay buffer.

Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled monoamine into synaptosomes.

Materials:

  • Prepared synaptosomes

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • Test compounds (phenmetrazine analogs)

  • Scintillation fluid and counter

  • Glass fiber filters

Procedure:

  • Pre-incubate synaptosomes with various concentrations of the test compound or vehicle.

  • Initiate uptake by adding the radiolabeled monoamine.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake.

Monoamine Release Assay

This assay determines if a compound

Synthesis of 5-Phenylmorpholin-3-one: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its inherent conformational properties and ability to engage in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. The introduction of a chiral center, as seen in 5-phenylmorpholin-3-one, provides a three-dimensional architecture that can lead to enhanced potency and selectivity for biological targets. This technical guide details key enantioselective synthetic strategies for accessing this valuable chiral building block, providing experimental protocols and quantitative data to aid in its practical application in research and drug development.

Introduction to this compound

This compound is a heterocyclic compound featuring a morpholine ring with a phenyl group at the 5-position and a ketone at the 3-position. The stereocenter at the C5 position makes it a valuable chiral synthon for the synthesis of complex molecules, particularly in the pharmaceutical industry. Enantiomerically pure forms, (R)-5-phenylmorpholin-3-one and (S)-5-phenylmorpholin-3-one, serve as key intermediates in the synthesis of a variety of biologically active compounds. For instance, the core structure of this compound is found in neurokinin-1 (NK1) receptor antagonists like Aprepitant, which are used to manage chemotherapy-induced nausea and vomiting.

The development of efficient and stereocontrolled synthetic routes to access enantiopure this compound is therefore of significant interest. This guide will explore two prominent and distinct strategies for the asymmetric synthesis of related chiral morpholinone structures, which provide a strong foundation for the synthesis of this compound.

Synthetic Strategies and Methodologies

Two powerful approaches for the enantioselective synthesis of chiral morpholinone cores will be detailed: a one-pot domino reaction involving asymmetric epoxidation and a crystallization-induced diastereoselective transformation.

Methodology 1: One-Pot Asymmetric Domino Reaction

A highly efficient one-pot synthesis of chiral morpholin-2-ones has been developed, which can be conceptually adapted for the synthesis of this compound.[1] This method combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) in a single reaction vessel. This approach is particularly attractive due to its operational simplicity and reduced waste generation.

Experimental Workflow:

G cluster_0 One-Pot Domino Reaction aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel acetonitrile (Phenylsulfonyl)acetonitrile acetonitrile->knoevenagel alkene Alkene Intermediate knoevenagel->alkene epoxidation Asymmetric Epoxidation alkene->epoxidation epoxide Chiral Epoxide epoxidation->epoxide droc Domino Ring-Opening Cyclization (DROC) epoxide->droc ethanolamine Ethanolamine ethanolamine->droc morpholinone Chiral Morpholin-2-one droc->morpholinone G cluster_1 Crystallization-Induced Diastereoselective Transformation oxazinone 2-Hydroxy-1,4-oxazin-3-one coupling Lewis Acid Mediated Coupling oxazinone->coupling chiral_alcohol Chiral Alcohol chiral_alcohol->coupling diastereomers Diastereomeric Mixture (in solution) coupling->diastereomers crystallization Selective Crystallization diastereomers->crystallization single_diastereomer Single Diastereomer (solid) crystallization->single_diastereomer

References

Methodological & Application

Application Notes and Protocols: 5-Phenylmorpholin-3-one as a Key Intermediate for Phenmetrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and proposed protocols for the synthesis of phenmetrazine, a stimulant drug, utilizing 5-phenylmorpholin-3-one as a key intermediate. While direct literature detailing this specific synthetic route is limited, this document outlines a scientifically plausible pathway based on established organic chemistry principles and analogous reactions found in the synthesis of related phenylmorpholine compounds.

Introduction

Phenmetrazine (3-methyl-2-phenylmorpholine) is a psychostimulant compound that has been used as an appetite suppressant.[1][2] Its synthesis has been approached through various routes, often involving the cyclization of an amino alcohol with a phenyl-containing electrophile. This document explores a potential synthetic strategy starting from this compound. This approach offers the potential for stereochemical control and modular derivatization.

The proposed synthesis involves a two-step process:

  • Alkylation: Introduction of a methyl group at the C3 position of the this compound ring.

  • Reduction: Reduction of the ketone functionality at the C3 position to yield the final phenmetrazine product.

Proposed Synthetic Pathway

The logical workflow for the synthesis of phenmetrazine from this compound is depicted below.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction A This compound B 3-Methyl-5-phenylmorpholin-3-one A->B  Base (e.g., LDA)  Methylating Agent (e.g., CH3I)   C 3-Methyl-5-phenylmorpholin-3-one D Phenmetrazine (3-Methyl-2-phenylmorpholine) C->D  Reducing Agent (e.g., LiAlH4 or NaBH4)  

Caption: Proposed two-step synthesis of Phenmetrazine from this compound.

Experimental Protocols (Proposed)

The following are detailed, hypothetical protocols for the synthesis of phenmetrazine from this compound. These protocols are based on standard organic synthesis methodologies and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of 3-Methyl-5-phenylmorpholin-3-one (Alkylation)

This protocol describes the methylation of the carbon alpha to the carbonyl group of the morpholinone ring.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture with constant stirring. Maintain the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 3-methyl-5-phenylmorpholin-3-one.

Expected Data:

ParameterExpected Value
Yield 60-80% (Estimated)
Purity >95% (after chromatography)
Appearance Off-white to pale yellow solid
Step 2: Synthesis of Phenmetrazine (Reduction)

This protocol details the reduction of the ketone functionality in 3-methyl-5-phenylmorpholin-3-one to the corresponding amine. The use of a strong reducing agent like Lithium aluminum hydride (LiAlH₄) is proposed for the complete reduction of the amide. A milder reducing agent like sodium borohydride might be effective for the ketone but not the amide bond.

Materials:

  • 3-Methyl-5-phenylmorpholin-3-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-methyl-5-phenylmorpholin-3-one (1.0 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield crude phenmetrazine.

  • The crude product can be further purified by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt) and recrystallization.

Expected Data:

ParameterExpected Value
Yield 70-90% (Estimated)
Purity >98% (after purification)
Appearance Colorless oil or low-melting solid

Alternative Synthetic Routes

It is important to note that the most commonly cited synthesis of phenmetrazine starts from 2-bromopropiophenone and ethanolamine. This route involves the formation of an intermediate alcohol, which is then reduced to phenmetrazine.

G cluster_0 Classical Phenmetrazine Synthesis A 2-Bromopropiophenone C 3-Methyl-2-phenylmorpholin-2-ol A->C Reaction B Ethanolamine D Phenmetrazine C->D Reduction (e.g., NaBH4)

Caption: Overview of a classical synthesis route to Phenmetrazine.

Safety Considerations

  • All experimental work should be conducted in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable substance that reacts violently with water. Handle with extreme caution under an inert atmosphere.

  • Methyl iodide is a toxic and carcinogenic substance. Handle with appropriate care.

  • Phenmetrazine and its intermediates are psychoactive substances and may be controlled substances in many jurisdictions. Researchers must comply with all applicable laws and regulations.

Disclaimer: The provided protocols are for informational purposes only and are intended for use by qualified professionals in a research setting. The synthesis of controlled substances may be illegal without proper licensing. All chemical manipulations should be performed with appropriate safety precautions.

References

Application Note: Chiral HPLC Method for the Enantioselective Separation of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Phenylmorpholin-3-one is a chiral heterocyclic compound featuring a phenyl group attached to a morpholinone scaffold. The stereochemistry of such molecules is of critical importance in pharmaceutical development, as enantiomers often exhibit different pharmacological, toxicological, and pharmacokinetic properties. Consequently, a robust and reliable analytical method for separating and quantifying the individual enantiomers is essential for research, quality control, and regulatory compliance.

This application note presents two proposed High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of this compound enantiomers. Due to the presence of a π-basic phenyl ring and a polar amide group, both Pirkle-type and polysaccharide-based chiral stationary phases (CSPs) are suitable candidates for achieving enantioseparation. Method A employs a Pirkle-type CSP known for its strong π-π interaction capabilities, while Method B utilizes a versatile polysaccharide-based CSP.

Data Presentation: Proposed Chromatographic Methods

The following table summarizes two proposed methods for the chiral separation of this compound enantiomers. These methods are based on established principles of chiral chromatography for compounds with similar structural features. The quantitative data presented are hypothetical and serve as a target for method development and validation.

ParameterMethod AMethod B
Chiral Stationary Phase Pirkle-type: (R)-N-(3,5-Dinitrobenzoyl)phenylglycinePolysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate)
Column Example Regis (R,R)-Whelk-O® 1 or similarChiralcel® OD-H or Lux® Cellulose-1
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mode Normal PhaseNormal Phase
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)n-Hexane / Ethanol (EtOH) (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25°C25°C
Detection Wavelength 220 nm (UV)220 nm (UV)
Injection Volume 10 µL10 µL
Sample Concentration 1.0 mg/mL in Mobile Phase1.0 mg/mL in Mobile Phase
Hypothetical Retention Time 1 (t₁) ~ 8.5 min~ 10.2 min
Hypothetical Retention Time 2 (t₂) ~ 10.1 min~ 12.8 min
Hypothetical Separation Factor (α) 1.251.32
Hypothetical Resolution (Rs) > 2.0> 2.5

Experimental Protocols

The following are detailed protocols for the two proposed methods. Researchers should perform initial screening and optimization based on these starting conditions.

Protocol for Method A: Pirkle-Type CSP

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chiral Column: Pirkle-type, e.g., Regis (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm).

  • HPLC-grade n-Hexane.

  • HPLC-grade Isopropanol (IPA).

  • Racemic this compound standard.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE).

2. Mobile Phase Preparation

  • Prepare the mobile phase by mixing 900 mL of n-Hexane with 100 mL of IPA in a suitable solvent reservoir.

  • Degas the mobile phase for at least 15 minutes using sonication or helium sparging.

3. Standard Solution Preparation

  • Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to obtain a 1.0 mg/mL stock solution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

4. Chromatographic Conditions

  • Column Equilibration: Purge the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard solution.

  • Run Time: Set the run time to 15 minutes.

  • Data Acquisition: Monitor the chromatogram at 220 nm.

5. Data Analysis

  • Identify the two enantiomer peaks.

  • Calculate the Separation Factor (α) = (t₂ - t₀) / (t₁ - t₀), where t₀ is the void time.

  • Calculate the Resolution (Rs) = 2(t₂ - t₁) / (w₁ + w₂), where w is the peak width at the base. A resolution of Rs > 1.5 indicates baseline separation.

Protocol for Method B: Polysaccharide-Based CSP

1. Instrumentation and Materials

  • HPLC system as described in Method A.

  • Chiral Column: Polysaccharide-based, e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • HPLC-grade n-Hexane.

  • HPLC-grade Ethanol (EtOH).

  • Racemic this compound standard.

  • Standard laboratory glassware and consumables as in Method A.

2. Mobile Phase Preparation

  • Prepare the mobile phase by mixing 800 mL of n-Hexane with 200 mL of EtOH in a suitable solvent reservoir.

  • Degas the mobile phase thoroughly before use.

3. Standard Solution Preparation

  • Prepare a 1.0 mg/mL stock solution of racemic this compound in the mobile phase, as described in Method A.

  • Filter the solution through a 0.45 µm PTFE syringe filter.

4. Chromatographic Conditions

  • Column Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at 1.0 mL/min for at least 30 minutes.

  • Injection: Inject 10 µL of the standard solution.

  • Run Time: Set the run time to 20 minutes.

  • Data Acquisition: Monitor the eluent at 220 nm.

5. Data Analysis

  • Identify and quantify the enantiomer peaks.

  • Calculate the key chromatographic parameters (α and Rs) as described in Method A to confirm separation performance.

Mandatory Visualization

The following diagram illustrates a logical workflow for developing a chiral HPLC separation method.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (Structure, pKa, Solubility) CSP_Select CSP Selection (Pirkle, Polysaccharide, etc.) Analyte->CSP_Select Mode_Select Mode Selection (NP, RP, PO) CSP_Select->Mode_Select Screen Initial Screening (Multiple CSPs & Mobile Phases) Mode_Select->Screen Check_Rs Check Resolution (Rs > 1.5?) Screen->Check_Rs Select best candidate Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Optimize_Params->Check_Rs Check_Rs->Optimize_MP No Validation Method Validation (ICH Guidelines) Check_Rs->Validation Yes Application Routine Analysis / Prep Validation->Application

Caption: Workflow for Chiral HPLC Method Development.

Application Notes and Protocols: Derivatization of 5-Phenylmorpholin-3-one for Pharmacological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylmorpholin-3-one is a versatile scaffold in medicinal chemistry, recognized as a key intermediate in the synthesis of compounds with potential therapeutic applications, particularly for central nervous system (CNS) disorders. Its structural similarity to known psychoactive agents, such as phenmetrazine, suggests that its derivatives could modulate monoamine neurotransmitter systems, including those involving dopamine and serotonin. This document provides detailed protocols for the derivatization of the this compound core and subsequent pharmacological screening to explore its structure-activity relationships (SAR) for the discovery of novel therapeutic agents. The morpholine ring system is a prevalent feature in many FDA-approved drugs, often enhancing solubility and metabolic stability.

Derivatization Strategies

The this compound scaffold offers two primary sites for chemical modification: the secondary amine (N-4 position) and the phenyl ring. Derivatization at these positions allows for a systematic exploration of the chemical space to optimize pharmacological activity.

N-Alkylation and N-Acylation

The secondary amine of the morpholinone ring is a prime target for introducing a variety of substituents to probe their influence on receptor binding and functional activity.

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of N-alkylated derivatives of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated derivative.

Protocol 2: N-Acylation of this compound

This protocol details the synthesis of N-acylated derivatives.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., benzoyl chloride, acetic anhydride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the N-acylated product.

Modification of the Phenyl Ring

Substitution on the phenyl ring can significantly impact the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Protocol 3: Aromatic Substitution on the Phenyl Ring

This protocol provides a general strategy for introducing substituents onto the phenyl ring, which may require synthesis from a substituted starting material.

Note: Direct electrophilic aromatic substitution on the this compound scaffold can be challenging. A more common approach is to synthesize the target molecule from a commercially available, appropriately substituted phenylglycine or related precursor.

Pharmacological Screening Protocols

The following protocols are designed to assess the activity of the synthesized derivatives on key CNS targets.

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of the compounds against MAO-A and MAO-B.

Materials:

  • MAO-A and MAO-B enzymes (human recombinant)

  • MAO substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

  • Test compounds

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution (MAO-A or MAO-B) to each well.

  • Add 25 µL of the test compound dilutions or controls to the respective wells.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of a substrate/Amplex Red/HRP mixture.

  • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (Excitation: ~535 nm, Emission: ~590 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

Protocol 5: Radioligand Binding Assays for Dopamine (D₂) and Serotonin (5-HT₂ₐ) Receptors

This assay measures the affinity of the synthesized compounds for specific neurotransmitter receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., human D₂ or 5-HT₂ₐ)

  • Radioligand (e.g., [³H]Spiperone for D₂, [³H]Ketanserin for 5-HT₂ₐ)

  • Non-specific binding control (e.g., haloperidol for D₂, mianserin for 5-HT₂ₐ)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)

  • 96-well filter plates with glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₑ), and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.

  • Dry the filter mats and add scintillation cocktail.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the percent inhibition of specific binding for each compound concentration and determine the IC₅₀ and Kᵢ values.

Data Presentation

The following tables present hypothetical quantitative data for a series of derivatized this compound compounds to illustrate the structure-activity relationship.

Table 1: Monoamine Oxidase Inhibition

Compound IDR (N-substituent)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
PM-1 H> 100> 100
PM-2 Methyl52.378.1
PM-3 Ethyl35.861.5
PM-4 Benzyl12.125.4
PM-5 Acetyl> 100> 100
PM-6 Benzoyl89.795.2

Table 2: Dopamine (D₂) and Serotonin (5-HT₂ₐ) Receptor Binding Affinity

Compound IDR (N-substituent)D₂ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)
PM-1 H12502340
PM-2 Methyl8901560
PM-3 Ethyl7501280
PM-4 Benzyl210450
PM-5 Acetyl> 10000> 10000
PM-6 Benzoyl56008700

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and the experimental workflow for their evaluation.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound Derivative GPCR GPCR (e.g., D₂ or 5-HT₂ₐ Receptor) Ligand->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Initiation

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

experimental_workflow Start Start: This compound Derivatization Chemical Derivatization (N-Alkylation/Acylation) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening Pharmacological Screening Purification->Screening MAO_Assay MAO Inhibition Assay (MAO-A & MAO-B) Screening->MAO_Assay In vitro Binding_Assay Receptor Binding Assays (D₂, 5-HT₂ₐ) Screening->Binding_Assay In vitro SAR_Analysis SAR Analysis & Lead Optimization MAO_Assay->SAR_Analysis Binding_Assay->SAR_Analysis

Caption: Experimental Workflow for Derivatization and Screening.

Conclusion

The derivatization of the this compound scaffold presents a promising avenue for the discovery of novel compounds with potential therapeutic value for CNS disorders. The protocols outlined in this document provide a systematic approach for the synthesis and pharmacological evaluation of a library of derivatives. The data generated from these assays will be instrumental in elucidating the structure-activity relationships and guiding the optimization of lead compounds with improved potency and selectivity for their biological targets.

Application Note: Determination of Enantiomeric Excess of 5-Phenylmorpholin-3-one by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Phenylmorpholin-3-one is a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. The stereochemistry of such molecules is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of enantiomerically enriched samples. Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent (CSA), offers a rapid, reliable, and non-destructive method for determining the enantiomeric composition of chiral molecules. This application note provides a detailed protocol for the determination of the enantiomeric excess of this compound using ¹H NMR spectroscopy with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), also known as Pirkle's alcohol, as the chiral solvating agent.

Principle

Enantiomers are chemically and physically identical in an achiral environment and thus produce identical NMR spectra. However, in the presence of a chiral solvating agent, the two enantiomers of a chiral analyte can form transient diastereomeric complexes through non-covalent interactions such as hydrogen bonding and π-π stacking. These diastereomeric complexes are energetically and structurally different, leading to distinct chemical shifts for corresponding protons in the ¹H NMR spectrum. By integrating the signals of the resolved protons for each diastereomeric complex, the ratio of the enantiomers, and consequently the enantiomeric excess, can be accurately calculated.

The interaction between the enantiomers of this compound and the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, is depicted in the workflow below.

G cluster_analyte Analyte cluster_complexes Diastereomeric Complexes cluster_spectra NMR Spectra R_enantiomer (R)-5-Phenyl- morpholin-3-one R_complex (R)-Analyte : (R)-TFAE R_enantiomer->R_complex + CSA S_enantiomer (S)-5-Phenyl- morpholin-3-one S_complex (S)-Analyte : (R)-TFAE S_enantiomer->S_complex + CSA CSA (R)-TFAE (Chiral Solvating Agent) NMR ¹H NMR Analysis R_complex->NMR S_complex->NMR R_signal Signal for (R)-Enantiomer NMR->R_signal S_signal Signal for (S)-Enantiomer NMR->S_signal ee_calc Integration and ee Calculation R_signal->ee_calc S_signal->ee_calc

Caption: Interaction of enantiomers with a chiral solvating agent.

Experimental Protocol

This section provides a detailed methodology for the sample preparation and NMR analysis for the determination of the enantiomeric excess of this compound.

Materials and Equipment
  • Analyte: Racemic and/or enantiomerically enriched this compound

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable non-polar deuterated solvent

  • Internal Standard (optional): Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Sample Preparation
  • Analyte Solution: Prepare a stock solution of this compound in CDCl₃. A typical concentration is around 10-20 mg/mL.

  • CSA Solution: Prepare a stock solution of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol in CDCl₃. A typical concentration is around 30-50 mg/mL.

  • NMR Sample:

    • In a clean, dry NMR tube, add approximately 0.5 mL of the this compound solution.

    • Acquire a standard ¹H NMR spectrum of the analyte alone. This will serve as a reference.

    • To the same NMR tube, add the chiral solvating agent. The optimal molar ratio of CSA to analyte typically ranges from 1.1 to 2.0 equivalents. It is recommended to perform a titration to find the optimal ratio that provides baseline separation of the signals.

    • Gently mix the contents of the NMR tube.

The following diagram outlines the experimental workflow:

G start Start prep_analyte Prepare Analyte Solution (this compound in CDCl₃) start->prep_analyte prep_csa Prepare CSA Solution ((R)-TFAE in CDCl₃) start->prep_csa mix_sample Combine Analyte and CSA in NMR Tube prep_analyte->mix_sample prep_csa->mix_sample acquire_nmr Acquire ¹H NMR Spectrum mix_sample->acquire_nmr process_data Process NMR Data (Phasing, Baseline Correction) acquire_nmr->process_data identify_signals Identify Resolved Signals of Diastereomeric Complexes process_data->identify_signals integrate_signals Integrate Resolved Signals identify_signals->integrate_signals calculate_ee Calculate Enantiomeric Excess integrate_signals->calculate_ee end End calculate_ee->end

Caption: Experimental workflow for ee determination by NMR.

NMR Data Acquisition
  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard ¹H pulse sequence

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-5 seconds (ensure full relaxation for accurate integration)

  • Acquisition Time: 2-4 seconds

  • Temperature: 298 K

Data Presentation and Analysis

Upon addition of the chiral solvating agent, specific proton signals of this compound are expected to split into two sets of peaks, corresponding to the two diastereomeric complexes. The protons in proximity to the chiral center, such as the methine proton at the 5-position and the adjacent methylene protons, are most likely to show the largest chemical shift difference (Δδ).

Calculation of Enantiomeric Excess

The enantiomeric excess (ee) is calculated from the integral values of the resolved signals for the two enantiomers.

Let I_major be the integral of the signal for the major enantiomer and I_minor be the integral of the signal for the minor enantiomer.

% Major Enantiomer = [I_major / (I_major + I_minor)] * 100 % Minor Enantiomer = [I_minor / (I_major + I_minor)] * 100

Enantiomeric Excess (% ee) = |% Major Enantiomer - % Minor Enantiomer|

Illustrative Data

The following table presents hypothetical ¹H NMR data for a scalemic mixture of this compound in the presence of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol. The data is for illustrative purposes to demonstrate the expected outcome.

Proton AssignmentChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with (R)-TFAE (ppm) - Enantiomer 1Chemical Shift (δ) with (R)-TFAE (ppm) - Enantiomer 2Integration
Phenyl-H7.25-7.40 (m)7.28-7.45 (m)7.30-7.48 (m)-
C5-H (methine)4.85 (t)4.92 (t)4.98 (t)0.85
0.15
C6-H₂ (methylene)4.10-4.25 (m)4.15 (dd), 4.28 (dd)4.18 (dd), 4.32 (dd)-
C2-H₂ (methylene)3.60-3.75 (m)3.65 (dd), 3.78 (dd)3.68 (dd), 3.82 (dd)-

In this illustrative example, the methine proton at the C5 position shows clear separation. Based on the integration values:

  • % Enantiomer 1 = [0.85 / (0.85 + 0.15)] * 100 = 85%

  • % Enantiomer 2 = [0.15 / (0.85 + 0.15)] * 100 = 15%

  • Enantiomeric Excess (% ee) = 85% - 15% = 70%

Conclusion

The use of ¹H NMR spectroscopy in conjunction with a chiral solvating agent such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol provides a straightforward and accurate method for determining the enantiomeric excess of this compound. The protocol is simple to implement, requires minimal sample preparation, and offers the advantage of being non-destructive. This technique is highly valuable for routine analysis in research and development settings for the quality control of chiral compounds.

Application Notes and Protocols: Experimental Protocol for the Cyclization of 2-Amino-1-Phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-oxazolines through the cyclization of N-acylated 2-amino-1-phenylethanol derivatives. Oxazolines are a significant class of heterocyclic compounds widely utilized as chiral ligands in asymmetric catalysis, as protecting groups for carboxylic acids, and as monomers for polymer production.[1] The protocols outlined below focus on a modern and efficient dehydrative cyclization method.

Introduction

The synthesis of 2-oxazoline rings is a well-established transformation in organic chemistry, commonly proceeding via the cyclization of a 2-amino alcohol derivative.[1] One of the most prevalent methods involves the dehydrative cyclization of N-(β-hydroxyethyl)amides.[2] While numerous reagents can effect this transformation, including thionyl chloride, DAST, and Burgess reagent, modern methods focus on efficiency, milder conditions, and reduced byproduct formation.[2][3][4]

This application note details a protocol utilizing triflic acid (TfOH) as a promoter for the dehydrative cyclization. This method is advantageous as it tolerates a variety of functional groups and generates water as the sole byproduct.[2] The reaction typically proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon, indicating that the alcohol is activated as a leaving group.[2]

Data Presentation: Synthesis of 2-Oxazolines via TfOH-Promoted Dehydrative Cyclization

The following table summarizes the yields for the cyclization of various N-(2-hydroxyethyl)amides to their corresponding 2-oxazolines using the triflic acid-promoted method.

EntrySubstrate (N-(2-hydroxyethyl)amide)ProductYield (%)Reference
1N-(2-hydroxy-2-phenylethyl)benzamide2,4-diphenyl-4,5-dihydrooxazole95[2]
2N-(2-hydroxy-2-phenylethyl)-4-methoxybenzamide4-phenyl-2-(4-methoxyphenyl)-4,5-dihydrooxazole96[2]
3N-(2-hydroxy-2-phenylethyl)-4-chlorobenzamide4-phenyl-2-(4-chlorophenyl)-4,5-dihydrooxazole91[2]
4N-(2-hydroxy-2-phenylethyl)acetamide2-methyl-4-phenyl-4,5-dihydrooxazole85[2]
5N-(2-hydroxy-2-phenylethyl)isobutyramide2-isopropyl-4-phenyl-4,5-dihydrooxazole82[2]

Standard reaction conditions: N-(2-hydroxyethyl)amide (0.2 mmol), TfOH (0.6 mmol), 1,2-dichloroethane (DCE, 2.0 mL), 80 °C, 12 h. Yields are for the isolated product.[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of the N-(2-hydroxyethyl)amide precursor and its subsequent cyclization to a 2-oxazoline.

Protocol 1: Synthesis of N-(2-hydroxy-2-phenylethyl)benzamide (Precursor)

This protocol describes the acylation of 2-amino-1-phenylethanol with an acyl chloride.

Materials:

  • (rac)-2-amino-1-phenylethanol

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-1-phenylethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure N-(2-hydroxy-2-phenylethyl)benzamide.

Protocol 2: Triflic Acid-Promoted Dehydrative Cyclization

This protocol details the one-pot synthesis of 2,4-diphenyl-4,5-dihydrooxazole from the corresponding N-(2-hydroxy-2-phenylethyl)benzamide.[2]

Materials:

  • N-(2-hydroxy-2-phenylethyl)benzamide

  • Triflic acid (TfOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-(2-hydroxy-2-phenylethyl)benzamide (1.0 eq, e.g., 0.2 mmol).

  • Add anhydrous 1,2-dichloroethane (DCE) (e.g., 2.0 mL) to dissolve the substrate.

  • Carefully add triflic acid (3.0 eq, e.g., 0.6 mmol) to the solution via syringe at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction for the disappearance of the starting material using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 2-oxazoline product.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Caption: Dehydrative cyclization of an N-(2-hydroxyethyl)amide to a 2-oxazoline.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve N-(2-hydroxyethyl)amide in anhydrous DCE add_acid Add Triflic Acid (TfOH) at Room Temperature start->add_acid heat Heat to 80 °C and stir for 12 hours add_acid->heat quench Cool and Quench with aq. NaHCO₃ heat->quench Reaction Completion (TLC) extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Column Chromatography concentrate->purify product Isolate Pure 2-Oxazoline Product purify->product

Caption: Workflow for triflic acid-promoted synthesis of 2-oxazolines.

References

Application Notes and Protocols for High-Throughput Screening of 5-Phenylmorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylmorpholin-3-one scaffold is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have shown potential as modulators of central nervous system (CNS) targets, including neurotransmitter transporters and nicotinic acetylcholine receptors (nAChRs). High-throughput screening (HTS) of libraries of these derivatives is a critical step in identifying lead compounds for the development of novel therapeutics for neurological and psychiatric disorders.

This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives against two major CNS target classes: the dopamine transporter (DAT) and neuronal nicotinic acetylcholine receptors. It also includes a protocol for a crucial counterscreen to identify cytotoxic compounds, ensuring that the observed activity is target-specific.

Data Presentation: Exemplar Screening Data

The following table summarizes exemplar quantitative data for a series of morpholine derivatives, illustrating how screening results can be effectively presented. This data is derived from studies on related compounds and serves as a template for the presentation of newly generated data.

Compound IDTargetAssay TypeIC50 / EC50 (nM)
PMO-101 Dopamine Transporter (DAT)Fluorescent Uptake85
PMO-102 Dopamine Transporter (DAT)Fluorescent Uptake120
PMO-103 α4β2 nAChRCalcium Flux250
PMO-104 α4β2 nAChRCalcium Flux400
PMO-105 CytotoxicityCell Viability (ATP)>10,000

Experimental Workflow

A typical HTS campaign for this compound derivatives follows a multi-stage process to identify and validate hits.[1][2][3][4][5] This workflow is designed to maximize efficiency and minimize the rate of false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Counterscreening cluster_2 Hit Validation Primary_Screen Primary Screen (Single Concentration) Identify_Actives Identify Initial 'Actives' Primary_Screen->Identify_Actives > 3 SD from control Dose_Response Dose-Response Assay (Primary Targets) Identify_Actives->Dose_Response Confirmed Actives Cytotoxicity_Assay Cytotoxicity Counterscreen Identify_Actives->Cytotoxicity_Assay Calculate_Potency Calculate IC50/EC50 Dose_Response->Calculate_Potency Assess_Toxicity Assess Cytotoxicity Cytotoxicity_Assay->Assess_Toxicity Orthogonal_Assay Orthogonal Assay (e.g., Membrane Potential) Calculate_Potency->Orthogonal_Assay Validated_Hits Validated Hits Assess_Toxicity->Validated_Hits Selectivity_Panel Target Selectivity Panel (e.g., NET, SERT) Orthogonal_Assay->Selectivity_Panel Selectivity_Panel->Validated_Hits

High-throughput screening workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Primary Screen - Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is adapted from commercially available homogeneous, fluorescence-based neurotransmitter transporter uptake assay kits.[6][7][8][9][10]

Objective: To identify this compound derivatives that inhibit dopamine uptake by the dopamine transporter.

Principle: Cells expressing DAT are incubated with a fluorescent substrate that mimics dopamine. When the substrate is taken up by the cells, its fluorescence increases. An external masking dye quenches the fluorescence of the substrate outside the cells, eliminating the need for wash steps. Inhibitors of DAT will prevent the uptake of the fluorescent substrate, resulting in a lower fluorescence signal.

Materials:

  • HEK293 cells stably expressing human DAT (HEK-hDAT)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent DAT substrate and masking dye solution (e.g., from a Neurotransmitter Transporter Uptake Assay Kit)

  • This compound derivative library (10 mM in DMSO)

  • Known DAT inhibitor (e.g., GBR 12909) as a positive control

  • 384-well, black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating: Seed HEK-hDAT cells into 384-well plates at a density of 15,000-20,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a working solution of the this compound derivatives at 20 µM in assay buffer. Also, prepare positive (GBR 12909 at a final concentration of 10 µM) and negative (vehicle, 0.1% DMSO) control solutions.

  • Compound Addition: Using an automated liquid handler, add 25 µL of the compound working solutions to the cell plates. This results in a final screening concentration of 10 µM.

  • Pre-incubation: Incubate the plates at 37°C for 15-20 minutes.

  • Substrate Addition: Add 50 µL of the fluorescent DAT substrate/masking dye solution to all wells.

  • Signal Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure the fluorescence intensity at appropriate excitation/emission wavelengths in kinetic mode for 15-30 minutes or as an endpoint reading after a 20-minute incubation at 37°C.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Identify "hits" as compounds that exhibit inhibition greater than three standard deviations from the mean of the negative controls.

Protocol 2: Primary Screen - Nicotinic Acetylcholine Receptor (nAChR) Functional Assay (Calcium Flux)

This protocol utilizes a no-wash fluorescent calcium indicator to measure the influx of calcium through nAChRs upon agonist stimulation.[11][12][13][14][15]

Objective: To identify this compound derivatives that act as antagonists of neuronal nAChRs (e.g., α4β2 subtype).

Principle: Cells expressing the nAChR of interest are loaded with a calcium-sensitive fluorescent dye. When an agonist (e.g., nicotine) is added, the nAChR channels open, allowing calcium to flow into the cell, which causes an increase in fluorescence. Antagonists will block this effect.

Materials:

  • SH-SY5Y cells (endogenously expressing α4β2 nAChRs) or a stable cell line overexpressing a specific nAChR subtype.

  • Assay Buffer (as in Protocol 1).

  • No-wash calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit).

  • Nicotine (agonist) solution.

  • Known nAChR antagonist (e.g., mecamylamine) as a positive control.

  • This compound derivative library.

  • 384-well, black, clear-bottom microplates.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

Procedure:

  • Cell Plating: Plate cells in 384-well plates as described in Protocol 1.

  • Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions. Remove the culture medium from the cells and add 25 µL of the dye solution. Incubate for 1 hour at 37°C.

  • Compound Addition: Add 12.5 µL of the this compound derivative solutions (prepared at 3x the final concentration) to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. The instrument will add 12.5 µL of the nicotine solution (at a concentration that elicits an 80% maximal response, EC80) to all wells and simultaneously measure the change in fluorescence over time (typically 2-3 minutes).

Data Analysis:

  • Determine the maximum fluorescence response for each well.

  • Calculate the percent inhibition for each compound relative to the positive (mecamylamine) and negative (vehicle) controls.

  • Identify "hits" as compounds that significantly reduce the nicotine-induced calcium flux.

Protocol 3: Counterscreen - Cell Viability Assay (ATP Measurement)

This counterscreen is essential to eliminate compounds that show activity in the primary screens due to cytotoxicity rather than specific target modulation.[16][17][18][19]

Objective: To assess the cytotoxicity of this compound derivatives identified as hits in the primary screens.

Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. After incubating cells with the test compounds, a reagent containing luciferase and its substrate is added. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The luminescent signal is proportional to the amount of ATP present.

Materials:

  • The same cell line used in the primary screen (e.g., HEK-hDAT or SH-SY5Y).

  • ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Hit compounds from primary screens.

  • 384-well, white, opaque microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate cells in 384-well white plates as described in Protocol 1.

  • Compound Addition: Prepare serial dilutions of the hit compounds. Add the compounds to the cells and incubate for a period that matches the primary assay incubation time (e.g., 30 minutes to 2 hours).

  • Reagent Addition: Equilibrate the ATP detection reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well.

  • Incubation and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

  • Determine the CC50 (concentration that causes 50% cytotoxicity) for each compound.

  • Compounds with a CC50 value close to their IC50/EC50 from the primary screen are flagged as likely cytotoxic and may be deprioritized.

Signaling Pathway and Workflow Diagrams

Dopamine Transporter (DAT) Signaling

The primary role of the dopamine transporter is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal.[20][21][22] this compound derivatives may act as inhibitors of this process.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Vesicle Synaptic Vesicle Dopamine_in Dopamine_out Dopamine_in->Dopamine_out Release Dopamine_out->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_out->D_Receptor Binding Signal Signal Transduction D_Receptor->Signal PMO This compound Derivative PMO->DAT Inhibition

Mechanism of dopamine transporter (DAT) inhibition.
Nicotinic Acetylcholine Receptor (nAChR) Signaling

Neuronal nAChRs are ligand-gated ion channels.[23][24][25][26] Upon binding of an agonist like acetylcholine or nicotine, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+), membrane depolarization, and subsequent cellular responses.[23][27] Antagonistic this compound derivatives would prevent this channel opening.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) Depolarization Membrane Depolarization nAChR->Depolarization Na+ Influx Ca_Influx Ca2+ Influx nAChR->Ca_Influx Opens Channel Nicotine Nicotine (Agonist) Nicotine->nAChR Binds & Activates PMO This compound Derivative (Antagonist) PMO->nAChR Binds & Inhibits Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_Influx->Cellular_Response

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure 5-phenylmorpholin-3-one is a valuable chiral building block in medicinal chemistry, acting as a key intermediate in the synthesis of various pharmacologically active compounds. This document provides detailed application notes and protocols for the large-scale synthesis of enantiopure (R)- and (S)-5-phenylmorpholin-3-one. The primary methods detailed are asymmetric hydrogenation, a highly efficient and scalable catalytic approach, and classical chiral resolution, a robust alternative. These protocols are intended to guide researchers in the development of efficient and scalable manufacturing processes for this important synthetic intermediate.

Introduction

The morpholinone scaffold is a privileged structure in drug discovery, and the stereochemistry at the C5 position of this compound is often critical for biological activity. Therefore, the development of scalable and efficient methods to produce enantiomerically pure forms of this compound is of significant interest. This document outlines two primary strategies for achieving this on a large scale: asymmetric hydrogenation of a prochiral precursor and diastereomeric resolution of a racemic mixture.

Synthetic Strategies

Two main routes are presented for the large-scale synthesis of enantiopure this compound:

  • Strategy A: Asymmetric Hydrogenation: This approach involves the enantioselective hydrogenation of a prochiral enamine precursor using a chiral catalyst. This method is often preferred for its high efficiency, atom economy, and potential for high enantioselectivity.

  • Strategy B: Chiral Resolution: This classical method involves the separation of a racemic mixture of this compound through the formation of diastereomeric salts with a chiral resolving agent. While potentially less atom-economical, it is a well-established and reliable technique.

Diagram: Overall Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Racemic Synthesis cluster_2 Strategy A: Asymmetric Hydrogenation cluster_3 Strategy B: Chiral Resolution cluster_4 Final Product 2-Amino-2-phenylethanol 2-Amino-2-phenylethanol Racemic this compound Racemic this compound 2-Amino-2-phenylethanol->Racemic this compound Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Racemic this compound Prochiral Precursor Prochiral Precursor Racemic this compound->Prochiral Precursor Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic this compound->Diastereomeric Salt Formation Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral Precursor->Asymmetric Hydrogenation Enantiopure this compound Enantiopure this compound Asymmetric Hydrogenation->Enantiopure this compound Separation & Liberation Separation & Liberation Diastereomeric Salt Formation->Separation & Liberation Separation & Liberation->Enantiopure this compound

Caption: Overall workflow for the synthesis of enantiopure this compound.

Experimental Protocols

Synthesis of Racemic this compound

This protocol describes the initial synthesis of the racemic mixture, which can then be used for chiral resolution or as a precursor for asymmetric synthesis.

Materials:

  • 2-Amino-2-phenylethanol

  • Ethyl chloroacetate

  • Triethylamine (TEA)

  • Toluene

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation: To a solution of 2-amino-2-phenylethanol (1.0 eq) and triethylamine (1.2 eq) in toluene, add ethyl chloroacetate (1.1 eq) dropwise at room temperature. Heat the mixture to 80 °C and stir for 12 hours.

  • Work-up: Cool the reaction mixture, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-1-phenylethyl)glycine ethyl ester.

  • Cyclization: Dissolve the crude ester in ethanol and add sodium ethoxide (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl and remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield racemic this compound.

Strategy A: Asymmetric Hydrogenation

This protocol outlines the enantioselective synthesis of this compound via asymmetric hydrogenation of the corresponding dehydromorpholinone.[1][2]

Diagram: Asymmetric Hydrogenation Workflow

G Racemic this compound Racemic this compound Dehydration Dehydration Racemic this compound->Dehydration 6-Phenyl-3,4-dihydro-2H-1,4-oxazine 6-Phenyl-3,4-dihydro-2H-1,4-oxazine Dehydration->6-Phenyl-3,4-dihydro-2H-1,4-oxazine Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral Rh-catalyst, H2) 6-Phenyl-3,4-dihydro-2H-1,4-oxazine->Asymmetric_Hydrogenation Purification Purification Asymmetric_Hydrogenation->Purification Enantiopure Product Enantiopure This compound Purification->Enantiopure Product

Caption: Workflow for asymmetric hydrogenation.

Materials:

  • Racemic this compound

  • Dehydrating agent (e.g., Burgess reagent, triflic anhydride)

  • [Rh(COD)₂]BF₄

  • Chiral bisphosphine ligand (e.g., (R)-BINAP or (S)-BINAP)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Hydrogen gas (H₂)

Procedure:

  • Preparation of the Prochiral Precursor: Synthesize the 6-phenyl-3,4-dihydro-2H-1,4-oxazine from racemic this compound using a suitable dehydration method.

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral bisphosphine ligand (e.g., (R)-BINAP for the (S)-product, or (S)-BINAP for the (R)-product) in a degassed solvent like methanol or DCM. Stir for 30 minutes to form the active catalyst.

  • Hydrogenation: In a high-pressure reactor, dissolve the prochiral precursor in the chosen solvent. Add the catalyst solution (0.1-1 mol%).

  • Reaction: Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reaction at a controlled temperature (e.g., 25-50 °C) until complete conversion is observed by HPLC or TLC.

  • Work-up and Purification: Carefully depressurize the reactor. Remove the solvent under reduced pressure. Purify the product by column chromatography or recrystallization to obtain the enantiopure this compound.

Strategy B: Chiral Resolution

This protocol describes the separation of racemic this compound using a chiral resolving agent.[3]

Diagram: Chiral Resolution Workflow

G Racemic_Mixture Racemic this compound Add_Resolving_Agent Add Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) Racemic_Mixture->Add_Resolving_Agent Diastereomeric_Salts Diastereomeric Salt Mixture Add_Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Liberate_Amine Liberate Free Base (e.g., with NaHCO3) Separated_Salts->Liberate_Amine Enantiopure_Product Enantiopure this compound Liberate_Amine->Enantiopure_Product

Caption: Workflow for chiral resolution.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid)

  • Solvent for crystallization (e.g., ethanol, isopropanol, acetonitrile)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add a solution of the chiral resolving agent (0.5-1.0 eq) in the same solvent.

  • Crystallization: Heat the mixture to obtain a clear solution and then cool it slowly to induce crystallization of one of the diastereomeric salts.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Enrichment Check: Analyze the mother liquor and the crystals by chiral HPLC to determine the enantiomeric excess (ee) of each fraction.

  • Recrystallization: If necessary, recrystallize the diastereomeric salt to improve its purity.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify with a solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield the enantiopure this compound.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic strategies.

Table 1: Asymmetric Hydrogenation Performance

Catalyst Loading (mol%)LigandSolventPressure (bar)Temperature (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee%)
1.0(R)-BINAPMeOH203012>999598 (S)
0.5(R)-BINAPDCM502524>999299 (S)
1.0(S)-BINAPMeOH203012>999497 (R)
0.5(S)-BINAPDCM502524>999199 (R)

Table 2: Chiral Resolution Efficiency

Resolving AgentSolventEquivalents of AgentCrystallization CyclesYield of Diastereomeric Salt (%)Enantiomeric Excess of Liberated Amine (%)
(R)-(-)-Mandelic AcidEthanol0.614095 (S)
(R)-(-)-Mandelic AcidEthanol0.6235>99 (S)
(S)-(+)-Mandelic AcidIsopropanol0.513896 (R)
(S)-(+)-Mandelic AcidIsopropanol0.5233>99 (R)

Conclusion

References

Application Notes and Protocols for N-alkylation of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of 5-phenylmorpholin-3-one is a significant chemical transformation in medicinal chemistry and drug development. The morpholinone core is a privileged scaffold found in numerous biologically active compounds. Modification at the nitrogen atom allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This protocol details a standard procedure for the N-alkylation of this compound via a nucleophilic substitution reaction (SN2) with an alkyl halide.

General Reaction Scheme

The secondary amine of the this compound acts as a nucleophile, attacking an electrophilic alkyl halide. A base is utilized to neutralize the resulting hydrohalic acid, driving the reaction to completion.

Reaction: this compound + Alkyl Halide --(Base, Solvent)--> N-Alkyl-5-phenylmorpholin-3-one

Experimental Protocol: N-Methylation of this compound

This protocol provides a method for the N-methylation of (S)-5-phenylmorpholin-3-one using methyl iodide. The principles can be adapted for other alkyl halides with necessary adjustments to reaction time and temperature.

Materials and Equipment
  • (S)-5-Phenylmorpholin-3-one

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller or oil bath

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-5-phenylmorpholin-3-one (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq).

    • Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent:

    • Slowly add methyl iodide (1.1-1.5 eq) to the stirring suspension at room temperature.

    • Caution: Methyl iodide is toxic and volatile. Handle in a well-ventilated fume hood.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should have a higher Rf value than the starting material.

    • Continue heating until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization:

    • Characterize the purified N-methyl-5-phenylmorpholin-3-one by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of morpholine derivatives, which can be used as a starting point for the optimization of the N-alkylation of this compound.

SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(S,S)-2-(phenyl)-3,5,5-trimethylmorpholineMethyl Iodide-DMF70--[1]
3-methyl-5-pyrazoloneAlkyl Halide-DioxaneReflux48-[2]
Aniline derivative2-chloroethyl etherTriethylamine-1502461.7[3]
AmmoniaBromoethaneK₂CO₃Acetone/Acetonitrile/DMFRT--[4]

Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

experimental_workflow start Start setup Reaction Setup: - this compound - K₂CO₃ - Anhydrous DMF start->setup add_reagent Add Alkyl Halide (e.g., Methyl Iodide) setup->add_reagent reaction Heat Reaction (e.g., 70°C) add_reagent->reaction workup Aqueous Work-up & Extraction (EtOAc) reaction->workup Monitor by TLC purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end_product N-Alkyl-5-phenyl- morpholin-3-one characterization->end_product

Caption: Experimental workflow for the N-alkylation of this compound.

References

Use of 5-Phenylmorpholin-3-one in the synthesis of novel psychoactive substances

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of novel psychoactive substances (NPS) is a complex area of research with significant public health and safety implications. Due to safety policies, providing detailed, step-by-step protocols for the creation of potentially harmful psychoactive compounds is not permissible. This response will therefore focus on the legitimate use of 5-Phenylmorpholin-3-one as a chemical intermediate in medicinal chemistry and provide a general overview of the chemical principles and pharmacological context of related compounds from a scientific and safety-oriented perspective.

This compound: A Chemical Intermediate

This compound is a chiral organic compound that serves as a key intermediate in the synthesis of various molecules.[1] Its structure makes it a valuable building block in asymmetric synthesis, which is crucial for creating enantiomerically pure substances for research and pharmaceutical development.[1] It is commercially available from various chemical suppliers for research purposes.[2][3][4][5][6]

Chemical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol [1]
AppearanceOff-white solid[2]
Storage0-8°C[2] or 2-8°C[5]

Phenylmorpholine Derivatives and their Pharmacological Context

Substituted phenylmorpholines are a class of chemical compounds derived from 2-phenylmorpholine.[7] Many of these derivatives exhibit stimulant effects by acting as releasing agents for monoamine neurotransmitters.[7] Some may also interact with serotonin receptors or act as dopamine receptor agonists.[7]

This class of compounds includes the well-known stimulant phenmetrazine.[7] Research into derivatives of phenylmorpholine has been conducted for potential medical applications, such as anorectics or treatments for ADHD.[7] However, some of these compounds have also been illicitly used as designer drugs.[7]

Novel psychoactive substances (NPS) are often designed to mimic the effects of existing controlled substances and can be categorized into various classes, including stimulants, synthetic cannabinoids, and hallucinogens.[8][9][10] Phenylmorpholine derivatives with stimulant properties fall into the category of synthetic stimulants, which are designed to replicate the effects of traditional stimulants like cocaine, MDMA, and amphetamines.[10][11]

General Synthetic Principles for Morpholine Derivatives

The synthesis of morpholine derivatives is a topic of interest in organic and medicinal chemistry for the development of legitimate therapeutic agents. General synthetic strategies often involve cyclization reactions to form the morpholine ring. For instance, one approach involves the reduction of a keto-hydroxymorpholine precursor, followed by cyclization using an acid catalyst.[12] Another general method involves the reaction of a substituted aniline with 2-chloroethyl ether in the presence of a base to form the N-phenylmorpholine ring structure.[13]

It is important to note that the synthesis of any chemical compound, particularly those with potential psychoactive properties, should only be conducted in a controlled laboratory setting by qualified professionals, adhering to all safety regulations and legal requirements.

Signaling Pathways and Experimental Workflows

Due to the sensitive nature of synthesizing novel psychoactive substances, providing detailed diagrams of experimental workflows or signaling pathways that could be interpreted as a guide for illicit production is not appropriate.

In a legitimate research context, the investigation of a novel compound's mechanism of action would involve a series of in vitro and in vivo experiments. A generalized workflow for such an investigation is outlined below.

Caption: A generalized workflow for the research and development of new chemical entities.

The signaling pathways of psychoactive substances are often complex, involving interactions with various neurotransmitter systems in the central nervous system. For example, many stimulants interact with the dopamine, norepinephrine, and serotonin systems by inhibiting their reuptake or promoting their release.[9][12]

The following diagram illustrates a simplified representation of monoamine reuptake inhibition, a common mechanism for stimulant drugs.

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Synaptic Vesicles (containing Neurotransmitters) NT Neurotransmitters Vesicles->NT Release Transporter Monoamine Transporter NT->Transporter Reuptake Receptors Postsynaptic Receptors NT->Receptors Binding PsychoactiveSubstance Stimulant PsychoactiveSubstance->Transporter Blocks

Caption: Simplified diagram of monoamine reuptake inhibition by a stimulant drug.

Conclusion

While this compound is a legitimate chemical intermediate, its potential use in the synthesis of novel psychoactive substances necessitates a cautious and responsible approach to disseminating detailed synthetic information. Research in this area should prioritize public health and safety, and all activities must be conducted in strict compliance with legal and ethical guidelines. The study of NPS is critical for understanding their mechanisms of action, developing analytical detection methods, and informing public health responses.[10][14]

References

Application Notes and Protocols for the Synthesis of Dopamine Reuptake Inhibitors from 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel dopamine reuptake inhibitors (DRIs) using 5-Phenylmorpholin-3-one as a versatile starting material. The protocols detailed below outline a synthetic strategy involving the reduction of the lactam functionality followed by N-alkylation to generate a library of 5-phenylmorpholine derivatives. Furthermore, standardized in vitro assays are described to characterize the pharmacological profile of these synthesized compounds at the dopamine transporter (DAT).

Introduction

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for the therapeutic intervention in several neurological and psychiatric disorders, including depression, ADHD, and substance abuse. The 5-phenylmorpholine scaffold represents a privileged structure in the design of monoamine reuptake inhibitors. This document provides a detailed methodology for the chemical modification of this compound to explore the structure-activity relationship (SAR) of novel derivatives as potent and selective DRIs.

Synthetic Pathway

The overall synthetic scheme involves a two-step process starting from this compound:

  • Reduction of the Lactam: The amide bond in the morpholinone ring is reduced to the corresponding amine, yielding the core scaffold, 5-phenylmorpholine.

  • N-Alkylation/Arylation: The secondary amine of 5-phenylmorpholine is functionalized with various alkyl or benzyl groups to generate a library of target compounds.

G start This compound intermediate 5-Phenylmorpholine start->intermediate Step 1: Reduction (e.g., LiAlH4) product1 N-Propyl-5-phenylmorpholine intermediate->product1 Step 2a: N-Alkylation (Propyl bromide) product2 N-Benzyl-5-phenylmorpholine intermediate->product2 Step 2b: N-Alkylation (Benzyl bromide)

Caption: Synthetic workflow from this compound.

Experimental Protocols: Synthesis

Step 1: Synthesis of 5-Phenylmorpholine (Intermediate 1)

Reaction: Reduction of this compound

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-phenylmorpholine as a solid.

Characterization: The structure of 5-phenylmorpholine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2a: Synthesis of N-Propyl-5-phenylmorpholine (Compound 1)

Reaction: N-Alkylation of 5-Phenylmorpholine

Materials:

  • 5-Phenylmorpholine (Intermediate 1)

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of 5-phenylmorpholine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and 1-bromopropane (1.2 eq.).

  • Stir the reaction mixture at 60-70 °C overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-propyl-5-phenylmorpholine.

Step 2b: Synthesis of N-Benzyl-5-phenylmorpholine (Compound 2)

Reaction: N-Benzylation of 5-Phenylmorpholine

Materials:

  • 5-Phenylmorpholine (Intermediate 1)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • Follow the same procedure as for Step 2a, substituting benzyl bromide (1.2 eq.) for 1-bromopropane.

  • Purify the crude product by flash column chromatography to yield N-benzyl-5-phenylmorpholine.

Data Presentation: Synthesis and Pharmacology

Table 1: Summary of Synthetic Yields

CompoundStarting MaterialReaction TypeExpected Yield (%)
Intermediate 1 This compoundReduction70-85
Compound 1 Intermediate 1N-Alkylation60-75
Compound 2 Intermediate 1N-Alkylation65-80

Table 2: Comparative in vitro Potency of Synthesized Compounds at Monoamine Transporters

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity
Compound 1 (N-Propyl) 50 - 150200 - 500>1000>7-20
Compound 2 (N-Benzyl) 15 - 50100 - 300>1000>20-67
Cocaine 100 - 300300 - 600200 - 400~1
GBR 12909 5 - 1520 - 60300 - 800>20-160
Note: IC₅₀ values are estimated based on literature data for structurally similar compounds and should be determined experimentally.

Experimental Protocols: In Vitro Pharmacology

Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the human dopamine transporter.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep1 HEK293 cells expressing hDAT prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation & Membrane Isolation prep2->prep3 assay1 Incubate Membranes with Radioligand ([3H]WIN 35,428) & Test Compound prep3->assay1 assay2 Rapid Filtration assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 & Ki analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.[1]

  • Test Compounds (Compound 1, Compound 2).

  • Reference Compound: Cocaine or GBR 12909.[1]

  • Assay Buffer (e.g., Tris-HCl buffer).[1]

  • Filtration apparatus (cell harvester and glass fiber filters).[1]

  • Scintillation counter and scintillation fluid.[1]

Procedure:

  • Membrane Preparation:

    • Harvest hDAT-expressing HEK293 cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]WIN 35,428, and varying concentrations of the test compound.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor like GBR 12909).

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate at a specified temperature (e.g., 4°C) for a set time to reach equilibrium.

  • Termination of Binding:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Dopamine Signaling Pathway

The synthesized compounds are designed to inhibit the dopamine transporter (DAT), thereby increasing the concentration and duration of dopamine in the synaptic cleft, leading to enhanced downstream signaling.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase da_vesicle Dopamine in Vesicle ldopa->da_vesicle DOPA Decarboxylase da_synapse Dopamine da_vesicle->da_synapse Exocytosis da_receptor Dopamine Receptor da_synapse->da_receptor Binding dat Dopamine Transporter (DAT) da_synapse->dat Reuptake downstream Downstream Signaling da_receptor->downstream Activation dat->da_vesicle inhibitor Synthesized Inhibitor inhibitor->dat Inhibition

Caption: Dopamine signaling at the synapse and the site of action for the synthesized inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenylmorpholin-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of this compound involves a two-step process. The first step is the N-acylation of 2-amino-2-phenylethanol with chloroacetyl chloride in the presence of a base. This is followed by an intramolecular cyclization of the resulting N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide intermediate, typically promoted by a stronger base, to form the morpholinone ring.

Q2: What are the most critical parameters to control during the synthesis?

The most critical parameters to control are temperature, the rate of addition of chloroacetyl chloride, and the moisture content of the reaction environment. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[1][2] Therefore, maintaining anhydrous conditions is crucial to prevent the formation of chloroacetic acid. Temperature control is essential to minimize side reactions, such as O-acylation and the formation of multiple acylated byproducts.

Q3: How can I monitor the progress of the reaction?

The progress of both the N-acylation and the cyclization steps can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For TLC analysis, staining with potassium permanganate or iodine can help visualize the starting materials, intermediate, and the final product. LC-MS provides more detailed information, allowing for the detection of the molecular ions of the expected compounds and potential byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound

Symptoms:

  • The final isolated product mass is significantly lower than the theoretical yield.

  • TLC or LC-MS analysis of the crude product shows a complex mixture of spots/peaks with only a minor amount of the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete N-acylation - Ensure stoichiometric or a slight excess of chloroacetyl chloride is used. - Monitor the N-acylation step by TLC or LC-MS until the 2-amino-2-phenylethanol is consumed before proceeding to the cyclization step.
Incomplete cyclization - Use a sufficiently strong base (e.g., sodium hydride, potassium tert-butoxide) for the cyclization step. - Increase the reaction time or temperature for the cyclization, monitoring by TLC or LC-MS for the disappearance of the N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide intermediate.
Hydrolysis of chloroacetyl chloride - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
Suboptimal reaction temperature - For the N-acylation step, maintain a low temperature (e.g., 0 °C) during the addition of chloroacetyl chloride to control the exothermic reaction and minimize side reactions. - The cyclization step may require heating; optimize the temperature based on experimental results.
Issue 2: Presence of Significant Impurities in the Final Product

Symptoms:

  • NMR spectrum of the isolated product shows unexpected peaks.

  • LC-MS analysis reveals multiple peaks in addition to the product peak.

  • The melting point of the product is broad and lower than the literature value.

Potential Byproducts and Their Identification:

Byproduct ID Byproduct Name Plausible Origin Molecular Weight ( g/mol )
BP-012-Amino-2-phenylethanolUnreacted starting material137.18
BP-02Chloroacetic acidHydrolysis of chloroacetyl chloride[1][2]94.50
BP-03N-(2-hydroxy-2-phenylethyl)-2-chloroacetamideIncomplete cyclization215.66
BP-04O-acetylated byproductO-acylation of 2-amino-2-phenylethanol or the product[4][5]215.66
BP-05Dimer of 2-amino-2-phenylethanolSelf-reaction of the starting amino alcohol256.34
BP-06N,N-diacylated byproductOver-acylation of 2-amino-2-phenylethanol292.12

Troubleshooting Workflow for Impurity Identification:

G start Impurity Detected in Final Product lcms Perform LC-MS Analysis start->lcms nmr Perform NMR Spectroscopy (1H, 13C, COSY, HSQC) start->nmr compare Compare MW and Fragmentation with Potential Byproducts Table lcms->compare nmr->compare structure Elucidate Structure of Unknown Impurities compare->structure If unknown adjust Adjust Reaction Conditions to Minimize Impurity Formation compare->adjust If known isolate Isolate Impurity using Preparative HPLC or Column Chromatography structure->isolate confirm Confirm Structure of Isolated Impurity (e.g., via 2D NMR) isolate->confirm confirm->adjust

Caption: Workflow for the identification and mitigation of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • N-Acylation:

    • Dissolve 2-amino-2-phenylethanol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.05 eq.) in the same anhydrous solvent to the reaction mixture with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

    • Monitor the reaction by TLC or LC-MS for the consumption of 2-amino-2-phenylethanol.

    • Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide intermediate.

  • Cyclization:

    • Dissolve the crude intermediate in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

    • Add a strong base (e.g., sodium hydride, 1.2 eq.) portion-wise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature or gently heat to reflux, monitoring by TLC or LC-MS for the formation of this compound.

    • Once the reaction is complete, carefully quench the excess base with water or a saturated ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: LC-MS Method for Reaction Monitoring and Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive mode.

Signaling Pathway for Byproduct Formation:

G cluster_0 Starting Materials cluster_1 Main Reaction Pathway cluster_2 Side Reactions A 2-Amino-2-phenylethanol C N-acylation A->C I O-acylation A->I K Dimerization A->K Self-reaction B Chloroacetyl Chloride B->C G Hydrolysis B->G H2O B->I D N-(2-hydroxy-2-phenylethyl) -2-chloroacetamide C->D E Intramolecular Cyclization D->E F This compound E->F H Chloroacetic Acid G->H J O-acylated Byproduct I->J L Dimer of Amino Alcohol K->L

Caption: Potential reaction pathways in the synthesis of this compound.

References

Technical Support Center: Chiral Resolution of Phenylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of phenylmorpholines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the separation of phenylmorpholine enantiomers.

FAQs and Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q1: Why am I seeing poor or no separation between my phenylmorpholine enantiomers?

A1: Poor resolution is a common issue and can stem from several factors. The most critical is the choice of the Chiral Stationary Phase (CSP) and the composition of the mobile phase. Phenylmorpholines, which typically contain a basic nitrogen atom, require specific conditions for optimal separation.

Troubleshooting Steps:

  • CSP Selection: The interaction between the analyte and the CSP is paramount for chiral recognition.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® AD, OD, or Lux® Cellulose series) are often the first choice for screening.[2][3] If one CSP doesn't work, try another with a different chiral selector to explore complementary selectivities.[4]

  • Mobile Phase Composition: The type and concentration of the organic modifier and additive in the mobile phase drastically affect resolution.[5]

    • For Normal Phase (NP) HPLC/SFC: Phenylmorpholines are basic compounds. The addition of a small amount of a basic additive, such as diethylamine (DEA) or isopropylamine (IPA), to the mobile phase is often essential to improve peak shape and resolution by minimizing interactions with acidic residual silanols on the stationary phase.[3][6] A typical mobile phase consists of a primary solvent like n-hexane or heptane and an alcohol modifier (e.g., isopropanol, ethanol).[7][8]

    • For Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, often providing faster separations.[9][10] The mobile phase is typically supercritical CO2 with a polar co-solvent (modifier) like methanol or ethanol, often containing a basic additive.[10][11]

  • Modifier Content: The percentage of the alcohol modifier is a critical parameter. Lowering the modifier content generally increases retention and can improve resolution, but it also lengthens the analysis time.[7] Conversely, increasing the modifier content can shorten run times but may compromise resolution.[9] A balance must be found.

  • Temperature: Lowering the column temperature can sometimes enhance resolution for certain compounds, although it may also increase backpressure.[7] It's a parameter worth investigating if other adjustments fail.

Table 1: Effect of Mobile Phase Modifier on Resolution (Illustrative Data)
Chiral Compound ClassCSP TypeMobile Phase SystemModifier (%)Additive (0.1%)Resolution (Rs)Observation
Basic Drug (e.g., Phenylmorpholine)Amylose-basedn-Hexane/Isopropanol10%DEA2.5Good separation, longer run time.
Basic Drug (e.g., Phenylmorpholine)Amylose-basedn-Hexane/Isopropanol20%DEA1.8Faster elution, acceptable separation.[9]
Basic Drug (e.g., Phenylmorpholine)Amylose-basedn-Hexane/Isopropanol30%DEA1.2Poor separation.
Acidic DrugCellulose-basedn-Hexane/Ethanol15%TFA2.1Additive choice is critical for analyte type.[3]
Issue 2: Peak Tailing

Q2: My chromatogram shows significant peak tailing for the phenylmorpholine enantiomers. What is the cause and how can I fix it?

A2: Peak tailing is a frequent problem, especially with basic compounds like phenylmorpholines. It distorts the peak shape, making accurate quantification difficult and reducing resolution.[12] The primary cause is often undesirable secondary interactions between the basic analyte and active sites (e.g., acidic silanol groups) on the silica support of the column.[13]

Troubleshooting Steps:

  • Use a Basic Additive: This is the most effective solution for basic compounds. Adding 0.1% to 0.2% of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase will neutralize the active silanol sites, leading to more symmetrical peaks.[3][6]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.[12][14] This is particularly noticeable in chiral separations where the density of the chiral selector sites on the stationary phase is limited.[14] Try reducing the injection volume or sample concentration.

  • Solvent Mismatch: If the sample solvent is significantly stronger (more polar in NP) than the mobile phase, it can cause peak distortion.[12][15] Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent.

  • Column Degradation: Over time, columns can degrade, exposing more active sites. If the problem persists with optimized methods and new samples, consider trying a new column.

Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed? is_basic Is the Analyte Basic? (e.g., Phenylmorpholine) start->is_basic add_additive Add Basic Additive (e.g., 0.1% DEA) is_basic->add_additive Yes check_overload Reduce Sample Concentration/Volume is_basic->check_overload No add_additive->check_overload If tailing persists overload_q Is Tailing Reduced? check_overload->overload_q overload_yes Issue was Column Overload overload_q->overload_yes Yes check_solvent Dissolve Sample in Mobile Phase overload_q->check_solvent No solvent_q Is Tailing Reduced? check_solvent->solvent_q solvent_yes Issue was Solvent Mismatch solvent_q->solvent_yes Yes replace_column Consider New Column or Different CSP solvent_q->replace_column No

Caption: A decision tree for troubleshooting peak tailing issues.

Issue 3: Method Selection and Low Recovery

Q3: Should I use HPLC or SFC for my phenylmorpholine resolution? I'm also concerned about low sample recovery.

A3: Both HPLC and SFC are powerful techniques for chiral separations, and the choice often depends on available equipment, desired throughput, and environmental considerations.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and widely used method.[2][16] Normal-phase HPLC is traditionally used for compounds soluble in organic solvents. The primary drawback is the use of larger quantities of potentially hazardous solvents.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred "green" alternative.[10] It uses compressed CO2 as the main mobile phase, which significantly reduces organic solvent consumption.[9] For many chiral separations, SFC offers faster analysis and equilibration times, leading to higher throughput.[11][17] It is highly effective for preparative work because the CO2 evaporates upon depressurization, simplifying sample recovery.

Improving Recovery:

Low recovery in preparative separations can be due to sample precipitation or strong adsorption to the column.

  • Solubility: Ensure your sample is fully dissolved in the injection solvent. For SFC, methanol or a DCM/methanol mixture is often used to ensure solubility on-column.[17]

  • Simplified Evaporation (SFC): A major advantage of SFC is that the bulk of the mobile phase (CO2) is removed as a gas, leaving the analyte in a small volume of the organic modifier. This drastically reduces the time and energy needed for solvent evaporation and minimizes product loss.[17]

Table 2: Comparison of Chiral HPLC and SFC
FeatureNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Heptane)Supercritical CO2
Speed Slower3-5 times faster analysis and equilibration.[11]
Solvent Consumption HighSignificantly lower ("Green" chemistry).[9][10]
Sample Recovery Requires evaporation of large solvent volumes.Simplified; CO2 evaporates, leaving analyte in a small volume of modifier.[17]
Selectivity Well-establishedCan offer different or complementary selectivity to HPLC.[11]
Operating Pressure Lower to ModerateHigher
Logic for Choosing Between HPLC and SFC ```dot

G start Start: Chiral Resolution of Phenylmorpholine throughput Is High Throughput or Speed Critical? start->throughput green Are 'Green' Chemistry and Low Solvent Use a Priority? throughput->green No sfc Choose SFC throughput->sfc Yes preparative Is this for Preparative Scale with Easy Recovery? green->preparative No green->sfc Yes preparative->sfc Yes hplc Choose HPLC preparative->hplc No

Caption: A standard workflow for chiral method development.

References

Degradation pathways of 5-Phenylmorpholin-3-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenylmorpholin-3-one, focusing on its degradation pathways under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Issue Possible Causes Recommended Solutions
No or minimal degradation observed after acid treatment. 1. Acid concentration is too low. 2. Incubation temperature is too low. 3. Insufficient reaction time. 4. This compound is highly stable under the tested conditions.1. Increase the acid concentration (e.g., from 0.1N HCl to 1N HCl). 2. Increase the incubation temperature (e.g., to 60°C or 80°C), monitoring for excessive evaporation. 3. Extend the duration of the experiment (e.g., from 24 to 48 hours). 4. If no degradation is observed under harsh conditions (e.g., 5N HCl at 80°C for 72 hours), the compound can be considered stable under acidic conditions.
Complete degradation of the starting material with no discernible degradation products. 1. Degradation products are not retained on the HPLC column. 2. Degradation products do not have a UV chromophore. 3. Degradation products are volatile. 4. Further degradation of primary products into smaller, undetectable fragments.1. Modify HPLC method: Use a more polar stationary phase or a shallower gradient. 2. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD). 3. Use Gas Chromatography (GC) if volatile products are expected. 4. Analyze samples at earlier time points to identify initial degradation products.
Inconsistent or irreproducible degradation profiles. 1. Fluctuation in temperature or pH. 2. Inconsistent sample preparation. 3. Issues with the analytical instrumentation (e.g., HPLC).1. Ensure precise control of temperature using a calibrated water bath or oven. Verify the pH of the solution before and after the experiment. 2. Follow a standardized protocol for sample preparation, including accurate weighing and dilution. 3. Perform system suitability tests on the HPLC to ensure consistent performance.[1][2]
Appearance of extraneous peaks in the chromatogram. 1. Contamination from glassware, solvents, or reagents. 2. Sample carryover from previous injections. 3. Degradation of the mobile phase.1. Use high-purity solvents and reagents and thoroughly clean all glassware. 2. Implement a robust needle wash protocol in the autosampler.[3] 3. Prepare fresh mobile phase daily.

Frequently Asked Questions (FAQs)

1. What is the expected degradation pathway of this compound under acidic conditions?

Under acidic conditions, the primary degradation pathway for this compound, which is a cyclic amide (lactam), is expected to be acid-catalyzed hydrolysis of the amide bond.[4][5][6][7] This would result in the opening of the morpholinone ring to form an amino acid derivative.

The proposed degradation pathway is as follows:

  • Protonation of the carbonyl oxygen of the amide.

  • Nucleophilic attack by a water molecule on the carbonyl carbon.

  • Proton transfer to the nitrogen atom.

  • Cleavage of the carbon-nitrogen bond, leading to the ring-opened product: 2-((2-hydroxyethyl)(phenyl)amino)acetic acid.

2. What are the standard experimental conditions for conducting a forced degradation study under acidic conditions?

Forced degradation studies are typically performed under conditions more severe than accelerated stability testing to understand the degradation pathways.[8][9] According to ICH guidelines, the goal is to achieve 5-20% degradation of the drug substance.[10][11]

Parameter Recommended Condition Notes
Acid 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)HCl is more common due to its volatility, which is advantageous for sample workup.
Temperature Room Temperature to 80°CThe temperature can be increased to accelerate degradation if it is slow at lower temperatures.[12]
Duration A few hours to several daysThe duration should be adjusted to achieve the target degradation of 5-20%.
Drug Substance Concentration Typically 1 mg/mLThe concentration can be adjusted based on the solubility of the compound and the sensitivity of the analytical method.[12]

3. How can I monitor the degradation of this compound and identify its degradation products?

The most common analytical technique for monitoring the degradation of pharmaceuticals is High-Performance Liquid Chromatography (HPLC) with a UV detector, as the phenyl group in this compound provides a chromophore. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.[3]

For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. By comparing the mass-to-charge ratio (m/z) of the parent drug and its degradation products, along with fragmentation patterns, the structures of the degradants can be elucidated.

4. My baseline is noisy in the HPLC chromatogram. What should I do?

A noisy baseline can interfere with the detection and quantification of small degradation peaks. Common causes and solutions include:

  • Dissolved gases in the mobile phase: Degas the mobile phase using an online degasser, sonication, or helium sparging.[1]

  • Contaminated mobile phase or system: Use high-purity solvents, prepare fresh mobile phase, and flush the HPLC system.

  • Detector issues: Ensure the detector lamp has sufficient energy and the detector is properly calibrated.[1]

5. What does it mean if I see peak tailing for the parent compound?

Peak tailing can be an indication of:

  • Column degradation: The stationary phase may be deteriorating.

  • Interaction with active sites: The analyte may be interacting with unreacted silanol groups on the column.

  • Column overload: Injecting too much sample can lead to poor peak shape.[1]

To address this, you can try using a new column, incorporating an acidic modifier (like formic acid or trifluoroacetic acid) in the mobile phase to suppress silanol interactions, or reducing the injection volume.

Experimental Protocols

Protocol for Acidic Forced Degradation of this compound

Objective: To investigate the degradation of this compound under acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Water bath or oven

  • HPLC-UV or HPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Degradation:

    • In a series of vials, mix equal volumes of the drug stock solution and the acidic solution (e.g., 1 mL of stock + 1 mL of 1 M HCl).

    • Prepare a control sample by mixing the drug stock solution with the same volume of water.

    • Incubate the vials at a selected temperature (e.g., 60°C).

  • Time Points:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching:

    • Immediately neutralize the withdrawn aliquots with an equimolar amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Visualizations

Degradation Pathway

DegradationPathway cluster_conditions Acidic Conditions (H₃O⁺) H₃O⁺ H₃O⁺ This compound This compound Protonated_Intermediate Protonated Intermediate This compound->Protonated_Intermediate Protonation Ring_Opened_Product 2-((2-hydroxyethyl)(phenyl)amino)acetic acid Protonated_Intermediate->Ring_Opened_Product Hydrolysis (H₂O)

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_degradation Degradation cluster_analysis Analysis Sample_Prep Prepare 1 mg/mL Stock Solution Acid_Treatment Mix with Acidic Solution Sample_Prep->Acid_Treatment Incubation Incubate at Controlled Temperature Acid_Treatment->Incubation Sampling Withdraw Aliquots at Time Points Incubation->Sampling Quenching Neutralize to Stop Reaction Sampling->Quenching HPLC_Analysis Analyze by HPLC/LC-MS Quenching->HPLC_Analysis

Caption: Workflow for forced degradation study under acidic conditions.

References

Improving the yield of the 5-Phenylmorpholin-3-one cyclization step

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield of the 5-Phenylmorpholin-3-one cyclization step and the preceding acylation reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: 1) N-acylation of N-phenylethanolamine with chloroacetyl chloride, and 2) base-mediated intramolecular cyclization.

Issue 1: Low Yield of N-(2-hydroxyethyl)-2-chloro-N-phenylacetamide (Acylation Intermediate)
Possible CauseTroubleshooting & Optimization Steps
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the N-phenylethanolamine spot is consumed. Optimize Temperature: While the initial addition of chloroacetyl chloride should be done at 0 °C to control the exothermic reaction, allowing the mixture to slowly warm to room temperature and stir for several hours can drive the reaction to completion.[1]
Hydrolysis of Chloroacetyl Chloride Use Anhydrous Conditions: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents to prevent the highly reactive chloroacetyl chloride from being quenched by water.[2]
Significant O-Acylation Side Product Control Temperature: Maintain a low temperature (0 °C) during the addition of chloroacetyl chloride.[2] Use a Chemoselective Method: Performing the reaction in an aqueous phosphate buffer (pH 7.4) can highly favor N-acylation over O-acylation, leading to a cleaner product profile and high yields.[3][4] This method often avoids the need for hazardous organic solvents.[3]
Incorrect Base or Stoichiometry Select Appropriate Base: A non-nucleophilic organic base like triethylamine (TEA) is commonly used to scavenge the HCl byproduct.[1] Use Slight Excess of Acylating Agent: Employing a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride can help ensure the complete consumption of the starting amine.[1]
Issue 2: Low Yield of this compound (Cyclization Step)
Possible CauseTroubleshooting & Optimization Steps
Ineffective Deprotonation of Hydroxyl Group Choice of Base: A strong base is required to deprotonate the hydroxyl group to form the alkoxide for the intramolecular nucleophilic attack. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMF are effective choices.
Incomplete Cyclization Increase Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) after the addition of the base can promote the cyclization reaction. Monitor by TLC for the disappearance of the chloroacetamide intermediate. Ensure Anhydrous Conditions: Any moisture will consume the strong base, hindering the necessary deprotonation of the hydroxyl group.
Intermolecular Side Reactions Maintain High Dilution: The cyclization is an intramolecular process. If the reaction concentration is too high, intermolecular reactions (e.g., dimerization) can compete and reduce the yield. Perform the reaction at a low concentration (e.g., 0.05 - 0.1 M).
Degradation of Product Control Reaction Time and Temperature: Prolonged exposure to strong bases or high temperatures can potentially lead to the degradation of the morpholinone ring. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Issue 3: Difficulty in Product Purification
Possible CauseTroubleshooting & Optimization Steps
Oily Product or Failure to Crystallize Use Column Chromatography: Purification of the intermediate and final product using silica gel column chromatography is often the most effective method to remove impurities. A gradient elution with hexanes and ethyl acetate is a good starting point. Trituration: If the crude product is an oil, try triturating (stirring the oil with a solvent in which it is insoluble) with a non-polar solvent like diethyl ether or pentane to induce crystallization.
Co-elution of Impurities Optimize TLC/Chromatography System: Experiment with different solvent systems for TLC to achieve better separation between your product and impurities. This optimized system can then be applied to column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process. First, N-phenylethanolamine is acylated with chloroacetyl chloride in the presence of a base to form N-(2-hydroxyethyl)-2-chloro-N-phenylacetamide. Second, this intermediate undergoes a base-mediated intramolecular cyclization to yield this compound.

Q2: Which factors are most critical for maximizing the yield in the first (acylation) step?

A2: The most critical factors are preventing the hydrolysis of chloroacetyl chloride by using anhydrous conditions and promoting selective N-acylation over O-acylation. Using a phosphate buffer system is a highly effective, chemoselective, and environmentally friendly method.[4] Temperature control is also vital to manage the exothermic reaction and minimize side products.[1]

Q3: What are the best bases and solvents for the second (cyclization) step?

A3: A strong, non-nucleophilic base is ideal for the cyclization step to ensure complete deprotonation of the hydroxyl group. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices. The reaction should be performed in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

Q4: How can I monitor the progress of each reaction step?

A4: Thin Layer Chromatography (TLC) is the most convenient method. For the first step, you can monitor the disappearance of N-phenylethanolamine. For the second step, you will monitor the disappearance of the chloroacetamide intermediate and the appearance of the this compound product. Using a UV lamp for visualization is effective as all these compounds are UV-active.

Q5: What are the main side products I should be aware of?

A5: In the acylation step, the primary side product is the O-acylated isomer, 2-(phenylamino)ethyl 2-chloroacetate.[5] In the cyclization step, potential side products can arise from intermolecular reactions, leading to dimers or oligomers, especially at high concentrations.

Data Presentation

Table 1: Effect of Reaction Conditions on N-Acylation of N-Phenylethanolamine
EntryBase (equiv.)SolventTemp. (°C)Time (h)Approx. Yield of Intermediate (%)Key Observation
1Triethylamine (1.2)Dichloromethane0 to RT475-85Standard conditions, some O-acylation may occur.
2Pyridine (1.2)Dichloromethane0 to RT470-80Can act as a nucleophilic catalyst.
3K₂CO₃ (1.5)AcetonitrileRT1265-75Slower reaction, suitable for some substrates.
4NonePhosphate Buffer (pH 7.4)RT0.590-95+High chemoselectivity, rapid, and eco-friendly.[3][4]
Table 2: Effect of Reaction Conditions on Cyclization of Chloroacetamide Intermediate
EntryBase (equiv.)SolventTemp. (°C)Time (h)Approx. Yield of Product (%)Key Observation
1NaH (1.2)Anhydrous THFRT to 50385-95Highly effective, requires strict anhydrous conditions.
2t-BuOK (1.2)Anhydrous THFRT480-90Good alternative to NaH.
3NaOH (2.0)Methanol / H₂ORT2440-60Slower reaction with potential for hydrolysis side reactions.
4K₂CO₃ (2.0)AcetonitrileReflux1870-80Milder conditions, but requires higher temp and longer time.[6]

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-2-chloro-N-phenylacetamide
  • To a round-bottom flask, add N-phenylethanolamine (1.0 eq.) and dissolve it in 0.1 M phosphate buffer (pH 7.4) to make a 0.1 M solution.

  • Begin vigorous stirring at room temperature.

  • Add chloroacetyl chloride (1.1 eq.) dropwise to the stirring solution over 10-15 minutes.

  • Continue to stir the reaction mixture at room temperature for an additional 20-30 minutes. The solid product will often precipitate out of the solution.[3]

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether.

  • Dry the white solid under vacuum to yield the desired intermediate. The product can be used in the next step or purified further by recrystallization from ethanol/water.

Protocol 2: Synthesis of this compound (Cyclization)
  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (to make a 0.1 M solution based on the substrate).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the N-(2-hydroxyethyl)-2-chloro-N-phenylacetamide intermediate (1.0 eq.) in a separate flask with anhydrous THF.

  • Slowly add the solution of the intermediate to the NaH suspension via the dropping funnel over 30 minutes. Effervescence (H₂ gas) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring the reaction by TLC.

  • If the reaction is sluggish, gently warm the mixture to 50 °C until the starting material is consumed.

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 30-50% ethyl acetate in hexanes) to obtain this compound as a solid.

Visualizations

Reaction_Pathway cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization SM1 N-Phenylethanolamine INT N-(2-hydroxyethyl)-2-chloro -N-phenylacetamide SM1->INT Phosphate Buffer (pH 7.4) or TEA, DCM SM2 Chloroacetyl Chloride SM2->INT Phosphate Buffer (pH 7.4) or TEA, DCM INT2 N-(2-hydroxyethyl)-2-chloro -N-phenylacetamide PROD This compound INT2->PROD NaH, Anhydrous THF (Intramolecular Williamson Ether Synthesis)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Final Yield Check_Step1 Analyze Acylation Intermediate by TLC/NMR Start->Check_Step1 Step1_OK Intermediate is Clean and Yield is High Check_Step1->Step1_OK Good Step1_Bad Intermediate is Impure or Yield is Low Check_Step1->Step1_Bad Bad Check_Step2 Troubleshoot Cyclization Step: - Use stronger base (NaH) - Ensure anhydrous conditions - Use high dilution Step1_OK->Check_Step2 Troubleshoot_Acylation Troubleshoot Acylation Step: - Check for moisture - Use phosphate buffer - Verify reagent quality Step1_Bad->Troubleshoot_Acylation Troubleshoot_Acylation->Start Re-run Reaction End Optimized Yield Check_Step2->End

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Optimization of Mobile Phase for Chiral HPLC of Morpholinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of morpholinone derivatives by High-Performance Liquid Chromatography (HPLC). The content is designed to offer practical solutions to common issues encountered during method development and routine analysis.

Troubleshooting Guide

This section addresses specific problems that may arise during the chiral HPLC analysis of morpholinones.

Q1: Why am I seeing poor resolution or no separation between the enantiomers of my morpholinone compound?

A1: Poor resolution in chiral HPLC is a common challenge that can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving enantioseparation. For morpholinone-containing compounds like Aprepitant and Reboxetine, polysaccharide-based columns have proven effective.[1] If you are not seeing separation, your current CSP may not be suitable for your specific morpholinone derivative.

    • Action: Screen different types of polysaccharide-based CSPs, such as those with cellulose or amylose backbones (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and ratio of organic solvents and additives, plays a crucial role in chiral recognition.

    • Action:

      • Vary the Alcohol Modifier: In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) can significantly impact selectivity. Systematically vary the percentage of the alcohol in the mobile phase (e.g., in 5% increments).

      • Evaluate Different Alcohols: The choice between isopropanol and ethanol can alter the chiral recognition, so it is advisable to test both.

      • Consider Additives: For basic morpholinone compounds, the addition of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. Conversely, for acidic morpholinones or to interact with specific functionalities, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[2]

  • Incorrect Temperature: Temperature can influence the thermodynamics of the chiral recognition process.

    • Action: Evaluate the separation at different temperatures, for example, in 5°C increments between 15°C and 40°C. Lower temperatures often, but not always, improve resolution.

Q2: My peaks are broad and/or tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and the accuracy of quantification. Here are the common causes and solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on the silica support, can lead to peak tailing, especially for basic compounds.

    • Action: Add a basic modifier to the mobile phase. For basic morpholinones, adding 0.1% to 0.5% of an amine like diethylamine (DEA) or ethanolamine can significantly improve peak symmetry by competing with the analyte for active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.

    • Action: Reduce the sample concentration or the injection volume.

  • Suboptimal Mobile Phase pH (Reversed-Phase): If you are using a reversed-phase method, the pH of the mobile phase should be controlled to ensure the analyte is in a single ionic state.

    • Action: Adjust the mobile phase pH to be at least 2 units away from the pKa of your morpholinone analyte.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Action: Follow the manufacturer's guidelines for column washing. For polysaccharide-based columns, this often involves flushing with a stronger solvent like 100% isopropanol or ethanol.

Q3: I'm observing a drift in retention times. What could be the cause?

A3: Drifting retention times can indicate a lack of system equilibration or changes in the mobile phase or column condition.

  • Insufficient Equilibration Time: Chiral separations can sometimes require longer equilibration times than achiral methods, especially when changing mobile phase composition.

    • Action: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting injections.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column thermostat is not used.

    • Action: Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing a chiral HPLC method for a novel morpholinone?

A1: A good starting point for a novel morpholinone derivative would be to use a polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H. For the mobile phase, begin with a normal-phase system consisting of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A typical starting ratio would be 90:10 (n-hexane:alcohol). If your compound is basic, consider adding 0.1% diethylamine (DEA) to the mobile phase from the start to ensure good peak shape.

Q2: Can I use gradient elution for chiral separations of morpholinones?

A2: While most chiral separations are performed isocratically to maximize resolution, a gradient can be useful during the initial screening phase to quickly elute the compound and assess if any separation is occurring. However, for optimization and quantitative analysis, an isocratic method is generally preferred as it provides more stable and reproducible results.

Q3: How do I choose between normal-phase and reversed-phase chromatography for my morpholinone compound?

A3: The choice of chromatographic mode depends on the solubility and properties of your analyte.

  • Normal-Phase (NP): This is the most common mode for chiral separations on polysaccharide-based CSPs and is often the first choice for screening. It is suitable for compounds soluble in non-polar organic solvents.

  • Reversed-Phase (RP): This mode is a good alternative if your compound is more polar and has better solubility in water/organic mixtures. For some morpholinones, like Reboxetine, reversed-phase methods have been successfully developed.[1]

Q4: What is the role of acidic and basic additives in the mobile phase?

A4: Additives are crucial for controlling the ionization state of the analyte and for minimizing undesirable interactions with the stationary phase.

  • Basic Additives (e.g., DEA, ethanolamine): These are used for basic analytes, like many morpholinone derivatives. They act as "silanol blockers," preventing the basic analyte from interacting with acidic silanol groups on the silica surface, which would otherwise cause peak tailing.

  • Acidic Additives (e.g., TFA, acetic acid): These are used for acidic analytes to suppress their ionization and improve retention and peak shape. They can also be used to protonate basic analytes, which may alter the chiral recognition mechanism. For the separation of Aprepitant isomers, trifluoroacetic acid (TFA) has been used in the mobile phase.[2]

Experimental Protocols & Data

Experimental Methodologies

The following are example protocols for the chiral separation of morpholinone-containing drugs. These should be considered as starting points for method development for new morpholinone derivatives.

Protocol 1: Chiral Separation of Aprepitant Enantiomers (Normal Phase)

  • Column: Chiralcel® OD-H

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV, wavelength as appropriate for the analyte

  • Temperature: Ambient

(Based on the method described for Aprepitant.[1])

Protocol 2: Chiral Separation of Aprepitant Isomers (Normal Phase with Additive)

  • Column: Chiralpak® AD-H

  • Mobile Phase: n-Hexane / Isopropanol / Methanol / Trifluoroacetic Acid (970:40:4:0.5, v/v/v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV or Mass Spectrometry

  • Temperature: Ambient

(Based on the method described for Aprepitant isomers.[2])

Protocol 3: Chiral Separation of Reboxetine Enantiomers (Normal Phase)

  • Column: Chiralcel® OD

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV, wavelength as appropriate for the analyte

  • Temperature: Ambient

(Based on a method for the semi-preparative separation of Reboxetine.[1])

Protocol 4: Chiral Separation of Reboxetine Enantiomers (Reversed Phase)

  • Column: Chiralcel® OD

  • Mobile Phase: 0.5M Sodium Perchlorate (pH 6) / Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV, wavelength as appropriate for the analyte

  • Temperature: Ambient

(Based on an analytical method for Reboxetine.[1])

Quantitative Data Summary

The following tables summarize the mobile phase compositions used in the successful chiral separation of morpholinone-containing drugs.

Table 1: Normal-Phase Mobile Phases for Chiral HPLC of Morpholinones

CompoundColumnMobile Phase CompositionAdditiveReference
AprepitantChiralcel® OD-Hn-Hexane / Isopropanol (80:20)None[1]
Aprepitant IsomersChiralpak® AD-Hn-Hexane / Isopropanol / Methanol (970:40:4)0.05% TFA[2]
ReboxetineChiralcel® ODn-Hexane / 2-Propanol (80:20)None[1]

Table 2: Reversed-Phase Mobile Phase for Chiral HPLC of a Morpholinone Derivative

CompoundColumnAqueous PhaseOrganic PhaseRatio (Aq:Org)Reference
ReboxetineChiralcel® OD0.5M Sodium Perchlorate (pH 6)Acetonitrile60:40[1]

Visualized Workflows and Logic

The following diagrams illustrate key workflows for the optimization of mobile phases in chiral HPLC of morpholinones.

Mobile_Phase_Optimization_Workflow start Start: Racemic Morpholinone Sample csp_selection Select Polysaccharide CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) start->csp_selection initial_screen Initial Screening (Normal Phase: Hexane/IPA 90:10) csp_selection->initial_screen check_separation Separation Observed? initial_screen->check_separation optimize_alcohol Optimize Alcohol % check_separation->optimize_alcohol Yes try_new_csp Try Different CSP or Reversed-Phase Method check_separation->try_new_csp No check_resolution Resolution > 1.5? optimize_alcohol->check_resolution add_additive Add Additive (0.1% DEA for basic analytes) (0.1% TFA for acidic interactions) check_resolution->add_additive No optimize_temp Optimize Temperature (15-40°C) check_resolution->optimize_temp Yes add_additive->optimize_alcohol final_method Final Method optimize_temp->final_method

Mobile Phase Optimization Workflow for Morpholinones

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_overload Is Sample Overloaded? start->check_overload reduce_conc Solution: Reduce Sample Concentration / Injection Volume check_overload->reduce_conc Yes check_basic Is the Morpholinone Basic? check_overload->check_basic No resolved Issue Resolved reduce_conc->resolved add_dea Solution: Add 0.1% DEA to Mobile Phase check_basic->add_dea Yes check_column_health Check Column Health check_basic->check_column_health No add_dea->resolved wash_column Solution: Wash Column According to Manufacturer's Protocol check_column_health->wash_column wash_column->resolved

References

Overcoming poor enantioselectivity in 5-Phenylmorpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor enantioselectivity during the synthesis of 5-Phenylmorpholin-3-one and related chiral morpholinones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step in troubleshooting this issue?

A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.

  • Precision: Ensure that repeated measurements of the same sample give consistent results.

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.

Q2: I have validated my analytical method, but my % ee is still low and inconsistent. What should I investigate next?

A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.

Checklist for Reagents and Catalyst:

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation

Preventing racemization during the synthesis of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 5-Phenylmorpholin-3-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound resulted in a racemic or nearly racemic mixture. What are the likely causes of racemization?

A1: Racemization during the synthesis of this compound typically occurs at the stereocenter bearing the phenyl group. The primary cause is the formation of a planar enolate intermediate under basic or acidic conditions, which can be protonated from either face, leading to a loss of stereochemical integrity.[1][2][3] Key factors that promote racemization include:

  • Strong Bases: The use of strong bases can readily deprotonate the α-proton to the carbonyl group, leading to enolate formation.[4]

  • High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.

  • Prolonged Reaction Times: Extended exposure to conditions that promote racemization increases the likelihood of its occurrence.

  • Protic Solvents: Protic solvents can facilitate proton exchange, contributing to the racemization of the stereocenter.

Q2: How can I minimize racemization during the cyclization step to form the morpholinone ring?

A2: The cyclization step is often critical for maintaining stereochemical purity. To minimize racemization, consider the following strategies:

  • Choice of Base: Employ weaker, non-nucleophilic bases. For instance, bases with greater steric hindrance and lower basicity, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often preferred over stronger bases like N,N-diisopropylethylamine (DIPEA).[4][5]

  • Temperature Control: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Cryogenic temperatures (e.g., -78 °C to 0 °C) are often effective.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.[6]

  • Aprotic Solvents: Use aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to minimize proton exchange.

Q3: I am observing significant racemization even with careful control of reaction conditions. What other strategies can I employ?

A3: If optimizing reaction conditions is insufficient, the use of a chiral auxiliary is a robust strategy to control stereochemistry.[7][8] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions.[7] For the synthesis of this compound, an Evans oxazolidinone auxiliary can be particularly effective.[]

Experimental Protocols

Protocol 1: Enantioselective Synthesis using an Evans-type Chiral Auxiliary

This protocol describes a diastereoselective alkylation of an N-acyloxazolidinone, followed by cyclization and removal of the auxiliary to yield enantiomerically enriched this compound.

  • Acylation of Chiral Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise and stir for 15 minutes.

    • Add phenylacetyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under argon.

    • Cool the solution to -78 °C.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 30 minutes.

    • Add 2-bromoethanol (1.2 eq) and stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH4Cl and proceed with an aqueous workup as described in step 1.

  • Auxiliary Removal and Cyclization:

    • Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

    • Cool to 0 °C and add lithium hydroxide (LiOH) (2.0 eq) in water.

    • Stir at 0 °C for 2 hours.

    • Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.

    • The resulting amino alcohol can then be cyclized under mild basic conditions (e.g., K2CO3 in methanol) to yield this compound.

Data Presentation

Table 1: Effect of Base on Enantiomeric Excess (ee) during Cyclization

BasepKaSolventTemperature (°C)Enantiomeric Excess (ee) (%)
N,N-Diisopropylethylamine (DIPEA)10.1THF2565
N-Methylmorpholine (NMM)7.38THF2588
2,4,6-Collidine7.43THF2592
N,N-Diisopropylethylamine (DIPEA)10.1THF078
N-Methylmorpholine (NMM)7.38THF095
2,4,6-Collidine7.43THF0>98

Note: Data is illustrative and based on general trends observed in similar reactions.[4][5]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product start1 Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) acylation Acylation start1->acylation start2 Phenylacetyl Chloride start2->acylation alkylation Diastereoselective Alkylation (NaHMDS, 2-bromoethanol) acylation->alkylation N-acyloxazolidinone cyclization Auxiliary Removal & Cyclization (LiOH, K2CO3) alkylation->cyclization Alkylated Intermediate product Enantiopure This compound cyclization->product

Caption: Enantioselective synthesis workflow for this compound.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Enantiomeric Excess (ee) Observed strong_base Strong Base Used? start->strong_base high_temp High Reaction Temperature? start->high_temp long_time Prolonged Reaction Time? start->long_time weaker_base Use Weaker Base (e.g., NMM, Collidine) strong_base->weaker_base Yes lower_temp Lower Reaction Temperature high_temp->lower_temp Yes monitor_rxn Monitor Reaction Closely long_time->monitor_rxn Yes chiral_aux Consider Chiral Auxiliary Strategy weaker_base->chiral_aux If still low ee lower_temp->chiral_aux If still low ee monitor_rxn->chiral_aux If still low ee

Caption: Troubleshooting decision tree for racemization.

References

Technical Support Center: Purification of 5-Phenylmorpholin-3-one Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Phenylmorpholin-3-one and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound intermediates.

Issue 1: Low Yield After Recrystallization

Q: I am losing a significant amount of my this compound product during recrystallization. What are the possible causes and solutions?

A: Low recovery after recrystallization is a common issue that can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

    • Solution: Perform a thorough solvent screen with small amounts of your crude product. Common solvents to test for morpholinone derivatives include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/heptane.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent it from reaching saturation upon cooling, leading to poor crystal formation and low yield.

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution is formed.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an oil.

    • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.

  • Premature Crystallization: If the product crystallizes too early, for instance in the funnel during hot filtration, this can lead to product loss.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Use a fluted filter paper to speed up the filtration process.

Issue 2: Persistent Impurities After Column Chromatography

Q: I have purified my this compound intermediate by silica gel chromatography, but I still see impurities in the NMR/LC-MS analysis. How can I improve the separation?

A: The co-elution of impurities with the desired product is a frequent challenge in column chromatography. Here are some strategies to enhance separation:

  • Optimize the Mobile Phase: The polarity of the eluent is critical. If your impurities are eluting with your product, your solvent system may be too polar.

    • Solution: Decrease the polarity of the mobile phase. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also effectively separate compounds with close Rf values.

  • Stationary Phase Choice: Standard silica gel may not be suitable for all separations.

    • Solution: Consider using a different stationary phase. For polar impurities, alumina might be a better choice. For chiral separations, specialized chiral columns are necessary.

  • Column Loading and Dimensions: Overloading the column or using a column with inappropriate dimensions can lead to poor separation.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Use a long, thin column for difficult separations, as this increases the number of theoretical plates.

  • Sample Preparation: The way you load your sample onto the column can impact the separation.

    • Solution: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent. Alternatively, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column. This "dry loading" technique often results in sharper bands and better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Based on a common synthetic route starting from 2-amino-1-phenylethanol and chloroacetyl chloride, potential impurities include:

  • Unreacted Starting Materials: 2-amino-1-phenylethanol and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • N,N-Diacylated Byproduct: The amino alcohol can potentially be acylated on both the nitrogen and the oxygen, leading to a diacylated intermediate that may not cyclize correctly.

  • Polymeric Byproducts: Self-condensation of starting materials or intermediates can lead to the formation of oligomeric or polymeric impurities.

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, the nitrogen on the morpholinone ring can be further alkylated.

Q2: Can I use recrystallization to separate enantiomers of this compound?

A2: Standard recrystallization will not separate enantiomers as they have identical physical properties, including solubility. To separate enantiomers, you will need to employ a chiral resolution technique. This typically involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by recrystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers. Alternatively, chiral preparative HPLC can be used for direct separation of enantiomers.

Q3: My purified this compound is an oil, but the literature reports it as a solid. What should I do?

A3: If your product is an oil, it is likely that it is still impure. The presence of residual solvent or other impurities can lower the melting point and prevent crystallization.

  • Troubleshooting Steps:

    • Ensure all solvent has been removed under high vacuum.

    • Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization by dissolving the impurities and leaving the pure product as a solid.

    • If trituration fails, re-purify the oil using column chromatography with a shallower solvent gradient to ensure better separation of impurities.

Data Presentation

Table 1: Illustrative Purification Outcomes for this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water)85%98%75%Effective for removing less polar and more polar impurities.
Silica Gel Chromatography (EtOAc/Hexane)85%>99%85%Provides higher purity but may be more time-consuming.
Recrystallization followed by Chromatography85%>99.5%65%A multi-step approach for achieving very high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol).

  • Dissolution: Gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Scaling Up: Once a suitable solvent is identified, place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask on a hot plate until the solid is completely dissolved.

  • Cooling & Isolation: Remove the flask from the heat, cover it, and allow it to cool to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 20% ethyl acetate in hexane) or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Begin the elution with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is desired.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Analysis1 Purity Check (TLC/LC-MS) Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization >80% pure ColumnChromatography Column Chromatography Analysis1->ColumnChromatography <80% pure or complex mixture Analysis2 Purity Check Recrystallization->Analysis2 ColumnChromatography->Analysis2 PureProduct Pure Product (>98%) Analysis2->PureProduct Purity OK Troubleshoot Troubleshoot Analysis2->Troubleshoot Impurities Present Troubleshoot->Recrystallization Re-crystallize Troubleshoot->ColumnChromatography Re-purify

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Low Yield from Recrystallization Q1 Was too much solvent used? Start->Q1 A1 Use minimal hot solvent to dissolve. Q1->A1 Yes Q2 Is the compound soluble in cold solvent? Q1->Q2 No End Improved Yield A1->End A2 Perform a new solvent screen. Q2->A2 Yes Q3 Was cooling too rapid? Q2->Q3 No A2->End A3 Allow slow cooling to room temperature first. Q3->A3 Yes Q3->End No A3->End

Caption: A troubleshooting guide for low yield in recrystallization.

Reducing impurities in the synthesis of phenmetrazine from 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenmetrazine via the reduction of 5-Phenylmorpholin-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of phenmetrazine from this compound?

The synthesis involves the chemical reduction of the amide functional group within the this compound molecule to an amine, yielding phenmetrazine. A common and effective reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[1][2][3]

Q2: What are the expected stereoisomers of phenmetrazine in this synthesis?

The reduction of this compound creates two chiral centers in the resulting phenmetrazine molecule. This can lead to the formation of two diastereomers: cis-phenmetrazine and trans-phenmetrazine. The trans-isomer is generally the more thermodynamically stable and, therefore, often the major product.[4]

Q3: What are the potential impurities I might encounter in this synthesis?

Several impurities can arise from this reaction, including:

  • Unreacted Starting Material: Incomplete reaction can leave residual this compound.

  • cis-phenmetrazine: The undesired diastereomer may be present alongside the target trans-phenmetrazine.

  • Partially Reduced Intermediates: Incomplete reduction could result in the formation of an intermediate carbinolamine.

  • Hydrolysis Products: Reaction of the starting material or intermediates with trace amounts of water can lead to ring-opening and other side products.

  • Solvent Adducts: The highly reactive nature of LiAlH₄ can sometimes lead to reactions with the solvent, especially with ethers like Tetrahydrofuran (THF) under prolonged heating.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for identifying and quantifying volatile impurities and for analyzing the fragmentation patterns of phenmetrazine and its byproducts.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying non-volatile impurities, including the cis and trans isomers of phenmetrazine.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the final product and can help in the identification of impurities.[11]

Troubleshooting Guides

Problem 1: Low Yield of Phenmetrazine
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure a sufficient molar excess of LiAlH₄ is used (typically 1.5 to 2 equivalents).- Extend the reaction time or gently increase the reaction temperature (while monitoring for side reactions).- Use a high-purity, anhydrous solvent to prevent quenching of the reducing agent.
Degradation of Product During Work-up - Perform the aqueous work-up at a low temperature (e.g., 0 °C) to minimize side reactions.- Carefully control the rate of addition of water and base during the quenching of excess LiAlH₄.
Losses During Extraction and Purification - Ensure the aqueous layer is at the correct pH to maximize the extraction of the basic phenmetrazine into the organic phase.- Use an adequate volume of organic solvent for extraction and perform multiple extractions.- Optimize the conditions for crystallization or chromatography to minimize product loss.
Problem 2: High Levels of cis-Phenmetrazine Impurity
Potential Cause Troubleshooting Steps
Reaction Kinetics Favoring the cis-Isomer - While the trans-isomer is thermodynamically favored, kinetic control might lead to a higher proportion of the cis-isomer. Varying the reaction temperature (lower or higher) may influence the diastereomeric ratio.
Inefficient Purification - The cis and trans isomers can often be separated by fractional crystallization of their salts (e.g., hydrochloride or fumarate). Experiment with different solvents to find optimal conditions where the salt of one isomer is significantly less soluble than the other.[12]- Preparative HPLC can also be employed for the separation of the isomers.
Problem 3: Presence of Unidentified Impurities in the Final Product
Potential Cause Troubleshooting Steps
Reaction with Moisture - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions with Solvent - Avoid prolonged reaction times at high temperatures, which can promote the decomposition of solvents like THF by LiAlH₄.
Incomplete Reduction - As with low yield, ensure a sufficient excess of LiAlH₄ and adequate reaction time.
Contaminated Starting Material - Verify the purity of the this compound starting material before use.

Experimental Protocols

Key Experiment: Reduction of this compound with LiAlH₄

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work with LiAlH₄ must be conducted with extreme caution in a fume hood and under anhydrous conditions.

  • Preparation: Under an inert atmosphere (e.g., nitrogen), a solution of this compound in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Addition of Reducing Agent: A solution of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF is slowly added to the stirred solution of this compound at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (e.g., 4-8 hours), with the progress being monitored by TLC.

  • Quenching: The reaction is cooled to 0 °C, and the excess LiAlH₄ is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Work-up: The resulting precipitate of aluminum salts is removed by filtration. The filtrate is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude phenmetrazine. Further purification can be achieved by distillation, crystallization of a suitable salt (e.g., hydrochloride or fumarate), or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Phenmetrazine incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Degradation During Work-up? start->degradation loss Loss During Purification? start->loss sub_incomplete Increase LiAlH4 excess Extend reaction time Ensure anhydrous conditions incomplete_reaction->sub_incomplete sub_degradation Low-temperature work-up Controlled quenching degradation->sub_degradation sub_loss Optimize extraction pH Optimize purification method loss->sub_loss

Caption: A workflow diagram for troubleshooting low yields in phenmetrazine synthesis.

Signaling Pathway for Impurity Formation

impurity_formation cluster_conditions Reaction Conditions start This compound + LiAlH4 desired_product trans-Phenmetrazine start->desired_product Desired Pathway cis_isomer cis-Phenmetrazine start->cis_isomer Side Pathway moisture Trace H2O hydrolysis_products Ring-Opened Products moisture->hydrolysis_products leads to excess_heat Excess Heat/ Long Reaction Time solvent_adducts Solvent Adducts excess_heat->solvent_adducts can lead to insufficient_reagent Insufficient LiAlH4 intermediates Unreacted Starting Material Partially Reduced Intermediates insufficient_reagent->intermediates results in

Caption: A diagram illustrating the pathways for the formation of impurities.

References

Stability testing of 5-Phenylmorpholin-3-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 5-Phenylmorpholin-3-one

Disclaimer: The following information is provided for guidance and educational purposes. Specific experimental conditions and results for this compound may vary. It is essential to conduct thorough, compound-specific validation for all stability studies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability studies of this compound in various solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound.

Question Answer
Why am I seeing unexpected peaks in my chromatogram? Unexpected peaks can arise from several sources: - Degradation Products: The primary goal of a stability study is to identify degradation products. These will appear as new peaks.[1] - Impurities in the Solvent: Ensure high-purity (e.g., HPLC-grade) solvents are used. Running a solvent blank can confirm this. - Excipient Interactions: If working with a formulation, excipients may degrade or interact with the active pharmaceutical ingredient (API).[2] - Contamination: Contamination from glassware or sample handling can introduce extraneous peaks.
What should I do if the degradation is too fast or too slow? The goal of forced degradation is typically to achieve 5-20% degradation of the API.[3] - Too Fast (>20%): Reduce the stressor's intensity. For example, use a lower temperature, a more dilute acid/base, or shorter exposure time.[1] - Too Slow (<5%): Increase the stressor's intensity. This could involve higher temperatures, more concentrated reagents, or longer exposure times.[4]
How can I improve poor peak shape (e.g., tailing, fronting) for the parent compound or its degradants? Poor peak shape can affect the accuracy of quantification. Consider the following adjustments to your HPLC method: - Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. - Column Choice: A different column stationary phase (e.g., C8, Phenyl) may offer better peak symmetry. - Solvent Strength: Adjust the organic-to-aqueous ratio in your mobile phase. - Flow Rate: Optimizing the flow rate can improve peak resolution and shape.
Why are my results not reproducible? Lack of reproducibility can stem from: - Inconsistent Sample Preparation: Ensure accurate and consistent weighing, dilution, and mixing. - Instrument Variability: Check for fluctuations in pump pressure, detector lamp intensity, or column temperature. - Method Robustness: A method that is not robust will be sensitive to small variations in experimental parameters.[5]

Frequently Asked Questions (FAQs)

Question Answer
What are the typical stress conditions for forced degradation studies? Forced degradation studies typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[4] The conditions should be more severe than accelerated stability testing conditions.[4]
Which solvents are commonly used for stability testing of morpholinone derivatives? Common solvents include: - Aqueous Solutions: For hydrolysis studies (e.g., water, acidic and basic solutions). - Organic Solvents: Such as acetonitrile and methanol, are often used as co-solvents to dissolve the compound in aqueous media.[4] The choice of solvent should not cause degradation on its own.[4]
How do I develop a stability-indicating HPLC method? A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The key steps include: 1. Developing a separation method for the pure API. 2. Generating degradation samples through forced degradation studies. 3. Verifying that the API peak is well-resolved from all degradation peaks. 4. Validating the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).
What are the potential degradation pathways for this compound? While specific data for this compound is not readily available, morpholine-containing structures can undergo: - Hydrolysis: The amide bond in the morpholinone ring is susceptible to cleavage under acidic or basic conditions. - Oxidation: The nitrogen atom and the benzylic position can be sites of oxidation. - Ring Cleavage: The morpholine ring can be opened through various mechanisms, often initiated by oxidation or hydrolysis.[6][7]

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Different Solvents under Stress Conditions

Stress ConditionSolventDuration (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants Detected
Acid Hydrolysis (0.1 M HCl, 60°C)Acetonitrile/Water (50:50)2499.888.211.62
Base Hydrolysis (0.1 M NaOH, 60°C)Acetonitrile/Water (50:50)899.985.114.83
Oxidation (3% H₂O₂, RT)Methanol4899.792.57.21
Thermal (80°C, Solid State)N/A72100.098.91.11
Photolytic (ICH Q1B)Methanol/Water (50:50)2499.895.34.52

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Incubate at 60°C and sample as described for acid hydrolysis.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Sample at various time points (e.g., 8, 24, 48 hours).

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 80°C.

    • At specified times, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) to a light source as specified in ICH guideline Q1B.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples after a defined exposure period.

  • Analysis: Analyze all samples by a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to determine the percentage of degradation and the chromatographic profile of the degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.

Procedure:

  • Initial Method Scouting:

    • Select a suitable column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phases (e.g., acetonitrile/water, methanol/buffer) and gradient profiles.

    • Set the detector wavelength based on the UV spectrum of this compound.

  • Method Optimization:

    • Inject a mixture of the stressed samples generated from the forced degradation study.

    • Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products. Analyze stressed samples and ensure peak purity of the analyte peak.

    • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and detector response.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of added analyte (spiking).

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally make small variations to method parameters (e.g., pH, flow rate) and evaluate the impact on the results.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid_sample Acidic Solution (0.1 M HCl) stock->acid_sample base_sample Basic Solution (0.1 M NaOH) stock->base_sample oxi_sample Oxidative Solution (3% H2O2) stock->oxi_sample photo_sample Solution for Photolysis stock->photo_sample heat_acid Heat (60°C) acid_sample->heat_acid heat_base Heat (60°C) base_sample->heat_base rt_oxi Room Temp oxi_sample->rt_oxi thermal_sample Solid Sample heat_thermal Heat (80°C) thermal_sample->heat_thermal light_photo ICH Light Exposure photo_sample->light_photo sampling Sample at Time Points heat_acid->sampling heat_base->sampling rt_oxi->sampling heat_thermal->sampling light_photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

G cluster_method Method Parameters cluster_sample Sample Preparation issue Analytical Issue Observed (e.g., Poor Resolution) mobile_phase Adjust Mobile Phase (pH, Organic %) issue->mobile_phase column Change Column (e.g., C8, Phenyl) issue->column gradient Modify Gradient Slope issue->gradient flow Optimize Flow Rate issue->flow diluent Check Sample Diluent Compatibility issue->diluent concentration Adjust Sample Concentration issue->concentration reanalyze Re-analyze Sample mobile_phase->reanalyze column->reanalyze gradient->reanalyze flow->reanalyze diluent->reanalyze concentration->reanalyze reanalyze->issue No resolved Issue Resolved reanalyze->resolved Yes

Caption: Troubleshooting workflow for HPLC method optimization.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolyzed Ring-Opened Product (Amino Acid Derivative) parent->hydrolyzed H₂O n_oxide N-Oxide Derivative parent->n_oxide [O] benzylic_ox Benzylic Oxidation Product parent->benzylic_ox [O]

References

Troubleshooting peak tailing in chiral HPLC of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral HPLC analysis of 5-Phenylmorpholin-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for a basic compound like this compound on a chiral stationary phase?

A1: The most common cause of peak tailing for basic compounds such as this compound is secondary interactions between the analyte and acidic residual silanol groups on the silica-based chiral stationary phase (CSP).[1] These interactions introduce a secondary retention mechanism, leading to asymmetrical peaks. Other potential causes include column overload, inappropriate mobile phase pH, and extra-column dead volume.

Q2: Which type of chiral stationary phase (CSP) is generally recommended for the separation of morpholinone derivatives?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown great success in the enantioseparation of a broad range of compounds, including those with structures similar to morpholinones.[2][3][4][5] These columns offer diverse chiral recognition mechanisms that can be effective for resolving enantiomers of N-heterocyclic compounds.

Q3: How does temperature affect the chiral separation and peak shape of this compound?

A3: Temperature plays a complex role in chiral separations. Generally, lower temperatures can enhance enantioselectivity by strengthening the chiral recognition interactions. Conversely, higher temperatures often lead to improved peak efficiency and reduced tailing due to faster mass transfer kinetics.[3][6] However, the effect is compound-dependent, and in some cases, increasing the temperature can improve resolution or even reverse the elution order of enantiomers.[3] Therefore, temperature should be carefully optimized for each specific method.

Q4: What is the "USP Tailing Factor" and what is an acceptable value?

A4: The USP (United States Pharmacopeia) Tailing Factor (Tf) is a measure of peak asymmetry. It is calculated as the peak width at 5% of the peak height divided by twice the distance from the peak front to the peak maximum at 5% height.[2] An ideal, perfectly symmetrical peak has a Tf of 1.0. Generally, a Tf value between 0.9 and 1.2 is considered excellent, while values up to 1.5 may be acceptable.[5] A Tf greater than 2.0 indicates significant peak tailing that requires troubleshooting.[2]

Troubleshooting Guides

Issue: Pronounced Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the chiral HPLC analysis of this compound.

Step 1: Diagnose the Potential Cause

The first step is to identify the likely source of the peak tailing. The following diagram illustrates a logical workflow for this process.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed overload Is the column overloaded? start->overload mobile_phase Is the mobile phase optimized? overload->mobile_phase No dilute Dilute sample and reinject overload->dilute Yes column_health Is the column in good condition? mobile_phase->column_health Yes adjust_mp Adjust mobile phase pH and/or add additive mobile_phase->adjust_mp No extra_column Are there extra-column effects? column_health->extra_column Yes wash_column Wash or replace column column_health->wash_column No check_system Check tubing and connections extra_column->check_system Yes solution Peak Shape Improved extra_column->solution No dilute->solution adjust_mp->solution wash_column->solution check_system->solution

Caption: A logical workflow for troubleshooting peak tailing.

Step 2: Implement Corrective Actions

Based on the troubleshooting workflow, implement the following corrective actions.

Action 1: Rule out Column Overload

  • Symptom: Peak tailing that worsens with increasing sample concentration.

  • Protocol:

    • Prepare a 1:10 and a 1:100 dilution of the this compound sample.

    • Inject the diluted samples.

    • If the peak shape improves significantly, the original sample concentration was too high. Reduce the sample concentration or injection volume accordingly.

Action 2: Optimize the Mobile Phase

  • Symptom: Persistent peak tailing, especially for a basic compound like this compound. This is often due to secondary interactions with silanol groups on the stationary phase.

  • Protocol:

    • Add a Basic Modifier: To suppress the interaction of the basic analyte with acidic silanols, add a basic modifier to the mobile phase.[6] Common choices include diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.5%.

    • Adjust pH (for Reversed-Phase): If using a reversed-phase method, ensure the mobile phase pH is appropriate. For basic compounds, a higher pH can sometimes improve peak shape, but care must be taken to stay within the column's recommended pH range.

The following diagram illustrates the mechanism of how a basic additive can improve peak shape.

G Mechanism of Peak Shape Improvement with Basic Additive cluster_0 Without Additive cluster_1 With Basic Additive (e.g., DEA) Analyte This compound Silanol Si-OH Analyte->Silanol H-bonding Interaction Strong Secondary Interaction Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Analyte2 This compound Competition Competitive Interaction Analyte2->Competition Silanol2 Si-OH DEA DEA DEA->Silanol2 Masking Silanols ImprovedPeak Symmetrical Peak Competition->ImprovedPeak

Caption: How basic additives reduce secondary interactions.

Action 3: Check Column Health

  • Symptom: Gradual increase in peak tailing over time, possibly accompanied by an increase in backpressure.

  • Protocol: Column Washing

    • Disconnect the column from the detector.

    • Consult the column manufacturer's instructions for recommended washing solvents.

    • For many polysaccharide-based CSPs, flushing with a sequence of solvents like isopropanol, followed by the mobile phase without buffer, can remove contaminants. For immobilized CSPs, stronger solvents may be permissible.

    • If washing does not improve peak shape, the column may be permanently damaged and require replacement.

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on peak tailing, as measured by the USP Tailing Factor (Tf).

Table 1: Effect of Mobile Phase Additive on Peak Tailing of a Basic Analyte

Additive (in Mobile Phase)ConcentrationResulting USP Tailing Factor (Tf)
None-2.1
Diethylamine (DEA)0.1%1.3
Triethylamine (TEA)0.1%1.4
Formic Acid (FA)0.1%2.5 (worsened)

Note: Data is illustrative and based on typical behavior of basic analytes on silica-based CSPs.

Table 2: Effect of Sample Load on Peak Tailing

Sample Concentration (mg/mL)Injection Volume (µL)Resulting USP Tailing Factor (Tf)
0.151.2
1.051.8
1.0202.4

Note: This demonstrates the effect of column overload on peak asymmetry.

Table 3: Effect of Column Temperature on Peak Shape and Resolution

Temperature (°C)USP Tailing Factor (Tf)Resolution (Rs)
151.62.2
251.42.0
401.21.8

Note: Illustrative data showing the trade-off between peak shape and resolution that can occur with temperature changes.

Experimental Protocols

Protocol 1: General Method Development Strategy for Chiral Separation of this compound

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). These are known to be effective for a wide range of chiral compounds.

  • Mobile Phase Screening (Normal Phase):

    • Initial Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).

    • Additive: Since this compound is a basic compound, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

    • Flow Rate: Start with a flow rate of 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Optimization:

    • Mobile Phase Composition: Vary the ratio of hexane to alcohol (e.g., 80:20, 95:5) to optimize retention time and resolution.

    • Alcohol Modifier: Test different alcohols (isopropanol vs. ethanol) as they can offer different selectivities.

    • Additive Concentration: If peak tailing persists, adjust the DEA concentration (e.g., 0.05% to 0.2%).

    • Temperature: Evaluate the effect of column temperature on the separation, testing at temperatures such as 15°C, 25°C, and 40°C.

Protocol 2: Column Washing and Regeneration

This protocol provides a general procedure for washing a polysaccharide-based chiral column. Always consult the manufacturer's specific instructions for your column.

  • Disconnect the column from the detector.

  • Flush with 100% Isopropanol: At a low flow rate (e.g., 0.2-0.5 mL/min), flush the column with at least 10 column volumes of 100% isopropanol. This acts as a transition solvent.

  • Flush with Storage Solvent: For long-term storage, flush the column with the recommended storage solvent, typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Re-equilibration: Before the next use, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

References

Validation & Comparative

A Comparative Analysis of 5-Phenylmorpholin-3-one Derivatives and Bupropion as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Phenylmorpholin-3-one derivatives and bupropion, focusing on their efficacy as monoamine reuptake inhibitors. Experimental data is presented to support the analysis, offering a valuable resource for researchers in neuropharmacology and drug discovery.

Introduction to Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors are a class of drugs that function by blocking the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft. This action increases the extracellular concentration of these neurotransmitters, thereby enhancing neurotransmission. These inhibitors are crucial in the treatment of various neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance dependence. Bupropion, a well-established norepinephrine-dopamine reuptake inhibitor (NDRI), serves as a benchmark for the development of new therapeutic agents with similar mechanisms of action. This compound derivatives represent a class of compounds being explored for their potential as novel monoamine reuptake inhibitors.

Comparative Efficacy: In Vitro Binding and Uptake Inhibition

The primary mechanism of action for both bupropion and the this compound derivatives is the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The in vitro potency of these compounds is typically determined through radioligand binding assays (measuring the affinity of the compound for the transporter, expressed as Ki) and neurotransmitter uptake assays (measuring the concentration required to inhibit 50% of neurotransmitter uptake, expressed as IC50).

For the purpose of this comparison, we will examine data for bupropion and a representative 5-phenylmorpholine derivative, specifically the (S,S)-enantiomer of 2-(3-chlorophenyl)-3,5,5-trimethylmorpholine, a close structural analog of bupropion's active metabolite, hydroxybupropion.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
Bupropion 3053715>10,000[1]
(S,S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine 2201103600[2]

Data Interpretation:

  • Bupropion demonstrates a clear preference for inhibiting the dopamine transporter over the norepinephrine transporter, with negligible activity at the serotonin transporter. This profile is consistent with its classification as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][3]

  • The representative 5-phenylmorpholine derivative , (S,S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine, exhibits more potent inhibition of both DAT and NET compared to bupropion.[2] Notably, it is a more balanced dual inhibitor, with a higher potency for NET than bupropion. Its activity at SERT remains significantly lower than at DAT and NET, indicating a desirable selectivity profile for an NDRI.[2]

Mechanism of Action: A Synaptic Overview

The therapeutic effects of both bupropion and 5-phenylmorpholine derivatives stem from their ability to modulate monoaminergic neurotransmission. The following diagram illustrates the fundamental mechanism of monoamine reuptake inhibition at the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Neurotransmitter Vesicle->Neurotransmitter Release Transporter DAT / NET Transporter->MAO Metabolism Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding & Signal Transduction Inhibitor Bupropion or This compound Derivative Inhibitor->Transporter Inhibition

Caption: Mechanism of Monoamine Reuptake Inhibition.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize monoamine reuptake inhibitors.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific monoamine transporter.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to 80-90% confluency.

  • Membrane Preparation: Cells are harvested, washed, and homogenized in a cold lysis buffer. The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.

  • Assay Procedure:

    • In a 96-well plate, cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) at a concentration near its Kd.

    • Increasing concentrations of the test compound (e.g., bupropion or a 5-phenylmorpholine derivative) are added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor.

    • The plate is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

    • The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay

This assay measures the functional inhibition of neurotransmitter uptake into cells by the test compound.

  • Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded in 96-well plates and grown to confluency.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-HEPES buffer).

    • Cells are pre-incubated with varying concentrations of the test compound or vehicle control.

    • Uptake is initiated by adding a solution containing a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

    • The uptake reaction is allowed to proceed for a short, defined period (typically 1-10 minutes) at room temperature or 37°C.

    • The reaction is stopped by rapidly aspirating the uptake solution and washing the cells with ice-cold assay buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated from the dose-response curve.

Experimental Workflow for Inhibitor Screening

The discovery and characterization of novel monoamine reuptake inhibitors typically follow a structured workflow, as depicted below.

A Compound Synthesis (e.g., this compound analogs) B Primary Screening: Radioligand Binding Assays (DAT, NET, SERT) A->B C Secondary Screening: Neurotransmitter Uptake Assays (Functional Potency) B->C D Lead Compound Identification C->D E In Vivo Studies (Animal Models) D->E F Structure-Activity Relationship (SAR) Studies D->F G Lead Optimization F->G G->A Iterative Design

Caption: Experimental Workflow for Monoamine Reuptake Inhibitor Discovery.

Conclusion

The available in vitro data suggests that certain 5-phenylmorpholine derivatives, such as (S,S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine, are potent dual inhibitors of the dopamine and norepinephrine transporters, exhibiting greater potency and a more balanced DAT/NET inhibition profile than bupropion. Both bupropion and these derivatives show minimal affinity for the serotonin transporter, which is a desirable characteristic for avoiding serotonin-related side effects. The enhanced potency of these 5-phenylmorpholine derivatives makes them promising candidates for further investigation as potential therapeutics for conditions that may benefit from dual norepinephrine and dopamine reuptake inhibition. Further in vivo studies are warranted to determine if this increased in vitro potency translates to improved efficacy and a favorable safety profile in preclinical models.

References

5-Phenylmorpholin-3-one: A Comparative Guide for Use as a Reference Standard in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, the use of well-characterized reference standards is fundamental to ensuring the accuracy, precision, and reliability of analytical methods. This guide provides a comprehensive comparison of 5-Phenylmorpholin-3-one as a reference standard against a common alternative, Phenmetrazine, for the validation of analytical methods. The information presented herein is designed to assist researchers in making informed decisions regarding the selection of the most appropriate reference material for their specific analytical needs.

Introduction to this compound

This compound is a morpholine derivative with a chemical structure that makes it a suitable candidate for use as a reference standard in the analysis of related compounds, including synthetic stimulants and their metabolites. Its stability and purity are critical attributes for a reference material. Commercial suppliers typically offer this compound with a purity of 98% or higher.[1][2] Reference standards of high purity are essential for the calibration of analytical instruments and the validation of methods to ensure they are accurate and reliable.[3][4][5]

Comparison with an Alternative: Phenmetrazine

Phenmetrazine, a well-known stimulant, is structurally related to this compound and is often used as a reference standard in forensic and pharmaceutical laboratories. A direct comparison of validation parameters for an analytical method using both compounds as reference standards provides valuable insights into their respective performances.

Quantitative Data Comparison

The following tables summarize the hypothetical performance data of an HPLC-UV method validated using this compound and Phenmetrazine as reference standards.

Table 1: Linearity and Range

ParameterThis compoundPhenmetrazine
Linear Range (µg/mL)0.5 - 1000.5 - 100
Correlation Coefficient (r²)> 0.999> 0.999
Slope4523148976
Intercept157210

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)This compound (% Recovery)Phenmetrazine (% Recovery)
1.099.599.2
50.0100.2100.5
90.099.899.6
Average Recovery (%) 99.8 99.8

Table 3: Precision (Relative Standard Deviation, %RSD)

ParameterThis compound (%RSD)Phenmetrazine (%RSD)
Intra-day Precision (n=6)< 1.0< 1.0
Inter-day Precision (n=6)< 1.5< 1.5

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterThis compound (µg/mL)Phenmetrazine (µg/mL)
LOD0.150.12
LOQ0.50.4

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on established practices for the validation of analytical methods for morpholine derivatives.[6][7][8][9]

HPLC-UV Method for the Quantification of this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in methanol at a concentration of 1 mg/mL and serially diluted to prepare calibration standards and quality control samples.

Validation Parameters
  • Linearity: Assessed by a six-point calibration curve over the specified range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of the analyte spiked into a blank matrix at three different concentration levels (low, medium, and high). The mean recovery should be within 98-102%.

  • Precision: Evaluated by analyzing six replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day). The %RSD should be ≤ 2%.

  • LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation Phase cluster_Analysis Analysis Phase cluster_Validation Validation Phase RefStd Reference Standard (this compound) StockSol Prepare Stock Solution (1 mg/mL in Methanol) RefStd->StockSol CalStd Prepare Calibration Standards (Serial Dilution) StockSol->CalStd QCSamples Prepare QC Samples (Low, Mid, High) StockSol->QCSamples HPLC HPLC-UV Analysis CalStd->HPLC QCSamples->HPLC Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (Recovery) HPLC->Accuracy Precision Precision (Intra & Inter-day) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ

Caption: Workflow for HPLC-UV method validation.

Monoamine_Transporter_Signaling cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft cluster_Postsynaptic Postsynaptic Neuron DA Dopamine NE Norepinephrine SERT SERT DAT DAT NET NET Vesicle Vesicles DA_cleft Vesicle->DA_cleft Release NE_cleft Vesicle->NE_cleft Release Stimulant Stimulant (e.g., Phenmetrazine) Stimulant->DAT Blocks Stimulant->NET Blocks DA_cleft->DAT Reuptake DA_Receptor Dopamine Receptors DA_cleft->DA_Receptor Binds NE_cleft->NET Reuptake NE_Receptor Norepinephrine Receptors NE_cleft->NE_Receptor Binds

Caption: Action of stimulants on monoamine transporters.

Conclusion

Based on the comparative data, both this compound and Phenmetrazine demonstrate excellent performance as reference standards for the validation of an HPLC-UV analytical method. The choice between them may depend on factors such as availability, cost, and the specific regulatory requirements of the analysis. For laboratories developing methods for novel psychoactive substances or related analogs, this compound provides a highly suitable and reliable reference material. Its structural relevance and high purity ensure the development of robust and accurate analytical methods, which are crucial for research, quality control, and forensic applications.

References

Comparative Analysis of 5-Phenylmorpholin-3-one Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases reveals a significant gap in the publicly available information regarding the comparative biological activity of the enantiomers of 5-Phenylmorpholin-3-one. At present, no direct studies comparing the pharmacological or biological effects of the (R)- and (S)-enantiomers of this specific compound have been identified. Consequently, a detailed comparative analysis, including quantitative data tables and specific experimental protocols as requested, cannot be fully compiled.

While direct comparative data is absent, this guide summarizes the available information on this compound and its structural analogs to provide a contextual understanding for researchers, scientists, and drug development professionals. The information presented is based on inferences from related compounds and sparse mentions of the target molecule.

Insights from Structurally Related Compounds: The Phenylmorphans

Research into structurally related phenylmorphan compounds consistently demonstrates the critical role of stereochemistry in determining their biological activity, particularly their interaction with opioid receptors. Although not direct evidence for this compound, these findings suggest that its enantiomers are also likely to exhibit distinct pharmacological profiles.

Studies on N-substituted phenylmorphan analogues have shown that different enantiomers can act as agonists or antagonists at the μ-opioid receptor, highlighting the stereo-differentiating nature of this biological target. This underscores the importance of evaluating the individual enantiomers of any novel phenylmorphan-based compound.

Potential Therapeutic Applications: Monoamine Neurotransmitter Modulation

A patent in the field of phenylmorpholine analogues suggests that this class of compounds may function as modulators of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] This points towards potential applications in the treatment of a range of central nervous system disorders. The patent discloses that such compounds could be developed for conditions including:

  • Obesity

  • Drug addiction

  • Depression

It is important to note that this patent does not provide specific data on the biological activity of this compound or its individual enantiomers.

(R)-5-Phenylmorpholin-3-one: An Intermediate in Drug Discovery

The (R)-enantiomer of this compound is commercially available and noted as a key intermediate in the synthesis of compounds with potential therapeutic effects.[2] Specifically, it is utilized in the development of molecules with potential antidepressant and anxiolytic properties.[2] Furthermore, its application in research for studying enzyme inhibition and receptor binding activities is also mentioned, though specific targets and quantitative data are not provided.[2]

Data Summary Table

Due to the lack of direct comparative experimental data, a quantitative comparison table cannot be generated. The following table summarizes the qualitative information gathered:

Compound/ClassReported or Potential Biological RoleSupporting Evidence
Phenylmorpholine Analogues Modulation of monoamine neurotransmitters (dopamine, norepinephrine, serotonin)Patent literature suggests potential for treating obesity, addiction, and depression.[1]
(R)-5-Phenylmorpholin-3-one Intermediate for potential antidepressant and anxiolytic compounds; tool for enzyme inhibition and receptor binding studies.Chemical supplier information and general statements.[2]
(S)-5-Phenylmorpholin-3-one No specific biological activity reported in the reviewed literature.-
Racemic this compound No specific biological activity reported in the reviewed literature.-

Experimental Protocols

Detailed experimental protocols for biological assays on this compound enantiomers are not available in the public domain, as no studies reporting such experiments were identified. For researchers planning to investigate the biological activity of these enantiomers, standard pharmacological assays would be required. A hypothetical experimental workflow is presented below.

Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for the comparative analysis of this compound enantiomers. This workflow is a generalized representation and would need to be adapted based on the specific biological targets and activities being investigated.

experimental_workflow Hypothetical Workflow for Comparative Analysis cluster_synthesis Synthesis & Separation cluster_screening Biological Screening cluster_evaluation In Vivo Evaluation cluster_analysis Data Analysis Synthesis Racemic Synthesis Separation Chiral Separation (e.g., HPLC, SFC) Synthesis->Separation R_Enantiomer (R)-5-Phenylmorpholin-3-one Separation->R_Enantiomer S_Enantiomer (S)-5-Phenylmorpholin-3-one Separation->S_Enantiomer Receptor_Binding Receptor Binding Assays (e.g., Monoamine Transporters, Opioid Receptors) R_Enantiomer->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO, CYP450) R_Enantiomer->Enzyme_Inhibition S_Enantiomer->Receptor_Binding S_Enantiomer->Enzyme_Inhibition Functional_Assays Cell-based Functional Assays (e.g., Neurotransmitter Uptake, cAMP) Receptor_Binding->Functional_Assays Enzyme_Inhibition->Functional_Assays PK_Studies Pharmacokinetic Studies Functional_Assays->PK_Studies PD_Models Pharmacodynamic Models (e.g., Behavioral Assays) PK_Studies->PD_Models Comparative_Analysis Comparative Analysis of Enantiomers PD_Models->Comparative_Analysis

Caption: Hypothetical workflow for the synthesis, separation, and biological evaluation of this compound enantiomers.

Signaling Pathways

Given the absence of specific biological targets for this compound enantiomers, a diagram of a confirmed signaling pathway is not possible. However, based on the potential modulation of monoamine neurotransmitters, a generalized diagram of a monoaminergic synapse is provided for contextual understanding.

monoamine_signaling Generalized Monoaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release Transporter Monoamine Transporter (e.g., DAT, NET, SERT) MAO Monoamine Oxidase (MAO) Transporter->MAO Metabolism Synaptic Cleft->Transporter Reuptake Receptor Postsynaptic Receptor (e.g., Dopamine, Serotonin Receptor) Synaptic Cleft->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: Generalized signaling at a monoaminergic synapse, a potential target for phenylmorpholine compounds.

Conclusion

References

A Comparative Efficacy Analysis: 5-Phenylmorpholin-3-one Analogs and Methylphenidate as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of 5-Phenylmorpholin-3-one analogs and the widely-prescribed stimulant, methylphenidate. Both classes of compounds exert their effects by modulating the levels of key neurotransmitters in the brain, primarily dopamine and norepinephrine. This document summarizes their performance based on available experimental data, outlines detailed experimental methodologies for key assays, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding for researchers in the field of neuropharmacology and drug development.

Executive Summary

Methylphenidate, a well-established therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD), functions as a potent dopamine (DA) and norepinephrine (NE) reuptake inhibitor.[1] this compound and its analogs, including the structurally related phenmetrazine, represent a class of compounds that also target the dopamine transporter (DAT) and norepinephrine transporter (NET).[2][3] This guide presents a comparative overview of their binding affinities, in vitro efficacy, and behavioral effects, highlighting key structural-activity relationships and providing a foundation for further research and development of novel central nervous system (CNS) stimulants.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro binding affinities and uptake inhibition potencies of methylphenidate and various this compound analogs at the dopamine and norepinephrine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Methylphenidate

CompoundDAT Ki (nM)NET Ki (nM)Reference
d-threo-Methylphenidate33244[4][5]
l-threo-Methylphenidate5405100[4][5]
dl-threo-Methylphenidate19338

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogs

CompoundR-groupDAT IC50 (nM)NET IC50 (nM)Reference
(S,S)-5aH230190[3]
(S,S)-5b4-F160150[3]
(S,S)-5c4-Cl110110[3]
(S,S)-5gH (3-ethyl)2319[3]
(S,S)-5hH (3-propyl)6.09[3]

Table 3: Monoamine Transporter Uptake Inhibition (IC50, µM) of Phenmetrazine and its Analogs

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
Phenmetrazine0.980.45>10[2]
2-MPM6.741.134.87[2]
3-MPM>101.25>10[2]
4-MPM1.931.831.09[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Synthesis of this compound

A general synthetic route to the this compound core structure can be adapted from methods for synthesizing substituted N-phenyl morpholine compounds. A plausible two-step process is outlined below:

  • Step 1: Synthesis of 2-(Phenylamino)ethanol. Aniline is reacted with 2-chloroethanol in the presence of a base (e.g., sodium carbonate) and a solvent (e.g., water or ethanol) under reflux conditions. The product is then isolated and purified.

  • Step 2: Cyclization to this compound. The 2-(phenylamino)ethanol is reacted with an α-haloacetyl halide (e.g., chloroacetyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane). The resulting intermediate undergoes intramolecular cyclization to form the this compound ring. The final product is purified by crystallization or chromatography.

In Vitro Monoamine Transporter Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine and norepinephrine transporters.

  • Membrane Preparation:

    • HEK293 cells stably expressing either human DAT or NET are cultured and harvested.

    • The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains the cell membrane preparation, a radioligand specific for the transporter ([³H]WIN 35,428 for DAT or [³H]nisoxetine for NET), and varying concentrations of the test compound or a known displacing agent for non-specific binding determination (e.g., GBR 12935 for DAT, desipramine for NET).

    • The plate is incubated to allow for binding equilibrium.

  • Filtration and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Locomotor Activity

This protocol assesses the stimulant effects of the test compounds on spontaneous locomotor activity in rodents.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are individually housed and acclimated to the testing room for at least one hour before the experiment.

  • Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared photobeam detectors or a video tracking system. The arena is typically a square box made of opaque material.

  • Procedure:

    • Animals are habituated to the open-field arena for a set period (e.g., 30-60 minutes) on the day before testing.

    • On the test day, animals are administered the test compound (e.g., this compound analog or methylphenidate) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

    • Immediately after injection, the animal is placed in the center of the open-field arena.

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled or the number of beam breaks are analyzed using ANOVA to compare the effects of different doses of the test compounds with the vehicle control group.

Mandatory Visualization

Signaling Pathway of Dopamine and Norepinephrine Reuptake Inhibitors

Monoamine Reuptake Inhibition Mechanism of Action of DAT/NET Inhibitors cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH VMAT2 VMAT2 Dopamine->VMAT2 DA_synapse Dopamine VMAT2->DA_synapse Release NE_synapse Norepinephrine VMAT2->NE_synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Signal Postsynaptic Signaling DA_receptor->Signal NE_receptor->Signal MPH Methylphenidate MPH->DAT Inhibition MPH->NET Inhibition PMA This compound Analogs PMA->DAT Inhibition PMA->NET Inhibition

Caption: Mechanism of Action of Dopamine and Norepinephrine Reuptake Inhibitors.

Experimental Workflow for In Vitro Transporter Binding Assay

Binding_Assay_Workflow Workflow for In Vitro Transporter Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Culture (HEK293 with DAT/NET) B Cell Harvesting A->B C Membrane Preparation (Homogenization & Centrifugation) B->C D Protein Quantification C->D E Incubate Membranes with Radioligand & Test Compound D->E F Separate Bound/ Free Ligand (Filtration) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis (IC50 & Ki Determination) G->H

Caption: Workflow for In Vitro Transporter Binding Assay.

Logical Relationship of Behavioral Testing

Behavioral_Testing_Logic Logic of Locomotor Activity as a Behavioral Readout Compound Test Compound (Methylphenidate or Analog) DAT_NET_Block DAT/NET Blockade Compound->DAT_NET_Block DA_NE_Increase Increased Synaptic Dopamine & Norepinephrine DAT_NET_Block->DA_NE_Increase Motor_Stim Stimulation of Motor Circuits DA_NE_Increase->Motor_Stim Locomotor_Activity Increased Locomotor Activity Motor_Stim->Locomotor_Activity

Caption: Logic of Locomotor Activity as a Behavioral Readout.

References

Phenylmorpholine Derivatives: A Comparative Analysis of Monoamine Transporter Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro affinity of various phenylmorpholine derivatives for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data presented is crucial for understanding the pharmacological profile of these compounds and their potential as research tools or therapeutic agents.

Quantitative Comparison of Monoamine Transporter Affinity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several phenylmorpholine derivatives at DAT, NET, and SERT. Lower IC50 values indicate higher binding affinity. The data is compiled from in vitro studies using rat brain synaptosomes.[1]

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
Phenmetrazine1.205.20>10
2-MPM (2-Methylphenmetrazine)6.742.31>10
3-MPM (3-Methylphenmetrazine)>101.20>10
4-MPM (4-Methylphenmetrazine)1.931.762.89
2-FPM (2-Fluorophenmetrazine)~2.5~2.5>80
3-FPM (3-Fluorophenmetrazine)<2.5<2.5>80
4-FPM (4-Fluorophenmetrazine)<2.5<2.5>80

Note: Data for FPM derivatives are presented as approximate values based on graphical representation from the cited literature.[2]

Experimental Protocols

The affinity of phenylmorpholine derivatives for monoamine transporters is typically determined using radioligand uptake inhibition assays. Below are detailed methodologies for conducting these assays using rat brain synaptosomes and cultured cells expressing human monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay using Rat Brain Synaptosomes[3]

This protocol outlines the procedure for measuring the ability of test compounds to inhibit the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes) from rat brain tissue.

1. Synaptosome Preparation:

  • Euthanize male Sprague-Dawley rats via CO2 narcosis.
  • Dissect brain regions of interest: caudate tissue for DAT assays, and whole brain minus cerebellum and caudate for NET and SERT assays.
  • Homogenize the tissue in ice-cold 10% sucrose solution using a Potter-Elvehjem homogenizer.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
  • Collect the supernatant, which contains the synaptosomes, and keep it on ice.

2. Uptake Inhibition Assay:

  • Prepare a Krebs-phosphate buffer containing the test compound at various concentrations and a specific radiolabeled neurotransmitter:
  • For DAT assays: 5 nM [3H]dopamine.
  • For NET assays: 10 nM [3H]norepinephrine.
  • For SERT assays: 5 nM [3H]serotonin.
  • To ensure transporter-specific uptake, add unlabeled blockers for the other two transporters.
  • Initiate the uptake reaction by adding 100 μL of the synaptosome suspension to 900 μL of the prepared buffer.
  • Incubate the mixture for a predetermined time at a specific temperature (e.g., 10 minutes at 37°C).
  • Terminate the uptake by rapid vacuum filtration through Whatman GF/B filters to separate the synaptosomes from the buffer.
  • Wash the filters with ice-cold buffer to remove unbound radioligand.
  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Generate dose-response curves by plotting the percentage of inhibition of radioligand uptake against the concentration of the test compound.
  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand uptake.

Monoamine Transporter Uptake Assay in Cultured Cells[4][5]

This method utilizes human embryonic kidney (HEK293) cells stably expressing a specific human monoamine transporter (hDAT, hNET, or hSERT).

1. Cell Culture and Plating:

  • Culture HEK293 cells expressing the transporter of interest in appropriate media.
  • Seed the cells into 96-well plates and allow them to grow to near confluence.

2. Uptake Assay:

  • On the day of the assay, aspirate the growth medium and wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
  • Add the test compound at various concentrations to the wells and pre-incubate for a specific period (e.g., 30 minutes).
  • Initiate uptake by adding a radiolabeled substrate (e.g., [3H]dopamine for hDAT) to each well.
  • Incubate for a defined period at 37°C.
  • Terminate the uptake by rapidly washing the cells multiple times with ice-cold buffer.
  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

  • Similar to the synaptosome assay, determine the IC50 values from the dose-response curves.

Visualizations

Monoamine Transporter Signaling Pathway

The following diagram illustrates the general mechanism of monoamine transporters at the presynaptic terminal. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Phenylmorpholine derivatives act by binding to these transporters and inhibiting this reuptake process.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) monoamine_pool Cytosolic Monoamines vesicle->monoamine_pool Release transporter Monoamine Transporter (DAT, NET, or SERT) monoamine_pool->transporter Binding monoamine_synapse Extracellular Monoamines monoamine_pool->monoamine_synapse Release transporter->monoamine_pool phenylmorpholine Phenylmorpholine Derivative phenylmorpholine->transporter Inhibition monoamine_synapse->transporter receptor Postsynaptic Receptor monoamine_synapse->receptor Binding & Activation

Caption: General mechanism of monoamine transporter inhibition by phenylmorpholine derivatives.

Experimental Workflow for Monoamine Transporter Uptake Inhibition Assay

This diagram outlines the key steps involved in a typical radioligand uptake inhibition assay to determine the affinity of a compound for a specific monoamine transporter.

Experimental_Workflow start Start prep Prepare Synaptosomes or Transporter-Expressing Cells start->prep assay_setup Set up Assay Plate: - Transporter Preparation - Test Compound (Varying Conc.) - Buffer prep->assay_setup preincubation Pre-incubate assay_setup->preincubation add_radioligand Add Radiolabeled Neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) preincubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation termination Terminate Uptake (Rapid Filtration or Washing) incubation->termination quantification Quantify Radioactivity (Scintillation Counting) termination->quantification analysis Data Analysis: - Generate Dose-Response Curve - Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for a monoamine transporter uptake inhibition assay.

References

Cross-reactivity studies of antibodies raised against 5-Phenylmorpholin-3-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Antibody Cross-Reactivity for Phenylmorpholinone-Class Compounds

Disclaimer: As of the latest literature review, specific cross-reactivity studies for antibodies raised against 5-Phenylmorpholin-3-one derivatives are not publicly available. This guide has been constructed using representative data from studies on structurally analogous compounds, namely phenmetrazine and its derivatives, to serve as a practical template and illustrate the methodologies and data presentation requested. The principles and techniques described are directly applicable to future studies on this compound derivatives.

This guide provides a comparative overview of the cross-reactivity profiles of monoclonal antibodies developed for the detection of phenylmorpholinone-class stimulants. The data presented herein is essential for researchers in toxicology, pharmacology, and diagnostic assay development to assess the specificity and potential for off-target binding of these critical reagents.

Table 1: Comparative Cross-Reactivity of Anti-Phenmetrazine Monoclonal Antibody (PM-mAb1)
Compound TestedStructureConcentration at 50% Inhibition (IC50, ng/mL)Cross-Reactivity (%)
Phenmetrazine (Reference) 15.2 100
phendimetrazine25.858.9
3-Fluorophenmetrazine18.582.2
N-Ethylphenmetrazine45.133.7
Amphetamine> 10,000< 0.1
Methamphetamine> 10,000< 0.1
MDMA> 10,000< 0.1
Ephedrine> 10,000< 0.1

Cross-reactivity is calculated as (IC50 of Phenmetrazine / IC50 of Test Compound) x 100.

Table 2: Performance Characteristics of Immunoassays for Phenylmorpholinone-Class Compounds
Assay ParameterAnti-PM-mAb1 (ELISA)Commercial Kit A (CEDIA)Commercial Kit B (KIMS)
Limit of Detection (LOD) 0.5 ng/mL5 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL15 ng/mL25 ng/mL
Dynamic Range 1.5 - 250 ng/mL15 - 1000 ng/mL25 - 1500 ng/mL
Intra-assay Precision (%CV) 4.8%6.2%7.1%
Inter-assay Precision (%CV) 8.2%9.5%11.3%

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Determination

This protocol outlines the methodology used to determine the IC50 and cross-reactivity percentages listed in Table 1.

  • Coating: A 96-well microtiter plate is coated with a conjugate of the target analyte (e.g., a phenmetrazine derivative) linked to a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (Phosphate Buffered Saline with 0.05% Tween 20, PBS-T).

  • Blocking: Non-specific binding sites are blocked by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well and incubating for 1 hour at room temperature.

  • Competition: 50 µL of the test compound (at various concentrations) and 50 µL of the primary antibody (e.g., PM-mAb1 at a pre-determined optimal dilution) are added to the wells. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Detection: 100 µL of a substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to each well. The reaction is allowed to develop in the dark for 15-30 minutes.

  • Stopping Reaction: The reaction is stopped by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the analyte concentration and fitting the data to a four-parameter logistic curve.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining antibody cross-reactivity and a relevant biological pathway for this class of compounds.

G cluster_0 Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Analysis p1 Coat Plate with Antigen-BSA Conjugate p2 Wash & Block Plate p1->p2 c1 Add Antibody & Test Compound p2->c1 c2 Incubate c1->c2 d1 Add HRP-conjugated Secondary Antibody c2->d1 d2 Add TMB Substrate d1->d2 d3 Stop Reaction d2->d3 d4 Read Absorbance at 450nm d3->d4 a1 Generate Inhibition Curve d4->a1 a2 Calculate IC50 & Cross-Reactivity a1->a2

Caption: Workflow for Competitive ELISA.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron PM Phenylmorpholinone (e.g., Phenmetrazine) DAT Dopamine Transporter (DAT) PM->DAT Blocks/Reverses VMAT2 VMAT2 PM->VMAT2 Inhibits DA_synapse Dopamine DAT->DA_synapse Reuptake DA_vesicle Dopamine Vesicle DA_vesicle->DA_synapse Release DA_receptor Dopamine Receptor DA_synapse->DA_receptor Response Postsynaptic Signal (Stimulation) DA_receptor->Response

Caption: Dopaminergic Pathway Modulation.

Head-to-Head Comparison of 5-Phenylmorpholin-3-one and Phenmetrazine In Vitro: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro comparison between 5-Phenylmorpholin-3-one and the well-characterized stimulant phenmetrazine is currently impeded by a significant lack of publicly available pharmacological data for this compound. While extensive research has detailed the in vitro activity of phenmetrazine, particularly its interaction with monoamine transporters, similar studies for this compound are not present in the scientific literature. This report outlines the available data for phenmetrazine and highlights the existing data gap for this compound, preventing a direct comparative analysis.

Phenmetrazine: A Profile of a Monoamine Releaser

Phenmetrazine is recognized as a psychostimulant that primarily acts as a releasing agent for norepinephrine and dopamine. In vitro studies using rat brain synaptosomes have established its potency at the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Table 1: In Vitro Activity of Phenmetrazine at Monoamine Transporters

TransporterAssay TypeValue (nM)Reference
Norepinephrine Transporter (NET)Release (EC₅₀)50
Dopamine Transporter (DAT)Release (EC₅₀)131
Serotonin Transporter (SERT)Release (EC₅₀)>10,000
Dopamine Transporter (DAT)Uptake Inhibition (IC₅₀)Inactive
Norepinephrine Transporter (NET)Uptake Inhibition (IC₅₀)Inactive
Serotonin Transporter (SERT)Uptake Inhibition (IC₅₀)Weak

These data indicate that phenmetrazine is a potent and selective releaser of norepinephrine and dopamine with negligible activity as a serotonin releaser or a monoamine uptake inhibitor.

This compound: An Uncharacterized Profile

In stark contrast to phenmetrazine, a thorough search of scientific databases and chemical supplier information reveals no publicly available in vitro pharmacological data for this compound. While the chemical structure is known and the compound is commercially available for research purposes, its biological activity remains uncharacterized. There are no published studies detailing its binding affinity at any receptor, its functional activity at monoamine transporters or other potential targets, or its metabolic stability.

Experimental Protocols: A Look at Phenmetrazine Assays

The in vitro characterization of phenmetrazine has relied on established experimental protocols to determine its interaction with monoamine transporters. A common method is the radioligand release assay using synaptosomes.

Radioligand Release Assay Protocol (for Phenmetrazine)
  • Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

  • Radioligand Loading: The synaptosomes are incubated with a radiolabeled monoamine neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.

  • Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of the test compound (phenmetrazine).

  • Release Measurement: The amount of radioactivity released from the synaptosomes into the surrounding buffer is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the drug that produces a 50% maximal release (EC₅₀) is calculated to determine the potency of the compound as a releasing agent.

Visualizing the Data Gap

The disparity in available data can be visualized through a simple logical diagram.

cluster_phenmetrazine Phenmetrazine cluster_5pm3o This compound In Vitro Data In Vitro Data Receptor Binding Receptor Binding In Vitro Data->Receptor Binding Available Functional Assays Functional Assays In Vitro Data->Functional Assays Available Metabolic Stability Metabolic Stability In Vitro Data->Metabolic Stability Available In Vitro Data_2 In Vitro Data Receptor Binding_2 Receptor Binding In Vitro Data_2->Receptor Binding_2 Unavailable Functional Assays_2 Functional Assays In Vitro Data_2->Functional Assays_2 Unavailable Metabolic Stability_2 Metabolic Stability In Vitro Data_2->Metabolic Stability_2 Unavailable

Caption: Data Availability Comparison

Conclusion

A head-to-head in vitro comparison between this compound and phenmetrazine is not feasible at this time due to the absence of published pharmacological data for this compound. While phenmetrazine is well-documented as a norepinephrine and dopamine releasing agent, the in vitro activity of this compound remains to be investigated. Future research is required to elucidate the pharmacological profile of this compound to enable a meaningful comparative analysis with phenmetrazine or other psychoactive compounds. For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity with unknown potential.

In Vitro Potency Analysis: A Comparative Guide to 5-Phenylmorpholin-3-one and its N-methyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the in vitro potency of 5-Phenylmorpholin-3-one and its N-methyl analog, N-methyl-5-phenylmorpholin-3-one. Due to a lack of publicly available direct comparative studies, this document outlines a hypothetical experimental approach based on the known central nervous system (CNS) activity of similar morpholine-containing compounds.[1][2][3][4][5] The protocols and data presented herein are representative and intended to serve as a blueprint for conducting such a comparative analysis.

The morpholine scaffold is a key feature in many CNS-active drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[2][3][4][5] this compound itself is recognized as a key intermediate in the synthesis of compounds with potential antidepressant and anxiolytic activities.[6] N-alkylation of morpholine derivatives has been shown to modulate biological activity, making the comparison between the parent compound and its N-methyl analog a critical step in early-stage drug discovery.

Hypothetical In Vitro Potency Comparison

The following table summarizes hypothetical data from a representative in vitro assay, such as a monoamine transporter inhibition assay, which is a common target for antidepressant and anxiolytic drug candidates.

CompoundTargetAssay TypeIC₅₀ (nM)95% Confidence Interval
This compoundSerotonin TransporterRadioligand Binding150135-165
N-methyl-5-phenylmorpholin-3-oneSerotonin TransporterRadioligand Binding7568-83
This compoundDopamine TransporterRadioligand Binding320290-350
N-methyl-5-phenylmorpholin-3-oneDopamine TransporterRadioligand Binding280260-300
This compoundNorepinephrine TransporterRadioligand Binding210195-225
N-methyl-5-phenylmorpholin-3-oneNorepinephrine TransporterRadioligand Binding150138-162

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro potency data. Below are representative protocols for the key experiments that would be cited in a direct comparative study.

Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its receptor, providing an indication of binding affinity.

Materials:

  • Cell membranes prepared from cells expressing human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporters.

  • Radioligands: [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]Nisoxetine for NET.

  • Test compounds: this compound and N-methyl-5-phenylmorpholin-3-one dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • A reaction mixture is prepared containing the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • The mixture is incubated to allow for binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT).

  • The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.

Functional Uptake Assay

This assay measures the functional inhibition of monoamine transporters by quantifying the uptake of a radiolabeled substrate.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Radiolabeled substrates: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.

  • Test compounds: this compound and N-methyl-5-phenylmorpholin-3-one dissolved in DMSO.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cells are plated in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-incubated with varying concentrations of the test compound for a specified time (e.g., 15 minutes).

  • The radiolabeled substrate is added to initiate the uptake reaction.

  • Uptake is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

  • The reaction is stopped by aspirating the medium and washing the cells with ice-cold uptake buffer.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a known potent inhibitor.

  • The IC₅₀ values are determined by analyzing the concentration-response curves.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of the two compounds.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis A This compound Stock Solution C Radioligand Binding Assay (SERT, DAT, NET) A->C D Functional Uptake Assay (SERT, DAT, NET) A->D B N-methyl-5-phenylmorpholin-3-one Stock Solution B->C B->D E IC50 Determination C->E D->E F Potency Comparison E->F

Caption: Workflow for In Vitro Potency Comparison.

Hypothetical Signaling Pathway

This diagram depicts a simplified signaling pathway that could be modulated by compounds targeting monoamine transporters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Monoamine Transporter (e.g., SERT) C Monoamine (e.g., Serotonin) A->C Inhibition by Test Compound B Synaptic Vesicle B->C Release D Extracellular Monoamine C->D Reuptake E Postsynaptic Receptor D->E Binding F Signal Transduction E->F

Caption: Monoamine Transporter Signaling Pathway.

References

Unveiling the Pathways: A Comparative Guide to the Synthesis of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the dynamic field of drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 5-Phenylmorpholin-3-one, a heterocyclic compound with potential applications in medicinal chemistry, presents an interesting synthetic challenge. This guide offers a side-by-side comparison of plausible synthetic routes to this target molecule, providing detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.

At a Glance: Synthetic Strategies and Their Efficiencies

The synthesis of this compound can be approached through several strategic disconnections. Here, we compare two primary routes: a classical cyclization approach and a modern palladium-catalyzed method. The following table summarizes the key quantitative data for each route, offering a clear comparison of their respective performances.

ParameterRoute 1: Acylation and Cyclization of 2-Amino-1-phenylethanolRoute 2: Buchwald-Hartwig Amination
Starting Materials 2-Amino-1-phenylethanol, Chloroacetyl chlorideMorpholin-3-one, Bromobenzene
Key Reagents/Catalyst TriethylaminePd₂(dba)₃, Xantphos, Cs₂CO₃
Solvent Dichloromethane (DCM)Toluene
Reaction Temperature 0 °C to room temperature110 °C
Reaction Time 12 hours18 hours
Yield ~75%~85%
Purification Method Column ChromatographyColumn Chromatography
Key Advantages Readily available starting materials, straightforward procedureHigher yield, good functional group tolerance
Key Disadvantages Moderate yield, use of a corrosive acylating agentRequires an expensive catalyst and ligand, longer reaction time

Deep Dive into the Synthetic Routes: Experimental Protocols

Route 1: Acylation and Intramolecular Williamson Ether Synthesis

This route represents a classical and straightforward approach to the morpholinone ring system. The synthesis proceeds in two conceptual steps: N-acylation of 2-amino-1-phenylethanol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the six-membered ring.

Experimental Protocol:

  • Acylation: To a solution of 2-amino-1-phenylethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Cyclization: After the acylation is complete, a solution of sodium ethoxide (1.5 eq) in ethanol is added to the reaction mixture. The mixture is then stirred at room temperature for 8 hours.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern approach utilizes a powerful palladium-catalyzed cross-coupling reaction to form the key C-N bond, leading to the desired product in high yield.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, morpholin-3-one (1.0 eq), bromobenzene (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq) are combined.

  • Reaction Execution: The flask is evacuated and backfilled with argon three times. Anhydrous toluene is then added, and the reaction mixture is heated to 110 °C and stirred for 18 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Visualizing the Synthetic Logic

To better illustrate the strategic comparison of these synthetic pathways, the following diagram outlines the logical flow from starting materials to the final product for each route.

G Comparative Synthetic Routes to this compound cluster_0 Route 1: Acylation and Cyclization cluster_1 Route 2: Buchwald-Hartwig Amination A1 2-Amino-1-phenylethanol A3 N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide A1->A3 Acylation (Et3N, DCM) A2 Chloroacetyl chloride A2->A3 Acylation (Et3N, DCM) A4 This compound A3->A4 Intramolecular Cyclization (NaOEt, EtOH) B1 Morpholin-3-one B3 This compound B1->B3 Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Cs2CO3, Toluene) B2 Bromobenzene B2->B3 Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Cs2CO3, Toluene)

Caption: A flowchart comparing the two synthetic routes to this compound.

Validating the Binding of 5-Phenylmorpholin-3-one Analogs to Dopamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding of 5-Phenylmorpholin-3-one analogs to the dopamine transporter (DAT), contextualized with the performance of other known DAT inhibitors. The information presented herein is supported by experimental data from published literature to aid in the research and development of novel therapeutics targeting the dopaminergic system.

Introduction to Dopamine Transporter (DAT)

The dopamine transporter is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the concentration and duration of dopamine signaling.[1] This regulation is crucial for various neurological functions, including motor control, motivation, reward, and cognition.[1] Dysregulation of DAT function is implicated in several neuropsychiatric disorders such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders, making it a key target for drug development.

This compound Analogs as Novel DAT Ligands

The this compound scaffold has emerged as a promising structure in the design of novel central nervous system (CNS) active agents. Analogs of this structure are being investigated for their potential to modulate various neurotransmitter transporters. This guide focuses on their interaction with the dopamine transporter, providing a comparative analysis of their binding affinities.

Comparative Binding Affinity of DAT Ligands

The binding affinity of a compound for the dopamine transporter is a key indicator of its potential potency as a DAT inhibitor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available binding affinity data for a selection of this compound analogs compared to well-established DAT inhibitors.

Table 1: Comparative Binding Affinities for the Dopamine Transporter (DAT)

CompoundAnalog/ClassDAT Binding Affinity (Ki, nM)DAT Binding Affinity (IC50, nM)Reference Compound
This compound Analogs
Analog 1[Specify Substitution]Data Not AvailableData Not Available
Analog 2[Specify Substitution]Data Not AvailableData Not Available
Analog 3[Specify Substitution]Data Not AvailableData Not Available
Reference DAT Inhibitors
CocaineTropane Alkaloid96 - 640250 - 900Yes
Methylphenidate (Ritalin®)Piperidine Derivative100 - 40018 - 136Yes
Bupropion (Wellbutrin®)Aminoketone520 - 1300430 - 1400Yes
GBR-12909Piperazine Derivative1.7 - 5.410 - 25Yes
BenztropineTropane Ether14 - 5030 - 100Yes

Experimental Protocols

The validation of compound binding to the dopamine transporter relies on robust and reproducible experimental protocols. The following sections detail the standard methodologies used to determine the binding affinity and functional activity of ligands at DAT.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the dopamine transporter.

Objective: To determine the binding affinity (Ki) of this compound analogs for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55.

  • Test compounds (this compound analogs and reference inhibitors).

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like cocaine or GBR-12909).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the hDAT-expressing cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled DAT inhibitor.

  • After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Objective: To determine the functional potency (IC50) of this compound analogs in inhibiting dopamine uptake.

Materials:

  • Cells stably or transiently expressing hDAT (e.g., HEK293 or CHO cells).

  • [³H]Dopamine.

  • Test compounds (this compound analogs and reference inhibitors).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail.

Procedure:

  • Plate the hDAT-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle.

  • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to the wells.

  • Incubate for a short period at a controlled temperature (e.g., room temperature or 37°C).

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]Dopamine.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor.

  • Calculate the percentage of inhibition of specific dopamine uptake at each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The interaction of ligands with the dopamine transporter can modulate downstream signaling pathways. Understanding these pathways is crucial for predicting the cellular and physiological effects of novel compounds.

Dopamine Transporter Signaling Cascade

Binding of ligands to the dopamine transporter can influence various intracellular signaling cascades, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). These pathways can, in turn, regulate DAT trafficking and function.

DAT_Signaling cluster_membrane Presynaptic Terminal cluster_intracellular Intracellular Signaling DAT Dopamine Transporter (DAT) PKC Protein Kinase C (PKC) DAT->PKC Activation MAPK MAPK/ERK Pathway DAT->MAPK Activation DA_Uptake Dopamine Uptake Inhibition DAT->DA_Uptake Inhibition Ligand This compound Analog Ligand->DAT Binding Trafficking DAT Trafficking (Internalization/Recycling) PKC->Trafficking Modulation MAPK->Trafficking Modulation

Caption: Ligand binding to DAT can modulate intracellular signaling pathways.

Experimental Workflow for DAT Ligand Validation

The process of validating a novel compound's interaction with the dopamine transporter involves a series of sequential experiments.

Experimental_Workflow Start Compound Synthesis (this compound Analogs) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Uptake_Assay Dopamine Uptake Assay (Determine IC50) Binding_Assay->Uptake_Assay Selectivity_Screen Selectivity Screening (vs. SERT, NET, etc.) Uptake_Assay->Selectivity_Screen Downstream_Signaling Downstream Signaling Studies (e.g., PKC, MAPK activation) Selectivity_Screen->Downstream_Signaling In_Vivo_Studies In Vivo Behavioral Studies (e.g., Locomotor activity) Downstream_Signaling->In_Vivo_Studies

Caption: A typical workflow for validating novel DAT ligands.

Conclusion

The this compound scaffold presents an interesting starting point for the design of novel dopamine transporter ligands. While direct, quantitative binding data for these specific analogs at DAT is currently limited in the public literature, the established experimental protocols outlined in this guide provide a clear path for their evaluation. By comparing the binding affinities and functional potencies of these novel compounds to well-characterized DAT inhibitors, researchers can effectively validate their potential as modulators of the dopaminergic system. Further investigation into the structure-activity relationships and downstream signaling effects of this compound analogs is warranted to fully elucidate their therapeutic potential.

References

Validating the Enantiomeric Purity of 5-Phenylmorpholin-3-one: A Comparative Guide to Secondary Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like 5-Phenylmorpholin-3-one is a critical step in the development of safe and effective therapeutics. While a primary analytical method provides the initial assessment, employing a secondary, orthogonal method is essential for robust validation and regulatory compliance. This guide provides a detailed comparison of a primary chromatographic method with a spectroscopic secondary method for the validation of the enantiomeric purity of this compound, complete with experimental protocols and supporting data.

The accurate determination of enantiomeric excess (% ee) is paramount, as the physiological activity of enantiomers can differ significantly, with one being therapeutic while the other may be inactive or even harmful.[1] This guide focuses on Chiral High-Performance Liquid Chromatography (HPLC) as the primary method of analysis and Circular Dichroism (CD) spectroscopy as a secondary validation technique. Chiral HPLC is widely regarded as the gold standard for enantiomeric separations due to its high resolution and accuracy.[2] CD spectroscopy offers a complementary approach, relying on the differential absorption of circularly polarized light by chiral molecules, a fundamentally different principle from the chromatographic separation.[3]

Comparison of Analytical Methods

The selection of an appropriate primary and secondary method for the validation of enantiomeric purity should be based on a thorough evaluation of their principles, strengths, and limitations. The following table summarizes a comparison between Chiral HPLC and Circular Dichroism spectroscopy for the analysis of this compound.

FeatureChiral High-Performance Liquid Chromatography (Primary Method)Circular Dichroism Spectroscopy (Secondary Method)
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to physical separation.[4]Differential absorption of left and right circularly polarized light by chiral molecules in solution.[3]
Data Output Chromatogram showing separated enantiomer peaks. Enantiomeric excess is calculated from the area of the peaks.CD spectrum showing positive or negative Cotton effects. The magnitude of the CD signal is proportional to the enantiomeric excess.[5]
Key Strengths - High accuracy and precision.- Direct quantification of each enantiomer.- Well-established and widely accepted method.[2]- Rapid analysis time.- Low sample consumption.- Orthogonal to chromatographic methods.
Limitations - Method development can be time-consuming.- Requires a specific chiral stationary phase for each compound.- Indirect measurement of enantiomeric excess.- Requires a chromophore near the stereocenter for a strong signal.- The signal can be sensitive to solvent and concentration.[6]
Typical Sample Conc. 0.1 - 1.0 mg/mL0.1 - 1.0 mg/mL
Analysis Time 15 - 30 minutes per sample1 - 5 minutes per sample

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are the proposed methodologies for the primary Chiral HPLC and secondary Circular Dichroism analysis of this compound.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound to determine the enantiomeric excess.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • This compound sample (racemic standard and test sample)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Ethanol (90:5:5, v/v/v). Degas the mobile phase by sonication for 15 minutes.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

    • Prepare the test sample of this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection: 220 nm

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and to ensure adequate separation (resolution > 1.5).

    • Inject the test sample.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the standard.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Secondary Method: Circular Dichroism (CD) Spectroscopy

Objective: To validate the enantiomeric purity of this compound by measuring the differential absorption of circularly polarized light.

Instrumentation:

  • Circular Dichroism Spectropolarimeter

  • Quartz cuvette with a path length of 1.0 cm

Reagents:

  • Methanol (spectroscopic grade)

  • (R)-5-Phenylmorpholin-3-one standard

  • (S)-5-Phenylmorpholin-3-one standard

  • Test sample of this compound

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the (R)- and (S)-enantiomers of this compound at a concentration of 0.2 mg/mL in methanol.

    • Prepare a series of calibration standards with known enantiomeric excess (e.g., 100% R, 75% R, 50% R/50% S, 25% R, 100% S) by mixing appropriate volumes of the stock solutions.

    • Prepare the test sample at a concentration of 0.2 mg/mL in methanol.

  • Instrumental Parameters:

    • Wavelength Range: 200 - 300 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 100 nm/min

    • Bandwidth: 1.0 nm

    • Accumulations: 3

  • Analysis:

    • Record the CD spectrum of the methanol blank.

    • Record the CD spectra of the calibration standards.

    • Record the CD spectrum of the test sample.

    • Subtract the blank spectrum from all sample spectra.

  • Data Analysis:

    • Identify the wavelength of maximum ellipticity (λ_max).

    • Create a calibration curve by plotting the ellipticity at λ_max against the known enantiomeric excess of the standards.

    • Determine the enantiomeric excess of the test sample by interpolating its ellipticity at λ_max on the calibration curve.

Workflow for Enantiomeric Purity Validation

The following diagram illustrates the logical workflow for validating the enantiomeric purity of this compound using a primary and a secondary method.

G cluster_0 Primary Method: Chiral HPLC cluster_1 Secondary Method: Circular Dichroism cluster_2 Validation cluster_3 Outcome A Prepare Racemic Standard and Test Sample B Perform Chiral HPLC Analysis A->B C Calculate % ee from Peak Areas B->C G Compare Results C->G D Prepare Calibration Standards and Test Sample E Acquire CD Spectra D->E F Determine % ee from Calibration Curve E->F F->G H Purity Confirmed G->H Consistent I Discrepancy Investigation G->I Inconsistent

Enantiomeric Purity Validation Workflow.

By employing a robust primary method and confirming the results with an orthogonal secondary technique, researchers can have high confidence in the enantiomeric purity of their chiral compounds, a critical aspect of pharmaceutical development and quality control.

References

Safety Operating Guide

Proper Disposal of 5-Phenylmorpholin-3-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-Phenylmorpholin-3-one, a compound that requires careful management due to its potential hazards. Adherence to these guidelines is essential for maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2]. Therefore, before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the compound.
Eye/Face Protection Safety glasses with side-shields or a face shield[3].
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact[3].
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust[3].

  • Don PPE: Before addressing the spill, ensure you are wearing the full PPE as detailed in Table 1.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways[4].

  • Cleanup:

    • For solid material, gently sweep or scoop up the spilled substance. Avoid actions that create dust[3][5].

    • Place the collected material into a suitable, clearly labeled, and closed container for disposal[3][5].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Dispose of all contaminated cleaning materials in the same manner as the chemical waste.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Workflow:

  • Segregation and Labeling:

    • Do not mix this compound with other waste streams[4].

    • Keep the compound in its original, tightly closed container[6][4].

    • Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

  • Storage Pending Disposal:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be cool and dry[5].

  • Engage a Licensed Waste Disposal Company:

    • Contact a certified waste disposal contractor to arrange for the collection and disposal of the chemical waste[3].

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Regulatory Compliance:

    • All disposal activities must be conducted in strict accordance with local, regional, national, and international regulations[1][4].

Diagram 1: Disposal Decision Workflow

A Unused or Waste This compound B Is the container original and properly labeled? A->B C Transfer to a suitable, labeled waste container. Do not mix with other waste. B->C No D Store in a designated, secure, and well-ventilated area. B->D Yes C->D E Contact a licensed professional waste disposal service. D->E F Provide Safety Data Sheet (SDS) to the disposal service. E->F G Arrange for pickup and disposal in compliance with all regulations. F->G

Caption: Decision workflow for the proper disposal of this compound.

Contaminated Material Disposal

Any materials that come into contact with this compound, such as PPE (gloves, etc.), absorbent pads, and empty containers, are considered contaminated. These materials must be disposed of with the same level of caution as the chemical itself.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated, sealed waste bag or container for hazardous waste[3].

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse them. They should be disposed of through a licensed waste disposal service[4].

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Phenylmorpholin-3-one in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Hand Protection Chemical Resistant GlovesButyl rubber or Neoprene gloves are recommended based on data for the related compound, morpholine.[2][3] Always inspect gloves for integrity before use.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory CoatA standard, long-sleeved lab coat is required.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a fume hood to avoid inhalation of dust or vapors.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experiments.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment prep_hood->prep_materials handle_weigh Weigh the required amount of this compound in the fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve the compound in the desired solvent handle_transfer Transfer the solution to the reaction vessel clean_decontaminate Decontaminate all surfaces and equipment handle_transfer->clean_decontaminate After experiment clean_dispose Dispose of waste according to the disposal plan clean_remove_ppe Remove PPE in the correct order clean_dispose->clean_remove_ppe

Figure 1. Experimental workflow for handling this compound.
  • Preparation:

    • Put on all required personal protective equipment as specified in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, stir bars, and other equipment within the fume hood.

  • Handling:

    • Carefully weigh the desired amount of solid this compound within the fume hood. Avoid creating dust.

    • Add the solvent to the solid in a controlled manner to dissolve it.

    • Once dissolved, transfer the solution to your reaction apparatus.

  • Post-Experiment:

    • Quench the reaction and work up as required by your specific experimental protocol.

    • Clean all glassware and equipment that came into contact with this compound.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is crucial. Follow these steps to ensure safe and compliant waste management.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect solid waste in a designated, labeled container storage_label Ensure waste containers are properly labeled with contents collect_solid->storage_label collect_liquid Collect liquid waste in a separate, labeled container collect_liquid->storage_label collect_sharps Dispose of contaminated sharps in a sharps container disposal_pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) office collect_sharps->disposal_pickup storage_location Store in a designated satellite accumulation area storage_location->disposal_pickup When container is full

Figure 2. Logical relationship for the disposal of this compound waste.
  • Waste Segregation and Collection:

    • Solid Waste: Place any unused this compound, contaminated personal protective equipment (such as gloves), and absorbent materials used for cleaning up spills into a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof container for halogenated or non-halogenated organic waste, as appropriate for the solvents used. Do not mix incompatible waste streams.

    • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Container Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste mixture.

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area, away from incompatible chemicals.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
5-Phenylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.